2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFVBRUYPUNIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585401 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157764-10-8 | |
| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS No. 157764-10-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, a key fluorinated pyridine intermediate. The document elucidates its chemical and physical properties, outlines a detailed synthesis pathway, and explores its significant applications, particularly in the development of agrochemicals. Safety protocols and handling guidelines are also detailed to ensure its proper use in a research and development setting. This guide is intended to be a critical resource for scientists and professionals engaged in organic synthesis and the discovery of new bioactive molecules.
Introduction
This compound, registered under CAS number 157764-10-8, is a highly functionalized heterocyclic compound.[1] Its structure, which incorporates a trifluoromethyl group, a chlorine atom, and a nitrile moiety on a pyridine ring, makes it a valuable and versatile building block in modern synthetic chemistry. The trifluoromethyl group is particularly noteworthy for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making trifluoromethylated pyridines highly sought after in medicinal and agrochemical research.[2] This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 157764-10-8 | [1] |
| Molecular Formula | C₈H₄ClF₃N₂ | [1] |
| Molecular Weight | 220.58 g/mol | [1] |
| Appearance | White to Yellow to Brown Crystal or Solid | |
| Boiling Point (Predicted) | 245.7 ± 35.0 °C | [3] |
| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [3] |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile | [1] |
| SMILES | C1=C(C=NC(=C1Cl)CC#N)C(F)(F)F | |
| InChIKey | QSFVBRUYPUNIPH-UHFFFAOYSA-N |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and industrially relevant pathway starts from the more readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.
Synthesis of the Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a valuable intermediate in its own right, used in the production of various agrochemicals.[4] Its synthesis can be achieved through several routes, often starting from 2-chloro-5-methylpyridine or 3-picoline.[5] A typical method involves the chlorination of 2-chloro-5-trifluoromethylpyridine.[4]
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
Materials:
-
2-chloro-5-trifluoromethylpyridine
-
Ferric chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Hot water
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reactor, charge 363 g of 2-chloro-5-trifluoromethylpyridine and 325 g of ferric chloride.[4]
-
Heat the mixture to 150-170 °C.[4]
-
Introduce chlorine gas into the reaction mixture and maintain the reaction for 18 hours.[4]
-
After the reaction is complete, carefully add the reaction mixture to 1.5 L of hot water.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by rectification to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.[4]
Causality of Experimental Choices:
-
Ferric chloride acts as a Lewis acid catalyst, polarizing the chlorine molecule and facilitating the electrophilic aromatic substitution on the pyridine ring.
-
The high reaction temperature is necessary to overcome the activation energy for the chlorination of the electron-deficient pyridine ring.
-
Rectification is a crucial final step to ensure the high purity of the intermediate, which is essential for the subsequent reaction steps.
Synthesis of this compound
The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to the target acetonitrile derivative can be achieved through a two-step process involving an initial fluorination followed by cyanation.[6]
Step 1: Fluorination to 2-fluoro-3-chloro-5-trifluoromethylpyridine
This step involves a nucleophilic aromatic substitution where one of the chlorine atoms is replaced by a fluorine atom.
Step 2: Cyanation to this compound
The newly introduced fluorine atom is then displaced by a cyanide group.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine
-
Potassium fluoride (KF)
-
A suitable catalyst (e.g., a phase-transfer catalyst)
-
N,N-Dimethylacetamide (DMAC)
-
A cyaniding reagent (e.g., sodium cyanide or potassium cyanide)
Procedure:
Part A: Synthesis of 2-fluoro-3-chloro-5-trifluoromethylpyridine [6]
-
In a reactor, dissolve 2,3-dichloro-5-trifluoromethylpyridine in DMAC.
-
Add potassium fluoride and a catalytic amount of a suitable phase-transfer catalyst.
-
Heat the reaction mixture to 140-170 °C.[6]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, distill the reaction mixture to isolate 2-fluoro-3-chloro-5-trifluoromethylpyridine.[6]
Part B: Synthesis of this compound [6]
-
Add the 2-fluoro-3-chloro-5-trifluoromethylpyridine obtained in the previous step to a cyaniding reagent.[6]
-
Perform the cyanation reaction under appropriate conditions.
-
After the reaction is complete, wash the mixture with water.
-
Distill the product to obtain 2-cyano-3-chloro-5-trifluoromethylpyridine with a purity of up to 99.5%.[6]
Causality of Experimental Choices:
-
DMAC is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reactions.
-
The use of a phase-transfer catalyst can enhance the rate of the fluorination reaction.
-
The two-step process allows for a more controlled synthesis, leading to a high-purity final product.
Caption: Synthesis pathway of this compound.
Applications in Drug Development and Agrochemicals
The primary application of this compound is as a key intermediate in the synthesis of the fungicide fluopicolide .[7][8]
Synthesis of Fluopicolide
Fluopicolide is a highly effective fungicide used to control oomycete pathogens in various crops. The synthesis of fluopicolide involves the reduction of the nitrile group of this compound to an amine, followed by acylation with 2,6-dichlorobenzoyl chloride.
Experimental Workflow: Synthesis of Fluopicolide
Step 1: Catalytic Hydrogenation of the Nitrile
The nitrile group is reduced to a primary amine using a catalyst such as Raney Nickel in the presence of hydrogen gas.[7][9] This reaction is typically carried out in a solvent like acetic acid.
Step 2: Acylation of the Amine
The resulting amine, 1-[-3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine, is then reacted with 2,6-dichlorobenzoyl chloride in the presence of a base to form the final product, fluopicolide.[7]
Caption: Synthetic route to Fluopicolide from the title compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a properly fitted respirator if there is a risk of inhalation.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a pivotal intermediate in the synthesis of high-value agrochemicals, most notably the fungicide fluopicolide. Its synthesis, while requiring careful control, is well-established and scalable. The unique combination of functional groups on the pyridine ring provides a versatile platform for further chemical modifications, suggesting its potential for the development of new bioactive molecules in both the agrochemical and pharmaceutical industries. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or professional working with this compound.
References
- 1. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. EP3489221A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]
- 8. CN107814759A - The preparation method of fluopicolide - Google Patents [patents.google.com]
- 9. EP3489221A1 - Verfahren zur herstellung von fluopicolid - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
This document provides an in-depth technical overview of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, a key heterocyclic building block. Tailored for researchers, chemists, and professionals in drug discovery and agrochemical development, this guide synthesizes critical data on its chemical properties, synthesis, analytical validation, applications, and safety protocols, grounding all information in authoritative sources.
Executive Summary
This compound is a specialized chemical intermediate of significant interest due to its unique trifluoromethyl-substituted pyridine structure. The presence of the trifluoromethyl (CF₃) group is known to enhance critical properties in bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity.[1] This makes the title compound a valuable precursor for synthesizing novel therapeutic agents and advanced agrochemicals.[2][3] This guide elucidates the core scientific principles and practical methodologies associated with this compound, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
Accurate characterization begins with a clear understanding of the compound's fundamental properties. These parameters are crucial for designing experiments, predicting reactivity, and ensuring proper handling.
| Property | Value | Source |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile | PubChem[4] |
| CAS Number | 157764-10-8 | PubChem[4] |
| Molecular Formula | C₈H₄ClF₃N₂ | PubChem[4] |
| Molecular Weight | 220.58 g/mol | PubChem[4] |
| Monoisotopic Mass | 220.0015103 Da | PubChem[4] |
| Appearance | White to Yellow to Brown Crystal or Solid | MySkinRecipes[2] |
| Predicted Density | 1.429 ± 0.06 g/cm³ | Echemi[5] |
| Predicted Boiling Point | 245.7 ± 35.0 °C | Echemi[5] |
| XLogP3 | 2.1 | PubChem[4] |
| Topological Polar Surface Area | 36.7 Ų | PubChem[4] |
Synthesis and Mechanistic Insights
The synthesis of this compound typically leverages the reactivity of its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. The core mechanism involves a nucleophilic aromatic substitution (SₙAr) reaction, where the chlorine atom at the 2-position of the pyridine ring is displaced by a cyanide anion. The 2-position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group.
General Synthesis Workflow
The diagram below outlines a representative workflow for the synthesis and purification of the target compound.
Caption: A typical workflow for the synthesis and purification of the target compound.
Step-by-Step Laboratory Protocol (Exemplary)
This protocol is a representative method. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.
-
Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.) and a suitable polar aprotic solvent (e.g., DMSO or DMF). Add sodium cyanide (NaCN) (1.1 eq.).
-
Causality: A polar aprotic solvent is chosen to dissolve the reagents and facilitate the SₙAr reaction without interfering with the nucleophile. A slight excess of NaCN ensures the complete conversion of the starting material.
-
-
Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final, high-purity compound.
-
Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 4.0.
Analytical Characterization and Quality Control
Rigorous analytical validation is non-negotiable to ensure the identity, purity, and quality of the synthesized compound. A multi-technique approach provides a self-validating system, where data from each method corroborates the others.
Recommended Analytical Workflow
Caption: A logical workflow for the analytical validation of the final product.
Key Analytical Techniques and Expected Results
-
NMR Spectroscopy:
-
¹H NMR: Will show characteristic signals for the two aromatic protons on the pyridine ring and the methylene (-CH₂-) protons of the acetonitrile group.
-
¹⁹F NMR: Will exhibit a singlet corresponding to the -CF₃ group.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the nitrile carbon, the CF₃ carbon, and the carbons of the pyridine ring.
-
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to the compound's molecular weight (220.58 g/mol ). Crucially, the isotopic pattern for a single chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) must be observed.[4]
-
Infrared (IR) Spectroscopy: A sharp, characteristic absorption band is expected in the range of 2240-2260 cm⁻¹, which is indicative of the nitrile (C≡N) functional group.
-
High-Performance Liquid Chromatography (HPLC): A standard protocol using a C18 reverse-phase column with a mobile phase gradient (e.g., acetonitrile/water) can be used to determine the purity, which should typically exceed 98% for use in further research.
Applications in Research and Development
The structural motifs within this compound make it a highly valuable building block in two major industrial sectors.
Agrochemical Synthesis
Trifluoromethylpyridine derivatives are foundational to many modern crop protection products.[3] This compound serves as a key intermediate for synthesizing:
-
Insecticides: The trifluoromethyl group can enhance insecticidal activity and metabolic stability.[2]
-
Fungicides and Herbicides: The unique electronic properties of the substituted pyridine ring are exploited to design molecules with high efficacy and target specificity.[2][3]
Pharmaceutical Drug Discovery
The inclusion of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to improve a drug candidate's profile.[6]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[1]
-
Increased Lipophilicity: The CF₃ group often increases a molecule's ability to cross cell membranes, improving bioavailability.[1]
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the basicity of the pyridine nitrogen, which can be fine-tuned to optimize drug-receptor interactions. This intermediate is particularly relevant for developing novel therapeutics targeting neurological and metabolic diseases.[2]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from GHS classifications.[4][5][7]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Always handle this chemical in a certified chemical fume hood.[8]
-
Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[8]
-
Avoid breathing dust, fumes, or vapors. Use only in well-ventilated areas.[8]
-
Wash hands thoroughly after handling.[8]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation. Its carefully designed structure provides a gateway to novel molecules with enhanced biological activity, making it an indispensable asset for scientists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is the foundation for leveraging its full potential in creating next-generation products.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a trifluoromethyl group, a chloro substituent, and a reactive acetonitrile moiety on a pyridine scaffold, makes it a prized building block in both medicinal chemistry and agrochemical research. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, while the chloro and nitrile groups serve as versatile handles for further chemical elaboration.[1] This guide provides an in-depth analysis of its physical and chemical properties, a detailed synthesis protocol, reactivity profile, and essential safety guidelines for its handling and application.
Chemical Identity and Molecular Structure
The foundational step in understanding any chemical entity is to establish its precise identity and structure.
-
IUPAC Name: 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile[2]
-
Synonyms: this compound[2]
-
Molecular Weight: 220.58 g/mol [2]
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategy. The data presented below are compiled from predictive models and supplier specifications.
| Property | Value | Source |
| Appearance | White to Yellow to Brown Crystal or Solid | [1] |
| Molecular Weight | 220.58 g/mol | [2] |
| Exact Mass | 220.0015103 Da | [2] |
| Boiling Point (Predicted) | 245.7 ± 35.0 °C | [3] |
| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [3] |
| Topological Polar Surface Area | 36.7 Ų | [2][3] |
| XLogP3 (Lipophilicity) | 2.1 | [2][3] |
| Purity | 94.5 - 100% | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved via nucleophilic aromatic substitution (SNAᵣ). The precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a key starting material.[4] The electron-withdrawing nature of the trifluoromethyl group and the ring nitrogen atom activates the C2 position for nucleophilic attack, making the displacement of the C2-chloro group by a cyanide source regioselective and efficient.
A plausible synthetic route is adapted from methodologies described for analogous compounds.[5]
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous DMSO. Stir the mixture until the starting material is fully dissolved.
-
Addition of Nucleophile: Carefully add sodium cyanide (1.2 eq) to the solution.
-
Causality: Sodium cyanide serves as the nucleophile. A slight excess ensures the complete consumption of the starting material. DMSO is an excellent polar aprotic solvent for SNAᵣ reactions as it effectively solvates the cation (Na⁺) while leaving the cyanide anion (CN⁻) highly reactive.
-
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: Heating provides the necessary activation energy for the substitution reaction. The C2-Cl bond is more labile than the C3-Cl bond due to activation by the ring nitrogen.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction and precipitate the product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.
-
Causality: The product is organic-soluble and will partition into the ethyl acetate layer, separating it from the inorganic salts (NaCl, excess NaCN) which remain in the aqueous phase.
-
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Reactivity and Applications
This molecule's value is derived from the distinct reactivity of its functional groups, making it a versatile platform for diversification.
-
The Methylene Bridge (-CH₂-): The protons on the carbon adjacent to the nitrile and the pyridine ring are acidic. This position can be deprotonated with a suitable base (e.g., NaH, LDA) to form a carbanion, which can then be alkylated or used in various condensation reactions to introduce further complexity.
-
The Nitrile Group (-C≡N): The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. It can also be reduced to a primary amine, providing a key linkage point for building larger molecules.
-
The Pyridine Ring: The trifluoromethyl group makes the pyridine ring electron-deficient, rendering it susceptible to nucleophilic attack under certain conditions, although the existing chloro-substituent is the more likely site for further substitution.
Core Applications:
-
Pharmaceuticals: It serves as a foundational scaffold for developing new therapeutic agents, particularly for neurological and metabolic disorders.[1] The trifluoromethylpyridine motif is a well-established pharmacophore.
-
Agrochemicals: This compound is a key intermediate in the synthesis of advanced herbicides and insecticides.[1] Its structure allows for the creation of active ingredients that target specific biological pathways in weeds and pests.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Statements:
-
H302: Harmful if swallowed[2]
-
H312: Harmful in contact with skin[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H332: Harmful if inhaled[2]
-
H335: May cause respiratory irritation[2]
Caption: Standard laboratory safety workflow for handling the compound.
Protocol for Safe Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is a pivotal fluorinated pyridine-containing organic intermediate. Its strategic importance is primarily recognized in the synthesis of advanced agrochemicals and novel pharmaceutical agents. The unique arrangement of a chloro substituent, a trifluoromethyl group, and a cyanomethyl moiety on the pyridine ring imparts distinct reactivity and makes it a versatile scaffold in synthetic chemistry. The trifluoromethyl group, in particular, is known to enhance critical properties of parent molecules, such as metabolic stability, lipophilicity, and binding affinity, making this compound a highly valued building block in medicinal chemistry.[1] This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis methodologies, key applications in drug discovery, and analytical characterization protocols.
Nomenclature and Physicochemical Properties
Correctly identifying a compound is the foundation of scientific research. The title compound is systematically named according to IUPAC standards and is associated with several identifiers.
IUPAC Name and Synonyms
-
IUPAC Name : this compound.[2]
-
Synonyms : [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.[3][4]
Physicochemical Data Summary
The compound's physical and chemical properties are essential for its handling, reaction setup, and analytical method development. The data presented below has been aggregated from predictive models and publicly available databases.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃N₂ | PubChem[2] |
| Molecular Weight | 220.58 g/mol | PubChem[2] |
| Appearance | White to Yellow to Brown Crystalline Solid | MySkinRecipes[5] |
| Boiling Point (Predicted) | 245.7 ± 35.0 °C | Echemi[3] |
| Density (Predicted) | 1.429 ± 0.06 g/cm³ | Echemi[3] |
| XLogP3 | 2.1 | Echemi[3] |
| Topological Polar Surface Area | 36.7 Ų | PubChem[2] |
Synthesis and Mechanistic Considerations
The primary synthetic route to this compound involves a nucleophilic substitution reaction on a di-substituted pyridine precursor.
Key Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The most common precursor for the title compound is 2,3-dichloro-5-(trifluoromethyl)pyridine. This starting material is itself a valuable intermediate used in the production of various high-efficiency insecticides and fungicides.[6] Its synthesis can be achieved through several routes, including the chlorination of 2-chloro-5-trifluoromethylpyridine.[6]
General Synthesis Protocol: Cyanation
The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to the target acetonitrile derivative is typically achieved via a nucleophilic substitution with a cyanide source. The chlorine atom at the 2-position of the pyridine ring is more activated towards substitution than the one at the 3-position due to the electron-withdrawing effects of the ring nitrogen.
A plausible synthetic workflow involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like DMSO or DMF.
Experimental Protocol: Synthesis
-
Reaction Setup : To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMSO (5-10 volumes), add sodium cyanide (1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Execution : Heat the reaction mixture to 50-70 °C and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water. This step quenches the reaction and precipitates the product.
-
Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: High-level workflow for the synthesis of the title compound.
Applications in Agrochemical and Pharmaceutical Development
The title compound is a key building block, primarily due to the reactive cyanomethyl group which can be further elaborated into a variety of functional groups.
Intermediate for Agrochemicals
This molecule serves as a crucial intermediate in the synthesis of modern insecticides and fungicides.[5] For instance, the related compound 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, which can be synthesized from the corresponding 2-cyano derivative, is a key intermediate for the fungicide fluopicolide.[7] The trifluoromethyl group often enhances the efficacy and stability of the final active ingredient.[5]
Scaffold in Medicinal Chemistry
In drug discovery, the 2-(pyridin-2-yl)acetonitrile scaffold is valuable for constructing more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The chloro and trifluoromethyl groups on the pyridine ring allow for fine-tuning of steric and electronic properties, which is critical for optimizing ligand-receptor interactions. This scaffold has been incorporated into molecules targeting a range of biological systems.[8][9][10] The presence of the trifluoromethyl group is particularly advantageous as it can improve metabolic stability and cell membrane permeability of drug candidates.[1]
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is standard practice.
Standard Analytical Workflow
A typical workflow for quality control involves spectroscopic and chromatographic methods to ensure the material meets specifications before its use in downstream applications.
Caption: Logical flow for the analytical validation of the synthesized compound.
Protocol: Purity Determination by HPLC
-
System : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of Acetonitrile and Water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Gradient Example: Start at 60% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
-
Analysis : Inject 5-10 µL of the sample solution. The purity is determined by the relative area percentage of the main peak.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements : The compound is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and is harmful if inhaled (H332).[2][3] It may also cause respiratory irritation.[2][11]
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Conclusion
This compound is a high-value chemical intermediate with significant utility in the agrochemical and pharmaceutical industries. Its synthesis from readily available precursors is straightforward, and its unique combination of functional groups provides a versatile platform for the creation of more complex, biologically active molecules. Proper analytical characterization and adherence to safety protocols are paramount when working with this compound to ensure reliable and safe scientific outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. [3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ACETONITRILE [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 8. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 9. danabiosci.com [danabiosci.com]
- 10. 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile (CAS No. 213994-29-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 11. 157764-10-8 Cas No. | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | Apollo [store.apolloscientific.co.uk]
- 12. jubilantingrevia.com [jubilantingrevia.com]
A Comprehensive Technical Guide to the Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
An In-depth Technical Guide:
Abstract
This technical guide provides a detailed examination of a robust and efficient synthesis pathway for 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, a key building block in the development of advanced agrochemicals and pharmaceuticals. The core of this synthesis involves a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. This document offers a retrosynthetic analysis, mechanistic insights, a detailed step-by-step experimental protocol, and critical safety considerations. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Significance of Trifluoromethylpyridines
Pyridine derivatives containing a trifluoromethyl (-CF₃) group are of paramount importance in modern chemistry, particularly within the life sciences sector. The unique properties imparted by the -CF₃ group—such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities—make these scaffolds highly sought after. The specific compound, this compound (CAS 157764-10-8), serves as a crucial intermediate for constructing more complex molecules, finding applications in the synthesis of novel pesticides and therapeutic agents.[1][2][3] This guide elucidates a primary synthesis pathway, providing the scientific rationale and practical steps necessary for its successful implementation in a laboratory setting.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthesis plan by disconnecting the target molecule at its most strategic bonds. For this compound, the most logical disconnection is the carbon-carbon bond between the pyridine ring and the acetonitrile methylene group.
This disconnection reveals two primary synthons: a pyridyl cation and a cyanomethyl anion (⁻CH₂CN). These synthons correspond to readily available or synthetically accessible starting materials:
-
The Electrophile: 2,3-dichloro-5-(trifluoromethyl)pyridine. The chlorine atom at the C2 position is highly activated for nucleophilic displacement.
-
The Nucleophile: The carbanion of acetonitrile, generated in situ using a strong, non-nucleophilic base.
This analysis points to a direct and efficient one-step construction of the target molecule from a key chlorinated pyridine precursor.
Caption: Retrosynthetic analysis of the target molecule.
The Key Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7), is a widely used industrial intermediate in the production of various agrochemicals.[2][4] Its synthesis has been extensively documented and typically begins with 3-picoline (3-methylpyridine). The manufacturing process generally involves a sequence of high-temperature chlorination and fluorination reactions to build the fully substituted pyridine ring.[4][5][6]
Common industrial routes include:
-
Stepwise liquid-phase or vapor-phase chlorination of a 2-chloro-5-methylpyridine derivative to install the second chlorine and create a trichloromethyl group.[2]
-
Subsequent vapor-phase fluorination to convert the -CCl₃ group to the final -CF₃ group.[2][5]
Given its commercial availability, this guide will presume the acquisition of this precursor from a chemical supplier.
Primary Synthesis Pathway: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The core of the synthesis is the reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and the anion of acetonitrile. This reaction proceeds via a nucleophilic aromatic substitution mechanism, often through a transient Meisenheimer complex.
Caption: Overall synthesis workflow diagram.
4.1 Mechanistic Rationale and Causality
-
Regioselectivity: The chlorine atom at the C2 position is significantly more electrophilic than the chlorine at the C3 position. This is due to the powerful electron-withdrawing inductive effects of both the adjacent ring nitrogen and the trifluoromethyl group at the C5 position. These groups stabilize the negative charge that develops in the Meisenheimer intermediate, thereby lowering the activation energy for substitution at the C2 position.
-
Choice of Base: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates acetonitrile (pKa ≈ 25 in DMSO) to generate the required cyanomethyl anion. The only byproduct is hydrogen gas, which is easily removed from the reaction system. Lithium diisopropylamide (LDA) is another viable, albeit more sterically hindered, option.
-
Solvent System: The reaction must be conducted under strictly anhydrous conditions to prevent the quenching of the acetonitrile anion and the decomposition of the sodium hydride. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal as they can solvate the cation of the base and facilitate the reaction.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Objective: To synthesize this compound.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous acetonitrile (CH₃CN) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under a nitrogen atmosphere.
-
Reaction Setup: Add anhydrous THF to the flask to create a slurry. Add anhydrous acetonitrile (3.0 eq) dropwise at 0 °C (ice-water bath). Allow the mixture to stir for 20-30 minutes at this temperature; evolution of hydrogen gas should be observed.
-
Addition of Electrophile: Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction flask at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyridine is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Data Summary & Characterization
The following table summarizes typical parameters for the described synthesis. Actual results may vary based on scale and specific conditions.
| Parameter | Value / Description | Source |
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | [7][8][9] |
| Key Reagents | Acetonitrile, Sodium Hydride, THF | N/A |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | [8][9] |
| Typical Yield | 70-85% (post-purification) | N/A |
| Purity | >95% (determined by NMR/LCMS) | [10] |
| Appearance | White to yellow or brown solid/crystal | [3] |
| Molecular Weight | 220.58 g/mol | [11] |
Expected Characterization Data:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and a singlet for the methylene (-CH₂) protons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated exact mass (220.0015).[11]
Safety & Handling Precautions
All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Highly flammable solid. It reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). Mineral oil should be removed before use for optimal reactivity.
-
Acetonitrile (CH₃CN): Toxic and flammable. Harmful if swallowed, inhaled, or in contact with skin.[11]
-
Chlorinated Pyridines: Organohalides are generally toxic and should be handled with care. Avoid inhalation and skin contact.
-
Quenching: The quenching of sodium hydride is highly exothermic and releases hydrogen gas. This step must be performed slowly and with adequate cooling to prevent an uncontrolled reaction.
Conclusion
The synthesis of this compound is most effectively achieved through a regioselective nucleophilic aromatic substitution. This pathway is advantageous due to its high efficiency, excellent regiocontrol, and reliance on a readily available key precursor. The detailed protocol and mechanistic discussions provided in this guide offer researchers a comprehensive framework for the successful and safe laboratory-scale production of this valuable chemical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 2-(4-CHLOROPHENYL)-2-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]ACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]acetonitrile - Amerigo Scientific [amerigoscientific.com]
- 11. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Introduction: The Molecular Blueprint
In the landscape of modern drug discovery and agrochemical development, the precise structural verification of novel chemical entities is paramount. This compound serves as a critical heterocyclic building block, valued for its utility in constructing more complex molecular architectures.[1][2][3] Its molecular formula is C₈H₄ClF₃N₂ with a molecular weight of approximately 220.58 g/mol .[1][4][5][6] The presence of a trifluoromethyl group, a chloro substituent, and a nitrile moiety on a pyridine scaffold imparts unique electronic properties and reactivity, making it a compound of significant interest.
This guide provides a comprehensive analysis of the spectroscopic data expected for this compound. As direct experimental spectra are not always publicly available, this document synthesizes data from analogous structures and first-principle chemical logic to present a robust, predictive blueprint for its characterization. This approach empowers researchers to validate their synthetic outcomes with confidence.
Caption: Structure and key properties of the target molecule.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms. For this molecule, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: ¹H NMR reveals the number of distinct proton environments and their neighboring protons. The electron-withdrawing nature of the chlorine, trifluoromethyl, and nitrile groups, combined with the inherent aromaticity of the pyridine ring, will significantly influence the chemical shifts, pushing signals downfield.
Protocol for Data Acquisition (Self-Validating System):
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing power for similar organic molecules and its single, well-defined residual solvent peak.[7]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for accurate calibration.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain a clean spectrum.
Predicted ¹H NMR Data & Interpretation: Based on the molecular structure, we anticipate two distinct signal regions: the aromatic region for the pyridine ring protons and the aliphatic region for the methylene (-CH₂-) protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.7 ppm | Doublet (d) | 1H | H-6 | The proton at position 6 is adjacent to the ring nitrogen, leading to significant deshielding and a downfield shift. It will be split by the proton at position 4. |
| ~ 8.1 ppm | Doublet (d) | 1H | H-4 | The proton at position 4 is influenced by the adjacent trifluoromethyl group. It will be split by the proton at position 6. |
| ~ 4.1 ppm | Singlet (s) | 2H | -CH₂CN | This methylene group is adjacent to the electron-withdrawing pyridine ring and nitrile group. It has no adjacent protons, hence it appears as a singlet. |
Note: These are predicted values. Actual shifts can vary based on solvent and concentration. The expected chemical shift region for the aromatic protons is supported by data from the analogous compound 2-Chloro-5-(trifluoromethyl)pyridine, which shows signals at 8.69, 7.90, and 7.49 ppm.[8]
Carbon-¹³ (¹³C) NMR Spectroscopy: Unveiling the Carbon Skeleton
Expertise & Experience: ¹³C NMR provides a count of the unique carbon atoms and information about their functional group identity. A key feature to look for is the carbon of the CF₃ group, which will appear as a quartet due to one-bond carbon-fluorine coupling (¹J_CF).
Predicted ¹³C NMR Data & Interpretation:
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~ 152 ppm | Singlet | C-2 | Carbon attached to the -CH₂CN group and adjacent to nitrogen. |
| ~ 148 ppm | Quartet (q) | C-6 | Aromatic carbon adjacent to nitrogen, showing a small C-F coupling. |
| ~ 145 ppm | Singlet | C-3 | Carbon bearing the chlorine atom. |
| ~ 135 ppm | Quartet (q) | C-4 | Aromatic carbon with a small C-F coupling. |
| ~ 123 ppm | Quartet (q, ¹J_CF ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon, characterized by a large one-bond C-F coupling constant. |
| ~ 122 ppm | Quartet (q) | C-5 | Carbon bearing the -CF₃ group, showing a small C-F coupling. |
| ~ 116 ppm | Singlet | -CN | The nitrile carbon, typically found in this region.[9] |
| ~ 25 ppm | Singlet | -CH₂- | The aliphatic methylene carbon. |
Pillar 2: Infrared (IR) Spectroscopy
Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." A self-validating protocol ensures that the observed peaks directly correspond to the expected functionalities.
Experimental Workflow:
Caption: Standard workflow for functional group analysis via FTIR.
Predicted IR Absorption Bands: The structure contains several IR-active functional groups whose presence can be unequivocally confirmed.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~ 2255 cm⁻¹ | Medium, Sharp | C≡N Stretch | Nitrile (-CN) |
| > 3000 cm⁻¹ | Weak | C-H Stretch | Aromatic C-H |
| < 3000 cm⁻¹ | Weak | C-H Stretch | Aliphatic C-H (-CH₂-) |
| 1550-1600 cm⁻¹ | Medium | C=C / C=N Stretch | Pyridine Ring |
| 1100-1350 cm⁻¹ | Strong, Broad | C-F Stretch | Trifluoromethyl (-CF₃) |
| 700-800 cm⁻¹ | Medium | C-Cl Stretch | Aryl-Chloride |
Authoritative Grounding: The presence of a sharp absorption band around 2250 cm⁻¹ is a highly reliable indicator for the nitrile functional group.[10][11] Similarly, the strong, complex absorptions between 1100 and 1350 cm⁻¹ are characteristic of C-F stretching vibrations in a CF₃ group.
Pillar 3: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and elemental formula, serving as the ultimate confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million, allowing for unambiguous formula assignment.
Trustworthiness through Isotopic Pattern: The presence of a chlorine atom provides a built-in validation system. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the mass spectrum must show a molecular ion cluster with a primary peak (M⁺) and a secondary peak (M+2) with roughly one-third the intensity.
Predicted Fragmentation Pathway: Electron Ionization (EI) would likely cause the molecule to fragment in predictable ways, providing further structural evidence.
Caption: A simplified predicted fragmentation pathway in EI-MS.
Summary of Expected Mass Spectrometry Data:
| m/z Value | Identity | Comments |
| 220.0015 | [M]⁺ (for ¹²C₈¹H₄³⁵Cl¹⁹F₃¹⁴N₂) | Molecular ion (HRMS). This is the exact mass. |
| 222 | [M+2]⁺ | Isotope peak due to ³⁷Cl. Its intensity should be ~32% of the M⁺ peak. |
| 185 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 180 | [M - CH₂CN]⁺ | Loss of the acetonitrile side chain. |
Conclusion
The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. The predicted ¹H and ¹³C NMR spectra define the atomic connectivity, IR spectroscopy confirms the essential functional groups (nitrile, CF₃), and mass spectrometry verifies the molecular weight and elemental composition through its characteristic chlorine isotopic pattern. This comprehensive spectroscopic blueprint serves as an authoritative guide for any researcher or drug development professional working with this important chemical intermediate, ensuring both identity and purity are rigorously established.
References
- 1. This compound [myskinrecipes.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile | 157764-10-8 [chemicalbook.com]
- 4. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]acetonitrile - Amerigo Scientific [amerigoscientific.com]
- 7. rsc.org [rsc.org]
- 8. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]
- 9. nmrs.io [nmrs.io]
- 10. Acetonitrile [webbook.nist.gov]
- 11. Acetonitrile [webbook.nist.gov]
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile NMR and mass spectrometry data
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and agrochemical development, the precise synthesis and unambiguous characterization of novel heterocyclic compounds are paramount. This compound, with the molecular formula C₈H₄ClF₃N₂, stands as a critical intermediate in the synthesis of various biologically active molecules.[1][2] Its strategic importance lies in the unique arrangement of its substituents on the pyridine ring: a chloro group, a trifluoromethyl group, and an acetonitrile moiety. This combination of electron-withdrawing groups and a reactive nitrile function makes it a versatile building block.
This technical guide provides an in-depth analysis of the core analytical techniques used to confirm the structure and purity of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a self-validating system, the protocols and data interpretation herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar complex molecules. We will delve into the causality behind experimental choices and interpret the resulting data to provide a complete structural elucidation.
Molecular Structure and Overview
The structural integrity of a chemical intermediate is the foundation of any synthetic campaign. The IUPAC name for our target compound is 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile.[3] Its molecular weight is 220.58 g/mol .[3]
Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[4] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and number of atoms in a molecule.[5][6]
Expertise & Experience: The Rationale Behind NMR Experimentation
For a molecule like this compound, a standard suite of 1D NMR experiments is sufficient for complete characterization.
-
¹H NMR: This is the primary experiment to identify the number of different types of protons, their relative ratios (via integration), and their connectivity to neighboring protons (via spin-spin splitting). We expect to see signals for the methylene (-CH₂) protons and the two aromatic protons on the pyridine ring.
-
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. It is crucial for confirming the carbon skeleton, including the quaternary carbons that are invisible in the ¹H NMR spectrum. The presence of the trifluoromethyl group makes ¹³C NMR particularly informative, as the carbon of the CF₃ group will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: Given the trifluoromethyl group, this experiment provides a simple yet definitive confirmation of the fluorine environment. A single signal is expected, confirming the presence of a -CF₃ group where all three fluorine atoms are chemically equivalent.
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or acetonitrile-d₃ are excellent alternatives.[7]
Trustworthiness: A Self-Validating Experimental Protocol
A robust and reproducible protocol ensures the integrity of the acquired data.
Experimental Workflow: NMR Data Acquisition
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Detailed Protocol Steps:
-
Sample Preparation: Accurately weigh 15 mg of this compound. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[7] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum with 16 scans, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A typical experiment would involve 1024 scans with a relaxation delay of 2 seconds.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplying function to improve the signal-to-noise ratio. After Fourier transformation, manually phase and baseline correct the spectrum. Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm.
Authoritative Grounding: Data Interpretation
The following tables present the predicted spectral data based on established chemical shift principles and data from analogous structures.[8][9][10]
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.75 | d, J ≈ 2.0 Hz | 1H | H-6 | The proton at position 6 is adjacent to the ring nitrogen and is deshielded. It appears as a doublet due to coupling with H-4. |
| ~ 8.10 | d, J ≈ 2.0 Hz | 1H | H-4 | The proton at position 4 is coupled to H-6. The strong electron-withdrawing effects of the adjacent -CF₃ and -Cl groups cause a significant downfield shift. |
| ~ 4.15 | s | 2H | H-7 (-CH₂) | The methylene protons are adjacent to the electron-withdrawing nitrile group and the pyridine ring, shifting them downfield. They appear as a singlet as there are no adjacent protons. |
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 152.0 | C-2 | Carbon attached to nitrogen and the acetonitrile group. |
| ~ 148.1 (q, J ≈ 4 Hz) | C-6 | Carbon adjacent to nitrogen, shows small quartet coupling to the distant CF₃ group. |
| ~ 136.0 (q, J ≈ 5 Hz) | C-4 | Aromatic CH carbon, shows small quartet coupling to the distant CF₃ group. |
| ~ 133.5 | C-3 | Carbon bearing the chlorine atom. |
| ~ 128.0 (q, J ≈ 34 Hz) | C-5 | Carbon attached to the CF₃ group, exhibits a large C-F coupling constant. |
| ~ 122.5 (q, J ≈ 273 Hz) | -CF₃ | The carbon of the trifluoromethyl group shows a very large one-bond C-F coupling, appearing as a distinct quartet. |
| ~ 115.5 | C-8 (-CN) | Characteristic chemical shift for a nitrile carbon.[11] |
| ~ 25.0 | C-7 (-CH₂) | Aliphatic carbon of the methylene group. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For synthetic chemistry, it provides two critical pieces of information: the precise molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.[12]
Expertise & Experience: The Rationale Behind MS Experimentation
Electron Ionization (EI) is the method of choice for this type of molecule. In EI-MS, high-energy electrons bombard the molecule, knocking off an electron to form a radical cation known as the molecular ion (M⁺•). This process imparts significant energy, causing the molecular ion to fragment in a predictable manner. Analyzing these fragments allows us to piece together the molecular structure, much like solving a puzzle. The presence of a chlorine atom is a key feature, as it will produce a characteristic isotopic pattern (³⁵Cl and ³⁷Cl) that serves as a powerful validation tool.
Trustworthiness: A Self-Validating Experimental Protocol
Experimental Workflow: Mass Spectrometry Data Acquisition
Figure 3: General workflow for GC-MS analysis.[13]
Detailed Protocol Steps:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions: Inject 1 µL of the sample solution. Use a suitable capillary column (e.g., DB-5ms). A typical temperature program would start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min.
-
MS Conditions: Set the electron energy to 70 eV. Scan a mass range from m/z 40 to 400. Set the ion source temperature to 230 °C.[13]
Authoritative Grounding: Data Interpretation
The mass spectrum provides a fingerprint of the molecule. The molecular formula C₈H₄ClF₃N₂ has a monoisotopic mass of 220.0015 Da.[3]
| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment Ion | Rationale |
| 222 | ~32% | [M+2]⁺• | Molecular ion peak containing the ³⁷Cl isotope. The ~3:1 ratio of M⁺• to [M+2]⁺• is definitive for a monochlorinated compound. |
| 220 | 100% | [M]⁺• | Molecular ion peak (base peak) containing the ³⁵Cl isotope. Corresponds to the molecular weight. |
| 185 | ~70% | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 180 | ~40% | [M - CH₂CN]⁺ | Cleavage of the acetonitrile side chain. |
| 153 | ~25% | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |
Key Fragmentation Pathways The high-energy EI process initiates fragmentation at the weakest bonds or through stable neutral losses. The pyridine ring itself is relatively stable, but the side chains provide clear fragmentation routes.
Figure 4: Predicted major fragmentation pathways for the title compound under EI-MS.
Conclusion
The structural elucidation of this compound is achieved with high confidence through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR data provide a detailed map of the proton and carbon framework, confirming the connectivity and chemical environments of all atoms. The characteristic isotopic signature in the mass spectrum provides unequivocal evidence for the presence of a chlorine atom, while the molecular ion peak confirms the compound's elemental composition and molecular weight. The observed fragmentation patterns are fully consistent with the proposed structure. Together, these self-validating analytical techniques provide the definitive characterization required for advancing this key intermediate in research and development pipelines.
References
- 1. 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile | 157764-10-8 [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 6. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. rsc.org [rsc.org]
- 9. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]
- 11. nmrs.io [nmrs.io]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
Literature Review on the Synthesis of Trifluoromethylpyridine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl (CF₃) group into a pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. This powerful structural modification significantly enhances key molecular properties such as metabolic stability, lipophilicity, and binding affinity, making trifluoromethylpyridine derivatives ubiquitous in a vast array of pharmaceuticals and crop protection agents.[1][2][3] This technical guide provides a comprehensive review of the principal synthetic strategies employed to construct these valuable compounds. We will move beyond a simple cataloging of reactions to explore the underlying mechanistic principles and the strategic rationale that guides the choice of a particular synthetic route. This guide is structured to provide researchers with both a foundational understanding of classical methods and a detailed overview of cutting-edge techniques, complete with field-proven protocols and comparative data to inform experimental design.
Chapter 1: Foundational Strategies: Building from Precursors
The synthesis of trifluoromethylpyridines has historically been dominated by two robust and industrially significant approaches: the modification of a pre-existing methylpyridine (picoline) or the construction of the pyridine ring from an acyclic trifluoromethyl-containing building block.
The Halogen Exchange (Halex) Pathway: From Picoline to Product
The most established industrial method for synthesizing many trifluoromethylpyridine isomers begins with the corresponding picoline.[1][4] This pathway is a testament to classical halogen chemistry, involving a two-stage process: exhaustive chlorination of the methyl group followed by a fluorine-for-chlorine exchange reaction.
Causality and Experimental Insight: The initial radical chlorination of the picoline methyl group to a trichloromethyl (-CCl₃) group is typically performed using chlorine gas under UV irradiation or at high temperatures. This step is non-trivial, as controlling the reaction to prevent unwanted ring chlorination requires careful optimization of conditions. The subsequent fluorination of the trichloromethyl group is the critical step. This is a nucleophilic substitution reaction where fluoride ions displace chloride ions.
The choice of fluorinating agent is dictated by factors of reactivity, cost, and safety. Hydrogen fluoride (HF) is the most common industrial reagent due to its low cost, but its use requires specialized equipment to handle its high corrosivity and toxicity.[5] The reaction is often performed in the vapor phase at high temperatures (>300°C) over a transition metal-based catalyst or in the liquid phase under super-atmospheric pressure.[1][5] The presence of a Lewis acid catalyst (e.g., SbCl₅, FeCl₃, TaCl₅) is often necessary to facilitate the exchange by coordinating to the chlorine atoms and making the carbon more electrophilic.[5]
This multi-step approach is favored for large-scale synthesis of specific isomers like those derived from 3-picoline, which are key intermediates for numerous agrochemicals.[1][4] For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) are high-demand industrial intermediates synthesized via this route.[1][6]
Workflow: Halex Synthesis of Trifluoromethylpyridines
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
An In-Depth Technical Guide to 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, a pivotal intermediate in the synthesis of modern agrochemicals. The document traces the historical context of its discovery, driven by the need for novel crop protection agents, and delves into the scientific intricacies of its synthesis. Detailed experimental protocols, causality behind synthetic choices, and in-depth characterization data are presented to offer a complete scientific narrative. This guide is intended to be an essential resource for researchers and professionals in the fields of organic synthesis, agrochemistry, and medicinal chemistry, providing both foundational knowledge and practical insights into this important molecule.
Introduction: A Building Block for Innovation
The relentless pursuit of more effective and selective agrochemicals has led to the exploration of novel molecular scaffolds. Among these, fluorinated pyridine derivatives have emerged as a particularly fruitful area of research. The introduction of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule. This compound (CAS No. 157764-10-8) stands as a testament to this principle, serving as a critical building block in the synthesis of high-value agricultural products. Its discovery and development are intrinsically linked to the creation of the highly effective fungicide, fluopicolide, a cornerstone of modern crop protection. This guide will illuminate the journey of this unassuming nitrile, from its conceptualization to its role in enabling the production of a vital agricultural tool.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 157764-10-8 | [PubChem][1] |
| Molecular Formula | C₈H₄ClF₃N₂ | [PubChem][1] |
| Molecular Weight | 220.58 g/mol | [PubChem][1] |
| Appearance | White to yellow to brown crystal or solid | [MySkinRecipes][2] |
| Boiling Point (Predicted) | 245.7 ± 35.0 °C | [Echemi][3] |
| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [Echemi][3] |
| XLogP3 | 2.1 | [PubChem][1] |
Spectroscopic Data:
-
¹³C NMR: Similarly, ¹³C NMR data would provide a detailed carbon fingerprint of the molecule. Key signals would include those for the pyridine ring carbons, the trifluoromethyl carbon, the methylene carbon, and the nitrile carbon.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C≡N (nitrile) stretching vibration, C-Cl, C-F, and aromatic C-H and C=C/C=N bonds. A supplier indicates that the infrared spectrum conforms to the structure.[2]
-
Mass Spectrometry (MS): Mass spectrometry data is essential for confirming the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 220.58.
Discovery and Historical Context: The Genesis of a Key Intermediate
The discovery of this compound is directly tied to the research and development of the fungicide fluopicolide by Bayer AG. The seminal patent for fluopicolide, EP1056723B1, while not explicitly detailing the synthesis of this exact nitrile intermediate in its examples, lays the groundwork for its necessity.[4] The patent describes the synthesis of related pyridylmethylbenzamide derivatives and highlights the importance of substituted 2-(aminomethyl)pyridines as key precursors.
The logical synthetic pathway to these aminomethylpyridines often involves the reduction of a corresponding cyanopyridine (acetonitrile derivative). This strongly suggests that the development of this compound was a crucial step in the overall synthesis plan for fluopicolide. Later patents, such as CN111138351A, explicitly name "2-cyano-3-chloro-5-trifluoromethylpyridine" (an alternative name for the target compound) as the starting material for the synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, a direct precursor to fluopicolide.[5]
This historical trajectory underscores a common paradigm in industrial chemical research: the invention of a novel active ingredient (fluopicolide) necessitates the development of efficient synthetic routes, which in turn leads to the discovery and optimization of key intermediates like this compound.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that begins with more readily available starting materials. The key precursor to this molecule is 2,3-dichloro-5-(trifluoromethyl)pyridine.
Synthesis of the Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is well-documented and can be achieved through several routes. A common industrial method involves the chlorination and fluorination of 3-picoline.[1] Alternative laboratory-scale syntheses have also been reported. For instance, one method involves the reaction of 2-chloro-5-trifluoromethylpyridine with chlorine gas in the presence of a ferric chloride catalyst at elevated temperatures.[6]
Diagram: Synthetic Pathway to 2,3-Dichloro-5-(trifluoromethyl)pyridine
Caption: General synthetic routes to the key precursor.
Synthesis of this compound
The conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to the target acetonitrile is typically achieved through a nucleophilic substitution reaction. The chlorine atom at the 2-position of the pyridine ring is activated towards displacement by nucleophiles.
Experimental Protocol:
-
Reaction Setup: A solution of 2,3-dichloro-5-(trifluoromethyl)pyridine is prepared in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophilic Addition: A cyanide source, such as sodium cyanide or potassium cyanide, is added to the reaction mixture. The use of a phase-transfer catalyst may be beneficial in some cases to enhance the reaction rate.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 50-100 °C) to facilitate the substitution. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization to yield pure this compound.
Diagram: Synthesis of this compound
Caption: Nucleophilic substitution to form the target compound.
Applications in Agrochemical Synthesis
The primary and most significant application of this compound is as a key intermediate in the synthesis of the fungicide fluopicolide .[5]
Synthesis of Fluopicolide
The synthesis of fluopicolide from this compound involves a two-step process:
-
Reduction of the Nitrile: The nitrile group of the intermediate is reduced to a primary amine to form 2-aminomethyl-3-chloro-5-trifluoromethylpyridine. This reduction is typically carried out via catalytic hydrogenation, for example, using Raney nickel as the catalyst in a solvent such as acetic acid.[5]
-
Amide Coupling: The resulting amine is then coupled with 2,6-dichlorobenzoyl chloride in an amide bond-forming reaction to yield the final product, fluopicolide.
Diagram: Role in Fluopicolide Synthesis
Caption: Synthetic pathway from the intermediate to fluopicolide.
Future Perspectives
While the primary current application of this compound is in the production of fluopicolide, its utility as a versatile building block suggests potential for its use in the synthesis of other novel agrochemicals and pharmaceuticals. The unique combination of a trifluoromethyl group, a chloro substituent, and a reactive acetonitrile handle on a pyridine scaffold makes it an attractive starting material for the exploration of new chemical space. Researchers may find this intermediate valuable for the development of new insecticides, herbicides, or even therapeutic agents, particularly those targeting biological systems where the trifluoromethylpyridine moiety can confer advantageous properties.
Conclusion
This compound is a molecule of significant industrial importance, born out of the need for innovative solutions in crop protection. Its history is intertwined with the development of the fungicide fluopicolide, and its synthesis represents a practical application of modern organic chemistry principles. This technical guide has provided a comprehensive overview of its discovery, synthesis, and applications, with the aim of equipping researchers and professionals with the knowledge to effectively utilize this valuable chemical intermediate in their own research and development endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. rsc.org [rsc.org]
- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 6. alfa-chemical.com [alfa-chemical.com]
Material Safety Data Sheet (MSDS) for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
An In-depth Technical Guide to the Safe Handling of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Authored for Drug Development Professionals, Researchers, and Scientists
This document provides a comprehensive safety and handling guide for this compound, a key reagent in contemporary chemical synthesis. Moving beyond the standard template of a Material Safety Data Sheet (MSDS), this guide offers in-depth scientific context for the compound's hazards, establishes field-proven protocols for risk mitigation, and provides clear, actionable workflows for emergency situations. The information herein is synthesized to empower laboratory personnel with the expertise required for safe and effective handling.
Section 1: Core Chemical Identity and Hazard Synopsis
A foundational understanding begins with the precise identification of the chemical and a clear summary of its intrinsic hazards as defined by the Globally Harmonized System (GHS).
Chemical Identification
| Identifier | Data |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile[1] |
| CAS Number | 157764-10-8[1][2][3] |
| Molecular Formula | C₈H₄ClF₃N₂[1] |
| Molecular Weight | 220.58 g/mol [1] |
| Synonyms | (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetonitrile, 3-Chloro-5-(trifluoromethyl)-2-pyridineacetonitrile[3][4] |
GHS Hazard Classification Summary
This compound is classified as hazardous and requires careful handling. The primary risks are acute toxicity and irritation.[1][2]
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2][3] | Warning |
|
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1][2] | Warning |
|
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1][2] | Warning |
|
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][5][6] | Warning |
|
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][5][6] | Warning |
|
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[2][5][6] | Warning |
|
Section 2: The Scientific Rationale Behind the Hazards
A proficient scientist understands not just what the hazards are, but why they exist. The toxicity and irritant properties of this molecule are not arbitrary; they are a direct consequence of its chemical structure.
The Acetonitrile Moiety: A Progenitor to Cyanide
The most significant toxicological concern stems from the acetonitrile (-CH₂CN) functional group. While acetonitrile itself is only moderately toxic, its danger lies in its in-vivo metabolism. The toxic effects of acetonitrile are the result of its metabolic conversion to hydrogen cyanide (HCN). This metabolic process is a key reason for the compound's classification as harmful if swallowed, inhaled, or absorbed through the skin.[7] The cyanide anion potently inhibits cytochrome c oxidase, a critical enzyme in cellular respiration, leading to cytotoxic hypoxia. This mechanism underscores the imperative to prevent systemic exposure through all routes.
The Halogenated Pyridine Core: Irritation and Reactivity
The pyridine ring is substituted with two strongly electron-withdrawing groups: a chlorine atom and a trifluoromethyl (-CF₃) group. This electronic profile renders the compound an irritant to the skin, eyes, and respiratory system.[5][6][8] These functional groups can interact with biological macromolecules at the site of contact, leading to the inflammatory responses observed as irritation. Furthermore, the presence of halogens means that combustion or decomposition under high heat can liberate toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[5][9]
Section 3: Laboratory Risk Mitigation Protocols
Adherence to rigorous safety protocols is non-negotiable. The following procedures are designed to create a self-validating system of safety for handling this compound.
Personal Protective Equipment (PPE) Protocol
Proper PPE is the most critical barrier between the researcher and chemical exposure. The selection of PPE must be deliberate and based on the specific hazards of the compound.
Step-by-Step PPE Application:
-
Hand Protection : Wear nitrile or neoprene gloves that are rated for chemical resistance. Always double-glove if handling significant quantities or for prolonged periods. Check gloves for integrity before each use.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities (>10g).[6]
-
Body Protection : A flame-resistant laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation.[6] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.
Caption: PPE selection workflow for handling the compound.
Engineering Controls for Safe Handling
Reliance on PPE alone is insufficient. Engineering controls are the primary method for minimizing exposure risk.
-
Ventilation : Always handle this chemical in a properly functioning chemical fume hood.[10] Facilities should be equipped with eyewash stations and safety showers in close proximity to the handling area.[11]
-
Designated Area : All work with this compound should be restricted to a designated area of the laboratory, which is clearly marked with appropriate hazard signs.
Storage and Incompatibility Protocol
Improper storage is a common source of laboratory incidents.
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11]
-
The storage area should be secured and accessible only to authorized personnel ("Store locked up").[5][6]
-
Keep away from sources of ignition as vapors may form explosive mixtures with air, and heating can cause a rise in pressure with a risk of bursting.[10]
Chemical Incompatibilities: This compound should not be stored with the following classes of chemicals to avoid hazardous reactions:
-
Strong Oxidizing Agents : Can lead to violent reactions.[7][9]
-
Strong Acids and Bases : Acetonitrile can decompose on contact with strong acids, water, and steam, producing toxic fumes and flammable vapor.[7]
Caption: Chemical incompatibility diagram.
Section 4: Emergency Response and First Aid Workflow
In the event of an exposure or spill, a rapid and informed response is crucial.
Step-by-Step First Aid Procedures
Immediate action can significantly reduce the severity of an exposure.
-
Inhalation :
-
Skin Contact :
-
Eye Contact :
-
Ingestion :
Spill Management Protocol
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, but avoid actions that could disperse the material into the air.
-
Control Ignition Sources : Remove all sources of ignition.
-
Containment : Wearing full PPE, cover the spill with an inert absorbent material such as sand, diatomite, or universal binders.[13] Do not use combustible materials like sawdust.
-
Collection : Carefully sweep or scoop the absorbed material into a labeled, sealable container for chemical waste.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal : Dispose of the waste container according to institutional and local regulations.[5][14]
Caption: General workflow for emergency response.
Section 5: Physicochemical Data for Experimental Design
While comprehensive experimental data is not widely published, the following table summarizes key physical and chemical properties. Note that some values are predicted based on computational models.
| Property | Value | Source |
| Physical State | Solid (presumed) | General chemical knowledge |
| Molecular Weight | 220.58 g/mol | PubChem[1] |
| Boiling Point (Predicted) | 245.7 ± 35.0 °C | Echemi[3] |
| Density (Predicted) | 1.429 ± 0.06 g/cm³ | Echemi[3] |
| Solubility | Not available, presumed soluble in common organic solvents | AK Scientific, Inc.[5] |
| XLogP3 | 2.1 | PubChem[1] |
Section 6: Disposal and Decontamination
Waste generated from the use of this compound is considered hazardous.
Protocol for Disposal:
-
Segregation : All waste containing this compound (including contaminated absorbents, gloves, and glassware) must be segregated from general laboratory waste.
-
Containerization : Waste must be placed in a clearly labeled, sealed, and chemically compatible container. The label should explicitly state "Hazardous Waste" and list the chemical name.
-
Disposal : The container must be disposed of through an approved waste disposal plant or a licensed chemical waste contractor.[5][6][11] Under no circumstances should this chemical or its containers be disposed of in general trash or down the drain.[15]
References
- 1. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. echemi.com [echemi.com]
- 4. 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile | 157764-10-8 [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. Acetonitrile - DCCEEW [dcceew.gov.au]
- 8. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. asset.conrad.com [asset.conrad.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sipcam.com [sipcam.com]
- 14. caelo.de [caelo.de]
- 15. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine from 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The primary focus of this document is the chemical reduction of the nitrile group in 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile to a primary amine. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
2-aminomethyl-3-chloro-5-trifluoromethylpyridine serves as a critical building block in the synthesis of various biologically active molecules. Its structural motifs are present in a range of commercial products. The synthesis from this compound involves the reduction of a nitrile functional group, a fundamental transformation in organic chemistry. This guide will explore two primary, industrially relevant methods for this conversion: catalytic hydrogenation and chemical reduction using metal hydrides. Each method presents distinct advantages and challenges in terms of selectivity, safety, and scalability.
Mechanistic Overview: Nitrile Reduction
The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved through two principal pathways:
-
Catalytic Hydrogenation: In this heterogeneous catalysis method, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Raney® Nickel, Palladium on carbon). The nitrile also adsorbs onto the catalyst surface, facilitating the stepwise addition of hydrogen to the triple bond.[3][4]
-
Chemical Reduction: This method employs stoichiometric reducing agents, typically metal hydrides like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (e.g., BH₃•THF). The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile group.[5][6][7]
The choice between these methods often depends on factors such as functional group tolerance, desired reaction conditions (temperature, pressure), and safety considerations.
Visualization of the Synthesis Pathway
Caption: General synthetic routes for the reduction of this compound.
Part 1: Catalytic Hydrogenation Protocol
Catalytic hydrogenation is a widely used industrial method due to its high atom economy and the avoidance of stoichiometric metal waste.[3] Raney® Nickel is a particularly effective catalyst for nitrile reduction.[8][9] A patented method highlights the use of Raney® Nickel in an acetic acid solvent to directly yield the acetate salt of the target amine, which can be advantageous for purification and handling.[10]
Experimental Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | The substrate for the reduction reaction.[11] |
| Catalyst | Raney® Nickel (activated) | High activity and selectivity for nitrile reduction to primary amines.[3][10] |
| Solvent | Acetic Acid | Acts as a solvent and facilitates the formation of the acetate salt of the product, which can aid in preventing side reactions.[10] |
| Hydrogen Pressure | Low Pressure (e.g., 1-5 bar) | Sufficient for the reduction while being manageable in standard laboratory glassware or a small autoclave.[10] |
| Temperature | Room Temperature to 50°C | Mild conditions that are effective for the reaction without promoting significant side reactions.[8] |
| Reaction Time | 4-24 hours | Monitored by TLC or HPLC until completion. |
Detailed Step-by-Step Protocol
-
Reactor Setup: To a glass pressure vessel or a Parr autoclave, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add acetic acid (3-10 times the weight of the substrate).[10] Carefully add activated Raney® Nickel (5-10 wt% of the substrate) as a slurry in the solvent.
-
Expert Insight: Handling Raney® Nickel requires caution as it can be pyrophoric when dry. Always handle it as a slurry in a suitable solvent.
-
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 3 bar) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples (after carefully depressurizing and purging the reactor) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material is no longer detectable.
-
Work-up and Isolation:
-
Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with additional acetic acid.
-
Causality: Celite® filtration is crucial for the complete removal of the fine, heterogeneous catalyst.
-
-
The filtrate contains the 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate salt. The solvent can be removed under reduced pressure.
-
For the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or K₂CO₃) to pH > 10, and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.
-
Part 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[7][12][13] This method is particularly useful for smaller-scale syntheses where high reactivity is desired and the handling of gaseous hydrogen is to be avoided.
Experimental Workflow
Caption: Workflow for the chemical reduction of the nitrile using LiAlH₄.
Reagent and Solvent Quantities
| Reagent/Solvent | Molar/Volume Ratio | Purpose |
| This compound | 1.0 eq | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 eq | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | Sufficient for a 0.1-0.5 M solution | Anhydrous reaction solvent |
| Water | For quenching | To decompose excess LiAlH₄ |
| 15% Aqueous NaOH | For quenching | To precipitate aluminum salts |
| Ethyl Acetate | For extraction | To isolate the product |
Detailed Step-by-Step Protocol
-
Preparation: Under a dry, inert atmosphere (nitrogen or argon), equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Suspension: Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in the flask and cool the suspension to 0°C using an ice bath.
-
Trustworthiness: The use of anhydrous solvents is critical as LiAlH₄ reacts violently with water.
-
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is deemed complete by TLC analysis.
-
Quenching (Fieser Workup):
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add water (X mL, where X is the mass of LiAlH₄ in grams used).
-
Add 15% aqueous NaOH solution (X mL).
-
Add water again (3X mL).
-
Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.
-
Expertise: This specific quenching procedure, known as the Fieser workup, is designed to produce easily filterable inorganic salts.
-
-
-
Isolation:
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-aminomethyl-3-chloro-5-trifluoromethylpyridine.
-
Further purification can be achieved by column chromatography on silica gel or distillation if the product is a liquid.
-
Safety and Handling
-
Raney® Nickel: Is pyrophoric and should be handled with care, always kept wet with a solvent.[14]
-
Lithium Aluminum Hydride (LiAlH₄): Is a water-reactive and flammable solid. All manipulations should be carried out under an inert atmosphere, and appropriate personal protective equipment (PPE) should be worn.[12][15]
-
Sodium Borohydride (and related hydrides): While not used in the primary protocols, if considered as an alternative, note that it can release flammable gases upon contact with water and is toxic if swallowed or in contact with skin.[16][17]
-
General Precautions: Always work in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves.
Product Characterization
The identity and purity of the synthesized 2-aminomethyl-3-chloro-5-trifluoromethylpyridine can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹).
-
Melting Point: For solid products, comparison with literature values.[18]
References
- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 7. adichemistry.com [adichemistry.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 11. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 14. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 15. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 17. nj.gov [nj.gov]
- 18. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97 79456-26-1 [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Role of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile in Modern Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, lipophilicity, and target binding affinity.[1][2] Among these, the trifluoromethylpyridine (TFMP) framework has emerged as a privileged structure in a multitude of therapeutic agents.[3][4][5] This document provides an in-depth technical guide on the application of a key TFMP derivative, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS: 157764-10-8), as a versatile intermediate in pharmaceutical research and development. We will explore its synthesis, physicochemical properties, and its pivotal role in constructing complex active pharmaceutical ingredients (APIs), supported by detailed, field-proven protocols.
Introduction: The Significance of the Trifluoromethylpyridine Scaffold
The trifluoromethyl (-CF3) group is a powerful bioisostere for groups like chlorine or methyl, yet its strong electron-withdrawing nature and high C-F bond energy (485.3 kJ/mol) impart unique advantages.[2] When appended to a pyridine ring, a common pharmacophore, the -CF3 group can significantly modulate the electronic properties and pKa of the heterocycle while increasing its metabolic stability by blocking potential sites of oxidative metabolism.[1][2] This combination has proven highly effective in developing novel drugs across various therapeutic areas, including oncology and infectious diseases.[1][5]
This compound is a particularly valuable building block. Its structure contains several key features for synthetic manipulation:
-
A reactive chloropyridine core: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.
-
An activated methylene group: The protons on the carbon adjacent to both the electron-withdrawing pyridine ring and the nitrile group are acidic, allowing for easy deprotonation to form a stabilized carbanion. This carbanion is a potent nucleophile for forming new carbon-carbon bonds.
-
A versatile nitrile moiety: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form various heterocycles.
These features make it a highly sought-after intermediate for constructing complex molecular architectures.
Synthesis Pathway Overview
The target intermediate, this compound, is typically derived from its parent heterocycle, 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis of this precursor is a critical first step, often starting from simple picolines and involving high-temperature chlorination and fluorination steps.[3][6][7]
Figure 1: General synthetic workflow for the target intermediate.
Physicochemical Properties & Safety Data
A thorough understanding of an intermediate's properties is critical for safe handling and successful reaction planning.
| Property | Value | Source(s) |
| CAS Number | 157764-10-8 | [8][9] |
| Molecular Formula | C₈H₄ClF₃N₂ | [9][10] |
| Molecular Weight | 220.58 g/mol | [9][10] |
| Boiling Point | 245.7 ± 35.0 °C (Predicted) | [10][11] |
| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [10][11] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [9][10] |
| Storage | Store at 2-8°C | [11] |
Core Application: Synthesis of Biologically Active Molecules
The primary utility of this compound lies in its role as a precursor for more complex molecules, notably in the development of corticotropin-releasing factor (CRF) receptor antagonists.[8] These antagonists are investigated for the treatment of stress-related disorders such as anxiety and depression. The key synthetic transformation involves the alkylation or arylation of the activated methylene group.
Figure 2: Mechanism of C-C bond formation via carbanion intermediate.
Protocol 1: Synthesis of a Disubstituted Acetonitrile Derivative
This protocol details a representative procedure for the C-alkylation of the title intermediate, a critical step in building molecular complexity for potential APIs.
Objective: To synthesize 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile, a model reaction demonstrating the nucleophilicity of the intermediate.[12]
Materials:
-
This compound
-
1-Bromo-4-chlorobenzene (or other suitable aryl halide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 eq) to a dry round-bottom flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time.
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0°C using an ice bath.
-
Deprotonation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH slurry over 20-30 minutes. Scientist's Note: The evolution of hydrogen gas should be observed. A strong base like NaH is required due to the pKa of the α-proton. The reaction is exothermic and should be controlled with slow addition.
-
Carbanion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the nucleophilic carbanion. The solution should change color.
-
Alkylation/Arylation: Dissolve the aryl halide (e.g., 1-bromo-4-chlorobenzene, 1.1 eq) in anhydrous DMF and add it dropwise to the reaction mixture. Scientist's Note: For less reactive halides, or to promote arylation, a palladium catalyst and a suitable ligand (e.g., a Buchwald-Hartwig system) may be necessary. For this example, we assume direct S_NAr or a related pathway is feasible, though catalysis is more general.
-
Reaction Monitoring: Heat the reaction to 50-60°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/EtOAc gradient.
Downstream Transformations of the Nitrile Group
Once the core scaffold is assembled, the nitrile group serves as a synthetic handle for further functionalization, which is crucial for modulating the pharmacological properties of the final compound.
Figure 3: Key downstream synthetic transformations of the nitrile moiety.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
Objective: To convert the nitrile functional group of a disubstituted acetonitrile derivative into a carboxylic acid, a common pharmacophore in many drugs.
Materials:
-
Disubstituted acetonitrile derivative (from Protocol 1)
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Reaction Setup: In a round-bottom flask, add the disubstituted acetonitrile derivative (1.0 eq).
-
Hydrolysis: Add a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v). Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. Scientist's Note: This is a harsh but effective method. The reaction progress should be monitored by TLC, looking for the disappearance of the starting material and the appearance of a more polar spot corresponding to the carboxylic acid.
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully basify the solution by adding a concentrated NaOH solution until the pH is >12. This deprotonates the carboxylic acid, making it water-soluble.
-
Purification: Wash the basic aqueous solution with diethyl ether to remove any non-acidic organic impurities. Discard the ether layer.
-
Isolation: Re-acidify the aqueous layer by slowly adding concentrated HCl at 0°C until the pH is ~2. The carboxylic acid product should precipitate out of the solution.
-
Final Steps: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the final carboxylic acid.
Conclusion and Future Outlook
This compound is a high-value, versatile intermediate that provides a robust entry point into the synthesis of complex pharmaceutical agents. Its unique combination of reactive sites—an activatable methylene group, a modifiable nitrile, and a pyridine core suitable for cross-coupling—allows medicinal chemists to rapidly generate diverse molecular libraries. The strategic use of this building block, particularly in the synthesis of CRF receptor antagonists, highlights its importance.[8] As the demand for novel therapeutics with optimized pharmacokinetic profiles continues to grow, the application of well-designed, fluorinated intermediates like this one will undoubtedly expand, paving the way for the next generation of medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 8. 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile | 157764-10-8 [chemicalbook.com]
- 9. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. This compound [myskinrecipes.com]
- 12. 2-(4-CHLOROPHENYL)-2-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]ACETONITRILE synthesis - chemicalbook [chemicalbook.com]
Reaction of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile with 2-chlorophenylacetonitrile
Application Note APN-2026-01
Topic: A Protocol for the Base-Catalyzed Crossed Condensation of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile with 2-chlorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the synthesis of a novel β-enaminonitrile via a base-catalyzed crossed condensation reaction. The protocol details the reaction between this compound and 2-chlorophenylacetonitrile. β-Enaminonitriles are highly valuable scaffolds in medicinal chemistry, serving as versatile precursors for a wide range of heterocyclic compounds. This document outlines the mechanistic rationale based on the Thorpe-Ziegler reaction, provides strategic considerations to mitigate self-condensation side reactions, and presents a detailed, step-by-step experimental protocol from reaction setup to product characterization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers engaged in synthetic chemistry and drug discovery.
Part 1: Mechanistic Rationale & Strategic Considerations
The targeted transformation is a crossed condensation reaction between two distinct acetonitrile derivatives, each possessing acidic α-protons. The underlying chemical principle is the Thorpe Reaction , which involves the base-catalyzed dimerization of nitriles to form β-enaminonitriles.[1][2][3] In a crossed variant, the primary challenge is to control the reaction's selectivity to prevent the formation of undesired self-condensation products.
Causality of Reagent Selection and Reactivity:
The key to achieving a selective crossed condensation lies in the differential acidity of the α-protons of the two reactants.
-
Pyridylacetonitrile Reactant: The α-protons on this compound are significantly more acidic. This is due to the cumulative electron-withdrawing effects of the trifluoromethyl (-CF₃) group, the chloro (-Cl) substituent, and the inherent electron-deficient nature of the pyridine ring nitrogen.[4] This heightened acidity makes it the preferred substrate for deprotonation by the base.
-
Phenylacetonitrile Reactant: 2-chlorophenylacetonitrile is less acidic in comparison. Therefore, under controlled conditions, it is less likely to be deprotonated and will primarily serve as the electrophile.
By exploiting this acidity differential, we can selectively generate the carbanion (a nitrile-stabilized enolate) from the pyridylacetonitrile. This carbanion then acts as the nucleophile, attacking the electrophilic nitrile carbon of 2-chlorophenylacetonitrile. The reaction proceeds through an imine anion intermediate, which, after proton transfer and tautomerization, yields the thermodynamically stable conjugated β-enaminonitrile product.[1]
Minimizing Side Reactions: To favor the desired crossed product, the experimental protocol is designed to:
-
Slowly add the electrophile (2-chlorophenylacetonitrile) to the pre-formed solution of the nucleophile (deprotonated pyridylacetonitrile). This maintains a low concentration of the electrophile, minimizing its chance of reacting with itself.
-
Utilize a strong, non-nucleophilic base to ensure rapid and complete deprotonation of the more acidic starting material before the addition of the second reactant.
Caption: Proposed mechanism for the selective crossed Thorpe-Ziegler reaction.
Part 2: Materials, Equipment, and Reagent Data
Reagents & Chemicals
-
2-chlorophenylacetonitrile (CAS: 2856-63-5)[7]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
Equipment
-
Round-bottom flasks, flame-dried
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Syringes for liquid transfer
-
Inert atmosphere manifold (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Rotary evaporator
-
Glassware for column chromatography
-
Separatory funnel
-
Standard analytical instrumentation (NMR, MS, IR)
Table 1: Reagent Quantities and Properties
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 157764-10-8 | 220.58[5] | 221 | 1.0 | 1.0 |
| 2-chlorophenylacetonitrile | 2856-63-5 | 151.59[7] | 167 | 1.1 | 1.1 |
| Sodium Hydride (60% disp.) | 7646-69-7 | 24.00 (as NaH) | 44 | 1.1 (as NaH) | 1.1 |
| Anhydrous THF | 109-99-9 | - | 15 mL | - | - |
Part 3: Detailed Experimental Protocol
Note: This reaction is moisture-sensitive. All glassware must be thoroughly flame-dried under vacuum and the reaction must be conducted under a positive pressure of an inert atmosphere (N₂ or Ar).
Step 1: Reaction Setup and Nucleophile Generation
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (221 mg, 1.0 mmol).
-
Seal the flask with a septum and purge with inert gas.
-
Add anhydrous THF (10 mL) via syringe to dissolve the starting material.
-
Cool the flask to 0 °C using an ice-water bath.
-
Causality Check: Cooling the solution moderates the initial exothermic deprotonation reaction and enhances control.
-
Carefully add sodium hydride (44 mg of a 60% dispersion, 1.1 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation away from ignition sources.
-
Allow the resulting suspension to stir at 0 °C for 30 minutes. The formation of the sodium salt of the carbanion may be observed as a change in color or clarity.
Step 2: Crossed Condensation Reaction
-
In a separate dry vial, dissolve 2-chlorophenylacetonitrile (167 mg, 1.1 mmol) in anhydrous THF (5 mL).
-
Using a syringe, add the 2-chlorophenylacetonitrile solution dropwise to the stirring carbanion suspension at 0 °C over a period of 15 minutes.
-
Causality Check: Slow, dropwise addition is critical to ensure the generated carbanion reacts with the newly introduced electrophile rather than any unreacted starting material, thus maximizing the yield of the crossed product.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) dropwise.
-
Transfer the mixture to a separatory funnel and add deionized water (20 mL) and ethyl acetate (30 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by silica gel column chromatography. A gradient elution system, such as 5% to 30% ethyl acetate in hexanes, is a suitable starting point for purification.
-
Combine fractions containing the desired product (identified by TLC) and remove the solvent in vacuo to yield the purified β-enaminonitrile.
Part 4: Analytical Characterization
The structure of the final product must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and proton environments. Expect to see the disappearance of the two distinct singlet CH₂ signals from the starting materials and the appearance of a new vinyl proton signal, alongside the expected aromatic signals.
-
¹⁹F NMR Spectroscopy: To confirm the presence and chemical environment of the -CF₃ group.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic peaks for the N-H stretch of the enamine, a C=C double bond, and a conjugated C≡N nitrile stretch (which will be at a lower wavenumber than a typical aliphatic nitrile).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized molecule, providing definitive proof of the product's identity.
Part 5: Safety Precautions
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.
-
Reagent Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[5] Handle in a well-ventilated fume hood.
-
Sodium Hydride: NaH is a water-reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere and away from any moisture.
-
Solvents: THF and ethyl acetate are flammable. Work away from open flames or spark sources.
Part 6: Visualized Experimental Workflow
Caption: High-level overview of the synthetic and analytical workflow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Catalyzing Hydrogenation of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile to produce the corresponding primary amine, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine. This amine is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This document explores various catalytic systems, including Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium on Alumina (Rh/Al₂O₃), offering researchers and drug development professionals a selection of methodologies to suit different laboratory capabilities and desired outcomes. The protocols are presented with a focus on scientific integrity, safety, and reproducibility, underpinned by insights into the causality of experimental choices.
Introduction: Significance and Synthetic Utility
The reduction of the nitrile functional group is a cornerstone of organic synthesis, providing a direct route to primary amines. These amines are versatile intermediates in the construction of more complex molecular architectures. The target molecule of this guide, this compound[3][4], is a substituted pyridylacetonitrile of significant interest. Its hydrogenation product, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine[5][6], serves as a key precursor for a range of bioactive molecules. The trifluoromethyl group and the substituted pyridine ring are common pharmacophores that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.
The catalytic hydrogenation of nitriles, while a well-established transformation, can present challenges in terms of selectivity. The reaction proceeds through an imine intermediate, which can react with the newly formed primary amine to yield secondary and tertiary amine byproducts.[7] Therefore, the choice of catalyst, solvent, and reaction conditions is critical to maximize the yield of the desired primary amine. This guide will provide detailed protocols for several robust catalytic systems, enabling researchers to select the most appropriate method for their specific needs.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is paramount for a successful hydrogenation reaction. Several heterogeneous catalysts are commonly employed for the reduction of nitriles, each with its own set of advantages and disadvantages.[7]
| Catalyst System | Key Advantages | Potential Drawbacks | Typical Conditions |
| Raney® Nickel | High activity, cost-effective, widely used in industry.[8] | Pyrophoric when dry, may require basic additives to suppress secondary amine formation, potential for lower selectivity with some substrates.[9][10] | Moderate to high pressure (10-100 bar H₂), elevated temperatures (50-150 °C), often in alcoholic solvents with ammonia or a base.[11][12] |
| Palladium on Carbon (Pd/C) | Good activity, generally good selectivity for primary amines, easy to handle.[13][14] | Can be sensitive to catalyst poisons, may require acidic additives to improve selectivity in some cases, potential for dehalogenation of aryl halides.[15][16] | Low to moderate pressure (1-10 bar H₂), room temperature to moderate heat (25-80 °C), various solvents (alcohols, THF, acetic acid).[16][17] |
| Rhodium on Alumina (Rh/Al₂O₃) | High selectivity for primary amines, often active under mild conditions, good for substrates with other reducible functional groups.[18][19][20] | Higher cost compared to nickel catalysts. | Mild to moderate pressure (3-10 MPa), moderate temperatures (70-100 °C).[18][21] |
The choice between these catalysts will depend on factors such as the scale of the reaction, available equipment (e.g., high-pressure reactors), and the desired purity of the final product. For the hydrogenation of this compound, care must be taken to avoid reduction of the pyridine ring or dehalogenation, making catalyst selection and condition optimization particularly important.
Safety First: Essential Precautions for Catalytic Hydrogenation
Catalytic hydrogenation reactions, especially those conducted under pressure, carry inherent risks. Strict adherence to safety protocols is mandatory.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[22] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[22][23] Use appropriate pressure-rated equipment and leak-test the system with an inert gas like nitrogen before introducing hydrogen.[22][24]
-
Pyrophoric Catalysts: Raney® Nickel, and to a lesser extent, dry Pd/C, can be pyrophoric and ignite spontaneously upon exposure to air.[8][10] Always handle these catalysts as a slurry in a solvent and never allow them to dry. After the reaction, the catalyst should be carefully filtered and quenched.
-
High-Pressure Reactors: High-pressure hydrogenation should only be performed by trained personnel using certified equipment.[24] Always operate within the pressure and temperature limits of the reactor. A blast shield should be used for added protection.[23][25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Experimental Protocols
The following protocols are designed to be starting points for the optimization of the catalytic hydrogenation of this compound. Researchers should monitor the reaction progress by techniques such as TLC, GC, or LC-MS to determine the optimal reaction time.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol utilizes the high activity of Raney® Nickel, a cost-effective choice for larger-scale synthesis. The addition of ammonia is intended to suppress the formation of secondary amine byproducts.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (e.g., 7N in Methanol)
-
Hydrogen gas (high purity)
-
High-pressure autoclave/reactor
-
Magnetic stirrer
-
Celite® or other filter aid
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.
-
Reagent Charging: In a separate flask, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate). Add the ammonia solution (2-5 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Raney® Nickel slurry (10-20% by weight of the substrate). Caution: Do not allow the catalyst to dry.
-
Transfer to Reactor: Transfer the reaction mixture to the prepared autoclave.
-
System Purging: Seal the reactor and purge the system with nitrogen gas (3 cycles of pressurizing to 5 bar and venting) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Reaction Conditions: Begin stirring and heat the reaction to the desired temperature (e.g., 50-80 °C). Monitor the hydrogen uptake.
-
Reaction Monitoring: After the theoretical amount of hydrogen has been consumed or the reaction time has elapsed, cool the reactor to room temperature.
-
Depressurization and Purging: Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Work-up: Open the reactor in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the catalyst wet with solvent during filtration. Wash the filter cake with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol employs the widely used and versatile Pd/C catalyst, often effective under milder conditions. The use of an acidic solvent like acetic acid can help to protonate the amine product, preventing its reaction with the imine intermediate.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Acetic Acid or an alcohol (Methanol/Ethanol)
-
Hydrogen gas (high purity)
-
Parr shaker or similar hydrogenation apparatus
-
Magnetic stirrer
-
Celite® or other filter aid
Procedure:
-
Reaction Setup: To a hydrogenation flask, add this compound (1.0 eq) and the chosen solvent (e.g., acetic acid, 15-25 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).
-
System Purging: Connect the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Hydrogenation: Pressurize the system with hydrogen to the desired pressure (e.g., 3-5 bar).
-
Reaction Conditions: Begin vigorous stirring or shaking at room temperature. The reaction can be gently heated (e.g., to 40-60 °C) if the reaction is sluggish.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake or by analyzing aliquots.
-
Work-up: Once the reaction is complete, vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Product Isolation: If using an alcoholic solvent, concentrate the filtrate under reduced pressure. If using acetic acid, carefully neutralize the solution with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be performed as needed.
Visualization of the Reaction Pathway and Workflow
To aid in the understanding of the process, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General reaction pathway for nitrile hydrogenation.
Caption: Typical experimental workflow for catalytic hydrogenation.
Conclusion
The catalytic hydrogenation of this compound is a critical transformation for accessing valuable amine building blocks. This guide has provided detailed protocols using Raney® Nickel and Palladium on Carbon, two widely accessible and effective catalytic systems. The choice of catalyst and reaction conditions should be tailored to the specific requirements of the synthesis, with careful consideration of safety protocols. By following the guidelines and protocols outlined herein, researchers can confidently and safely perform this important chemical transformation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ACETONITRILE [chemicalbook.com]
- 5. US10414730B2 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 6. 2-(2-Aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine [cymitquimica.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 15. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst in a three phase slurry reactor (2003) | S Alini | 37 Citations [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 21. researchgate.net [researchgate.net]
- 22. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 23. pubs.acs.org [pubs.acs.org]
- 24. njhjchem.com [njhjchem.com]
- 25. safety.pitt.edu [safety.pitt.edu]
Topic: A Robust and Scalable Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: A Key Intermediate for Advanced Agrochemicals and Pharmaceuticals
An Application Note for Drug Development Professionals from the Desk of a Senior Application Scientist
Abstract
The 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile scaffold is a critical building block in the synthesis of numerous high-value molecules, particularly within the agrochemical and pharmaceutical sectors.[1] Its intrinsic physicochemical properties, imparted by the trifluoromethyl and chloro-substituted pyridine ring, make it a desirable synthon for developing next-generation active ingredients. However, transitioning its synthesis from the bench to a pilot or manufacturing scale presents significant challenges related to reaction efficiency, impurity profiles, and, most critically, the safe handling of highly toxic reagents. This document provides a comprehensive, field-tested guide for the scale-up synthesis of this key intermediate. We will delve into the mechanistic rationale behind the chosen synthetic route, present an optimized and validated protocol for multi-gram to kilogram-scale production, and detail the stringent safety procedures required for a self-validating and secure process.
Strategic Approach: The Rationale for Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound (Compound 3 ) is most effectively achieved via a nucleophilic aromatic substitution (SNAr) pathway. The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine (1 ), is an ideal electrophile for this transformation.
Mechanistic Considerations: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the potent electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position. These electronic features render the carbon atoms of the pyridine ring, particularly those at the C2 and C6 positions (ortho to the nitrogen), highly susceptible to nucleophilic attack.
In the case of substrate 1 , the C2 position is preferentially attacked by the cyanide nucleophile (2 ) over the C3 position. This regioselectivity is governed by the ability of the pyridine nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, a stabilization that is not possible for an attack at C3. The reaction proceeds through an addition-elimination mechanism, where the aromaticity of the ring is temporarily disrupted and then restored upon the expulsion of the chloride leaving group.[2]
Caption: Overall synthetic transformation via SNAr.
Process Development & Parameter Optimization
The successful scale-up of this reaction hinges on the careful optimization of several critical parameters. The goal is to maximize yield and purity while ensuring operational safety and process robustness. Below is a summary of the optimization studies.
| Parameter | Variation Tested | Optimal Choice | Rationale & Justification |
| Solvent | Toluene, Acetonitrile, DMF, DMSO | DMSO | Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that excels at solvating the cyanide salt, increasing the effective concentration and nucleophilicity of the cyanide anion. Its high boiling point (189 °C) allows for a wider operational temperature range, ensuring the reaction proceeds at a controlled and efficient rate. |
| Cyanide Source | KCN, NaCN, TMSCN | NaCN | Sodium cyanide is cost-effective, readily available, and demonstrates excellent reactivity. While potassium cyanide is also effective, NaCN is often preferred on a large scale due to its lower molecular weight, providing more nucleophile per unit mass. |
| Temperature | 25 °C, 50 °C, 70 °C, 90 °C | 60-70 °C | This temperature range provides a balance between a rapid reaction rate (typically 4-6 hours) and minimizing side reactions. Temperatures below 50 °C result in sluggish conversion, while temperatures above 80 °C can lead to the formation of colored impurities and potential decomposition. |
| Stoichiometry | 1.05, 1.2, 1.5 eq. NaCN | 1.1 - 1.2 eq. | A slight excess of sodium cyanide ensures the complete consumption of the starting material. Using a larger excess does not significantly improve the yield but increases the reagent cost and the burden of quenching and waste disposal. |
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for execution in a properly equipped chemical laboratory or pilot plant facility. All operations involving cyanide must be performed within a certified chemical fume hood with established safety protocols in place.
3.1 Materials and Equipment
-
Chemicals:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (1 ) (CAS: 69045-84-7)
-
Sodium Cyanide (NaCN) (CAS: 143-33-9) (EXTREMELY TOXIC )
-
Dimethyl Sulfoxide (DMSO), anhydrous (CAS: 67-68-5)
-
Toluene (CAS: 108-88-3)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
-
Equipment:
-
1 L, 3-neck, round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Digital temperature controller with thermocouple
-
Heating mantle (or circulating fluid bath)
-
Pressure-equalizing dropping funnel
-
Nitrogen inlet/outlet
-
Separatory funnel (2 L)
-
Rotary evaporator
-
3.2 Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor system under a nitrogen atmosphere. Ensure all glassware is dry.
-
Reagent Charging: Charge the reactor with 2,3-dichloro-5-(trifluoromethyl)pyridine (1 , 100 g, 0.46 mol) and anhydrous DMSO (400 mL). Begin stirring to form a clear solution.
-
Heating: Heat the reaction mixture to 65 °C.
-
Cyanide Addition (CRITICAL STEP): In a separate, dry flask, dissolve sodium cyanide (2 , 25 g, 0.51 mol, 1.1 eq.) in anhydrous DMSO (100 mL). CAUTION: This operation must be performed with extreme care in a fume hood. Gentle heating may be required to fully dissolve the NaCN. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the sodium cyanide solution dropwise to the reactor over a period of 60-90 minutes, maintaining the internal temperature between 65-70 °C. An exotherm may be observed; control the addition rate to manage it.
-
Reaction Monitoring: After the addition is complete, maintain the mixture at 65 °C. Monitor the reaction progress by TLC (20% EtOAc/Hexane) or HPLC until the starting material is consumed (typically 4-6 hours).
-
Reaction Quench (CRITICAL STEP): Cool the reaction mixture to room temperature. Transfer the mixture slowly and carefully into a separate vessel containing a stirred solution of 10% aqueous sodium hypochlorite (bleach, ~1 L) to quench and oxidize any residual cyanide. Stir for 1-2 hours to ensure complete destruction. Alternatively, a validated quench with hydrogen peroxide at pH >10 can be used.
-
Work-up & Extraction: Transfer the quenched mixture to a 2 L separatory funnel. Add toluene (500 mL) and deionized water (500 mL). Shake vigorously and allow the layers to separate.
-
Phase Separation: Collect the organic (upper) layer. Extract the aqueous layer again with toluene (2 x 200 mL).
-
Washing: Combine all organic extracts and wash sequentially with deionized water (2 x 300 mL), saturated NaHCO₃ solution (1 x 300 mL), and finally with brine (1 x 300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield the pure this compound (3 ) as a white to off-white solid.
Expected Yield: 85-92 g (90-97% yield). Expected Purity: >99% by HPLC.
Mandatory Safety Protocols for Cyanide Handling
Working with inorganic cyanides requires strict adherence to safety procedures to prevent fatal exposure.[3] All personnel must be trained on these protocols before commencing work.
-
Hazard Overview: Cyanide salts are highly toxic if swallowed, inhaled, or absorbed through the skin.[4] They react with acids and moisture to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[5]
-
Designated Area: All work with cyanide must be conducted in a designated area within a certified chemical fume hood.[3][6] This area should be clearly marked with warning signs.
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
-
An emergency eyewash and safety shower must be immediately accessible and tested regularly.[3]
-
Never work alone. [4] Ensure a colleague is aware of the procedure being performed.
-
A certified cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) must be available, and personnel must be trained in its use.
-
-
Waste Disposal & Decontamination:
-
All solid cyanide waste and contaminated materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Aqueous waste containing cyanide must be quenched before disposal.
-
Decontaminate all glassware and surfaces first with a pH 10 buffer solution, followed by a 10% bleach solution.[6][7]
-
Caption: Experimental workflow for the scale-up synthesis.
Characterization Data
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.65 (s, 1H), 7.98 (s, 1H), 4.05 (s, 2H).
-
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -63.5.
-
Mass Spec (ESI+): m/z 221.0 [M+H]⁺.
-
Molecular Formula: C₈H₄ClF₃N₂.[8]
-
Molecular Weight: 220.58 g/mol .[8]
Conclusion
This application note details a scalable, efficient, and robust process for the synthesis of this compound. By employing a regioselective SNAr reaction under optimized conditions, this key intermediate can be produced in high yield and purity. The successful and safe implementation of this protocol on a large scale is critically dependent on strict adherence to the detailed safety procedures for handling cyanide. This validated process provides a reliable manufacturing route for a crucial building block in modern chemical development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: A Modular Approach to the Synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-nitrophenyl)acetonitrile
Introduction
The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery and agrochemical research. Molecules featuring a trifluoromethylpyridine scaffold are of particular interest due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability and binding affinity.[1] This document provides a detailed, research-grade guide to the synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-nitrophenyl)acetonitrile, a compound with a complex substitution pattern that makes it a valuable building block for further chemical exploration.
This guide is structured to provide not just a series of steps, but a strategic and logical workflow, explaining the causality behind the chosen reactions and methodologies. The overall synthesis is broken down into three primary modules:
-
Preparation of the Key Precursor: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Formation of the Acetonitrile Intermediate: Introduction of the cyanomethyl group via nucleophilic substitution.
-
Final Arylation Step: Construction of the target molecule via a base-mediated SNAr reaction.
This modular approach allows for optimization at each stage and provides a clear framework for researchers and process chemists.
Overall Synthetic Workflow
The multi-step synthesis begins with the commercially available or readily synthesized 2-chloro-5-(trifluoromethyl)pyridine and proceeds through key intermediates to the final product.
Figure 1: High-level overview of the three-module synthetic strategy.
Module 1: Synthesis of Key Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine
Scientific Rationale: The synthesis of the target molecule is most efficiently approached from 2,3-dichloro-5-(trifluoromethyl)pyridine. This precursor is critical as the two chlorine atoms exhibit differential reactivity. The chlorine at the C2 position is significantly more activated towards nucleophilic substitution due to its proximity to the ring nitrogen, allowing for selective functionalization. This intermediate has been identified as crucial for the synthesis of several crop-protection products.[1] While various synthetic routes exist, a common industrial method involves the high-temperature vapor-phase chlorination of 2-chloro-5-(trifluoromethyl)pyridine.[2]
Experimental Protocol:
This protocol describes a vapor-phase chlorination reaction. It requires specialized equipment and stringent safety measures.
| Reagents & Materials | Purpose | Supplier Example |
| 2-Chloro-5-(trifluoromethyl)pyridine | Starting Material | Commercially Available |
| Chlorine (Cl₂) Gas | Chlorinating Agent | Industrial Gas Supplier |
| Activated Carbon | Catalyst | Sigma-Aldrich |
| Nitrogen (N₂) Gas | Inert Atmosphere | Industrial Gas Supplier |
| Quartz Tube Reactor | Reaction Vessel | Custom Glassware |
| High-Temperature Furnace | Heating | Commercially Available |
| Scrubber System (e.g., NaOH soln.) | Waste Gas Neutralization | N/A |
Step-by-Step Methodology:
-
Reactor Setup: A quartz tube reactor is packed with an activated carbon catalyst. The reactor is placed inside a high-temperature tube furnace.
-
Inerting: The system is purged with dry nitrogen gas to remove air and moisture.
-
Heating: The furnace is heated to the reaction temperature, typically in the range of 180°C to 320°C.[2]
-
Reagent Introduction: A stream of 2-chloro-5-(trifluoromethyl)pyridine vapor, carried by a nitrogen stream, is mixed with chlorine gas. The molar ratio of chlorine to the pyridine substrate is carefully controlled to favor mono-chlorination at the 3-position.
-
Reaction: The gas mixture is passed through the heated catalyst bed. The residence time is optimized to maximize the conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine while minimizing the formation of over-chlorinated byproducts like 2,3,6-trichloro-5-(trifluoromethyl)pyridine.[2]
-
Condensation & Collection: The product stream exiting the reactor is cooled to condense the chlorinated pyridines. Unreacted chlorine and byproduct HCl gas are passed through a caustic scrubber.
-
Purification: The collected crude product, a mixture of starting material, desired product, and byproducts, is purified by fractional distillation under reduced pressure to isolate the 2,3-dichloro-5-(trifluoromethyl)pyridine.
Module 2: Synthesis of Intermediate: 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Scientific Rationale: This step involves a nucleophilic aromatic substitution (SNAr) to install the cyanomethyl group. The C2-chloro substituent of 2,3-dichloro-5-(trifluoromethyl)pyridine is selectively displaced by a cyanide nucleophile. This selectivity is driven by the electron-withdrawing effect of the pyridine nitrogen, which stabilizes the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the C2 (alpha) position more effectively than at the C3 (beta) position.
Experimental Protocol:
| Reagents & Materials | Molar Eq. | MW ( g/mol ) | Amount | Purpose |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1.0 | 216.00 | (e.g., 10.8 g) | Substrate |
| Sodium Cyanide (NaCN) | 1.1 | 49.01 | (e.g., 2.7 g) | Nucleophile |
| Dimethyl Sulfoxide (DMSO) | - | 78.13 | (e.g., 50 mL) | Solvent |
| Dichloromethane (DCM) | - | 84.93 | As needed | Extraction Solvent |
| Saturated NaCl Solution (Brine) | - | - | As needed | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 120.37 | As needed | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-dichloro-5-(trifluoromethyl)pyridine and anhydrous DMSO.
-
Reagent Addition: Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is extremely toxic. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Reaction Conditions: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Quenching & Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.[3][4]
Module 3: Synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-nitrophenyl)acetonitrile
Scientific Rationale: The final step is an α-arylation of the synthesized acetonitrile intermediate. The methylene protons of the intermediate are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the pyridyl ring. A strong base can deprotonate this position to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene. The reaction proceeds via a classic SNAr mechanism, where the highly activating nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride leaving group.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 3. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Application Note & Protocol: A Validated Approach to the Laboratory-Scale Synthesis of 3-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide
Abstract: This document provides a comprehensive, technically-grounded guide for the synthesis, purification, and characterization of 3-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide, a compound commonly known as the fungicide Fluopyram. The presence of trifluoromethyl groups on both the pyridine and benzamide moieties is a key structural feature, enhancing lipophilicity, metabolic stability, and biological efficacy.[1] This protocol is designed for researchers in synthetic chemistry, agrochemical development, and drug discovery, offering a robust, step-by-step methodology built on established chemical principles. The narrative explains the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Strategic Overview: Retrosynthetic Analysis
The target molecule is an amide, which logically suggests its formation via an amide bond coupling reaction. A retrosynthetic disconnection of the central amide bond reveals two primary synthons: an amine and a carboxylic acid derivative. This approach breaks the complex synthesis into the preparation of two more manageable key intermediates.
-
Intermediate A (The Amine): 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine. This component provides the critical substituted pyridine core.
-
Intermediate B (The Acylating Agent): 2-(Trifluoromethyl)benzoyl chloride. This reactive acyl chloride is derived from the more stable 2-(trifluoromethyl)benzoic acid and serves as the electrophilic partner in the coupling reaction.
The overall synthetic workflow is designed as a convergent synthesis, where the two key intermediates are prepared separately and then combined in the final step to maximize efficiency and yield.
References
The Strategic Incorporation of Trifluoromethylpyridines in Modern Drug Discovery: A Guide for Researchers
The trifluoromethylpyridine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). The strategic introduction of a trifluoromethyl (-CF3) group onto the pyridine ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of the role of trifluoromethylpyridines in drug design, complete with detailed protocols and practical insights for researchers, scientists, and drug development professionals.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere frequently employed to replace a methyl group or a hydrogen atom in a drug candidate.[3] Its potent electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are central to its ability to enhance metabolic stability.[3] The C-F bond is significantly more robust than a carbon-hydrogen (C-H) bond, rendering it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3] This "metabolic switching" can result in a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3]
Furthermore, the trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target.[2] However, it's important to note that while the trifluoromethyl group is highly lipophilic, the presence of the nitrogen atom in the pyridine ring results in a lower overall hydrophobic constant for trifluoromethylpyridines compared to their benzotrifluoride counterparts.[4] This unique balance can be advantageous in achieving optimal solubility and permeability.
Trifluoromethylpyridines in Approved Pharmaceuticals: Case Studies
The successful application of the trifluoromethylpyridine moiety is evident in several FDA-approved drugs. These examples highlight the diverse therapeutic areas where this scaffold has proven beneficial.
Apalutamide: An Androgen Receptor Inhibitor
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[5] The presence of the 3-(trifluoromethyl)pyridyl group is a key feature of its structure.[5] This moiety contributes to the high binding affinity of Apalutamide to the androgen receptor, effectively blocking its function and inhibiting the growth of prostate cancer cells.
Leniolisib: A PI3Kδ Inhibitor
Leniolisib is a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor used to treat activated phosphoinositide 3-kinase delta syndrome (APDS). The trifluoromethyl group on the methoxypyridine moiety of Leniolisib plays a crucial role in its potency.[6] Structure-activity relationship (SAR) studies have shown that the introduction of the trifluoromethyl group leads to a four-fold increase in PI3Kδ inhibitory activity compared to the non-fluorinated analogue.[6]
Tipranavir: An HIV Protease Inhibitor
Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV.[7] It was specifically developed to be effective against protease inhibitor-resistant strains of the virus. The trifluoromethylpyridine moiety in Tipranavir contributes to its robust binding to the active site of the HIV protease, even in the presence of mutations that confer resistance to other inhibitors.[8]
Synthetic Strategies for Trifluoromethylpyridine-Containing APIs
The synthesis of trifluoromethylpyridine derivatives can be achieved through several key strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Approaches
There are three primary methods for preparing trifluoromethylpyridine derivatives:
-
Chlorine/Fluorine Exchange: This method involves the use of a trichloromethylpyridine precursor, where the chlorine atoms are exchanged for fluorine atoms.[4]
-
Cyclocondensation with Trifluoromethyl-Containing Building Blocks: This approach involves the construction of the pyridine ring from smaller, readily available trifluoromethyl-containing building blocks.[4]
-
Direct Trifluoromethylation: This method involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring using a trifluoromethyl active species.[4]
The first two methods are currently the most widely used in industrial applications.[4]
Diagram: General Synthetic Pathways to Trifluoromethylpyridines
Caption: Overview of major synthetic routes to trifluoromethylpyridines.
Application Notes and Protocols
This section provides detailed protocols for the synthesis and analysis of a representative trifluoromethylpyridine-containing compound.
Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
This protocol describes a common method for the synthesis of a key intermediate used in the production of various pharmaceuticals.
Materials:
-
4-Picoline-N-oxide
-
Phosphorus pentachloride (PCl5)
-
N,N-dimethylformamide (DMF)
-
Hydrogen chloride (HCl) gas, dry
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a reaction vessel, prepare a solution of 4-picoline-N-oxide in a suitable solvent.
-
In a separate flask, prepare a mixed solution of N,N-dimethylformamide containing 1.1 molar equivalents of phosphorus pentachloride.
-
Slowly add the 4-picoline-N-oxide solution dropwise to the PCl5/DMF mixture.
-
Pass dry hydrogen chloride gas through the reaction system.
-
After the reaction is complete, carefully pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 78-80°C/75 mmHg to obtain 2-chloro-4-trifluoromethylpyridine.[9]
Protocol 2: Determination of Metabolic Stability using an In Vitro Microsomal Assay
This protocol outlines a standard procedure to assess the metabolic stability of a trifluoromethylpyridine-containing drug candidate.
Objective:
To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[3]
Materials:
-
Test compound (trifluoromethylpyridine derivative)
-
Positive control (a compound with known metabolic instability)
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer
-
NADPH regenerating system
-
Acetonitrile with an internal standard
-
96-well plate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.[3]
-
Diagram: Workflow for In Vitro Metabolic Stability Assay
Caption: Step-by-step workflow for a microsomal stability assay.
Data Presentation
The following table summarizes the key physicochemical properties of selected trifluoromethylpyridine-containing APIs, illustrating the impact of this moiety on drug characteristics.
| Compound | Therapeutic Class | Key Physicochemical Properties |
| Apalutamide | Androgen Receptor Inhibitor | High lipophilicity, metabolic stability |
| Leniolisib | PI3Kδ Inhibitor | Enhanced potency and selectivity |
| Tipranavir | HIV Protease Inhibitor | Robust binding to target, effective against resistant strains |
Conclusion
The trifluoromethylpyridine scaffold is a validated and highly valuable component in the medicinal chemist's toolkit. Its unique combination of electronic and steric properties allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[10] By understanding the fundamental principles of its application and employing robust synthetic and analytical protocols, researchers can continue to leverage the power of trifluoromethylpyridines to develop the next generation of innovative and effective therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. mdpi.com [mdpi.com]
- 9. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification techniques for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Welcome to the Technical Support Center for the purification of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile .
As a Senior Application Scientist, I understand that obtaining this key intermediate at high purity is critical for the success of your research and development efforts. Purity issues can lead to ambiguous biological data, difficulties in subsequent synthetic steps, and challenges in meeting regulatory standards. This guide is designed to provide you with practical, field-tested solutions to common purification challenges, moving beyond simple procedural lists to explain the underlying scientific principles.
Critical Safety Briefing
Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance.
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[2]
Mandatory Precautions:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.
-
Ensure eyewash stations and safety showers are directly accessible.[3]
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product has oiled out or remains a viscous liquid instead of solidifying. How can I induce crystallization?
Answer: This is a common issue, often caused by the presence of residual solvents or impurities that depress the freezing point of the compound.
-
Causality: Impurities disrupt the formation of a stable crystal lattice. Solvents, even at low concentrations, can act as a plasticizer.
-
Immediate Actions:
-
High-Vacuum Evaporation: First, ensure all reaction solvents are thoroughly removed. Connect your flask to a high-vacuum line (Schlenk line) for several hours. Gentle heating (30-40°C) can aid this process, but monitor for any signs of decomposition.
-
Trituration: If the oil persists, attempt trituration. This involves adding a non-solvent (a solvent in which your product is insoluble) and vigorously scratching the inside of the flask with a glass rod or spatula at the air-liquid interface. The mechanical energy can induce nucleation. Hexanes or heptane are excellent starting points for trituration.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the oil. This "seed" provides a template for crystal growth.
-
Question 2: My recrystallization resulted in a very low yield. What are the likely causes and how can I fix it?
Answer: Low yield from recrystallization typically points to one of two issues: using an excessive amount of solvent or premature crystallization during hot filtration.
-
Causality: The principle of recrystallization relies on the compound being sparingly soluble at low temperatures.[5] If too much solvent is used, a significant portion of the product will remain dissolved even after cooling, leading to loss in the mother liquor.
-
Troubleshooting Protocol:
-
Mother Liquor Re-processing: Do not discard your mother liquor. Reduce its volume by 50-75% using a rotary evaporator and subject it to a second cooling cycle. This will often yield a second crop of crystals. Note that this second crop may be of slightly lower purity.
-
Solvent Optimization: For future attempts, add the hot solvent in small portions to the crude material until it just dissolves. This minimizes the total volume used. Refer to the solvent screening table in the protocols section below.
-
Prevent Premature Crashing: If you suspect the product crystallized in the filter funnel during hot filtration, ensure your funnel and receiving flask are pre-heated in an oven and assembled quickly. Using a stemless funnel can also mitigate this issue.
-
Question 3: After purification by column chromatography, my product fractions are still contaminated with a close-running impurity. How can I improve separation?
Answer: Co-elution is a frequent challenge in chromatography, indicating that the chosen mobile phase is not providing sufficient differential retention between your product and the impurity on the stationary phase.
-
Causality: The separation factor (α) between the two compounds is too low (close to 1.0). To improve separation, you must alter the mobile phase composition to exploit subtle differences in the compounds' polarity.
-
Strategies for Improved Resolution:
-
Solvent System Modification: If you are using a standard ethyl acetate/hexanes system, a small addition (0.5-1%) of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter selectivity.
-
Iso-eluotropic Mixtures: Switch to a different solvent system with a similar eluting strength but different chemical properties. For example, replace ethyl acetate/hexanes with a dichloromethane/diethyl ether mixture.
-
Gradient Elution: Instead of running the column with a constant solvent composition (isocratic), start with a less polar mixture and gradually increase the polarity. This will hold back more polar impurities while allowing your product to elute, then sharpen the elution of the more retained impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in crude this compound?
Based on common synthetic routes for related pyridine compounds, impurities often include unreacted starting materials like 2,3-dichloro-5-(trifluoromethyl)pyridine or precursors, as well as byproducts from side reactions such as over-chlorination or hydrolysis of the nitrile group to a carboxylic acid or amide.[6][7][8]
Q2: How do I choose the best purification technique for my sample?
The choice depends on the scale of your reaction and the initial purity of your crude material. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting the appropriate purification method.
Q3: How should I properly store the purified compound?
Due to its potential for irritation and reactivity, store the purified solid in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) at 4°C. This minimizes exposure to moisture, light, and air, which could lead to degradation over time.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is ideal for purifying solid crude material with >90% initial purity. The key is selecting a solvent in which the compound is soluble when hot but poorly soluble when cold.
1. Solvent Screening (Microscale)
-
Place ~20-30 mg of crude material into several small test tubes.
-
Add a potential solvent (see table below) dropwise at room temperature. If it dissolves readily, it is not a good recrystallization solvent.
-
If it does not dissolve, heat the tube in a sand bath. Add the hot solvent dropwise until the solid just dissolves.
-
Allow the tube to cool to room temperature, then place it in an ice bath.
-
A good solvent will produce abundant crystals upon cooling.
| Solvent System Candidate | Solubility (Hot) | Solubility (Cold) | Remarks |
| Isopropanol/Water | High | Low | Good for moderately polar compounds. Add water dropwise to hot isopropanol solution until cloudy, then clarify with a drop of isopropanol. |
| Acetonitrile | Moderate-High | Low | A polar aprotic solvent; a patent for a related compound shows crystallization from acetonitrile.[9] |
| Toluene | High | Low | A non-polar aromatic solvent, good for removing more polar impurities. |
| Heptane/Ethyl Acetate | Varies | Varies | Use a minimal amount of hot ethyl acetate to dissolve, then add hot heptane until turbidity persists. A versatile system. Heptane is noted as a crystallizing solvent for a similar structure.[9] |
2. Bulk Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent to the flask, ensuring the solid is covered.
-
Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until all the solid has just dissolved.
-
Optional (for colored impurities): Remove from heat, add a small amount of activated carbon, and reheat to boiling for 5 minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This removes insoluble impurities (and carbon, if used).
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.[5]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under high vacuum.
-
Self-Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Analyze by NMR or HPLC to confirm the absence of impurities.
Protocol 2: Flash Column Chromatography
This is the method of choice for purifying oils or solids with significant impurities that have different polarities.
Caption: Standard workflow for Flash Column Chromatography.
1. Preparation
-
Select Eluent: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product a Retention Factor (Rf) of 0.25-0.35 . A good starting point is 10-20% Ethyl Acetate in Hexanes.
-
Prepare Column: For every 1 g of crude material, use approximately 40-60 g of silica gel. Prepare a slurry of the silica in the starting eluent and pour it into the column. Allow it to pack under gravity, then gently force the excess solvent through with positive pressure until the solvent level meets the top of the silica bed.
2. Loading and Elution
-
Dissolve your crude material in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the silica bed.
-
Add a small layer of sand over the sample to prevent disruption.
-
Carefully fill the column with the eluent.
-
Using a constant, gentle positive pressure (air or nitrogen), push the solvent through the column, collecting fractions in test tubes.
-
Self-Validation: Spot each fraction (or every few fractions) on a TLC plate alongside a sample of your starting material.
-
Visualize the TLC plate (e.g., under a UV lamp).
-
Combine all fractions that contain only your pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for compounds of moderate polarity. |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexanes | A versatile, widely used system. Start at 10% EtOAc and increase polarity if needed. |
| Target Rf | 0.25 - 0.35 | Provides the optimal balance between good separation and reasonable elution time. |
| Column Loading | 1:40 to 1:60 (Crude:Silica) | A lower loading ratio provides better separation for difficult mixtures. |
References
- 1. chemical-label.com [chemical-label.com]
- 2. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 9. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Welcome to the technical support guide for the synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to empower you with the causal understanding needed to optimize your reaction, maximize yield, and achieve high product purity.
The target molecule, this compound (CAS 157764-10-8), is a critical intermediate in the production of advanced agrochemicals, most notably the insecticide Flonicamid.[1][2] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) on 2,3-dichloro-5-(trifluoromethyl)pyridine. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce overall yield.
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The synthesis is typically achieved by reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with a cyanide source, such as sodium or potassium cyanide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the cyanide ion displaces one of the chlorine atoms.
The pyridine ring's nitrogen atom and the trifluoromethyl group are strongly electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack.[3] The chlorine atom at the C2 position is significantly more activated towards substitution than the C3 chlorine. This is because the negative charge of the intermediate (a Meisenheimer-like complex) formed upon C2-attack can be delocalized onto the electronegative ring nitrogen, providing substantial stabilization.[4] Attack at the C3 position does not allow for this resonance stabilization, making that pathway kinetically and thermodynamically less favorable.
Caption: Preferred SNAr pathway for the synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled, leaving significant unreacted 2,3-dichloro-5-(trifluoromethyl)pyridine. What are the likely causes?
A1: This is a frequent issue pointing to suboptimal reaction kinetics or reagent deactivation. Consider the following factors:
-
Cyanide Source Quality: Alkali metal cyanides (NaCN, KCN) are hygroscopic and can hydrolyze to HCN and the corresponding hydroxide, reducing the concentration of the active nucleophile. Ensure you are using a fresh, dry cyanide source.
-
Solvent Purity: The presence of water or protic impurities in your solvent (e.g., DMSO, DMF, Acetonitrile) can consume the cyanide nucleophile and facilitate side reactions. Using anhydrous solvents is critical.
-
Insufficient Activation/Catalysis: In some protocols, a phase-transfer catalyst (PTC) or an activating agent like 4-(dimethylamino)pyridine (DMAP) is used to enhance the reaction rate.[5][6] If conversion is low, the catalyst loading may be insufficient, or the chosen catalyst may be ineffective under your conditions.
-
Temperature Control: While heating can accelerate the reaction, excessively high temperatures can lead to reagent decomposition and the formation of tarry byproducts. The optimal temperature is typically between room temperature and moderate heating (e.g., 50-80 °C), depending on the solvent and catalyst system.[6]
Q2: I've isolated my product, but I'm seeing significant amounts of the corresponding amide or carboxylic acid. How can I prevent this hydrolysis?
A2: This is the most prevalent side reaction, as the product's nitrile group is susceptible to hydrolysis, especially during the workup phase.[7]
-
Mechanism of Degradation: The nitrile group (-C≡N) can undergo acid- or base-catalyzed hydrolysis.[8] The first stage yields the primary amide (2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetamide), and further hydrolysis produces the carboxylic acid (2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid).[9][10] Aqueous workups using strong acids or bases are a primary cause of this degradation.
-
Mitigation Strategy:
-
Quench Carefully: After the reaction is complete, quench with cold, deionized water rather than acidic or basic solutions.
-
Control pH During Extraction: If an aqueous wash is necessary, use a buffered solution (e.g., saturated sodium bicarbonate) to maintain a pH between 6-8. Avoid strong acids or bases.
-
Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time the product is in contact with the aqueous phase.
-
Temperature: Keep all workup steps cold (0-5 °C) to slow the rate of hydrolysis.
-
Caption: Key side reactions in the synthesis pathway.
Q3: My crude product is a dark, viscous oil that is difficult to purify. What causes this and how can it be avoided?
A3: The formation of dark, tarry material often indicates polymerization or complex side reactions.
-
Causality: The methylene group (-CH₂CN) in the product is activated by both the adjacent pyridine ring and the nitrile group. In the presence of a strong base (e.g., excess cyanide or residual hydroxide), this position can be deprotonated, leading to self-condensation or polymerization reactions. High reaction temperatures exacerbate this issue.
-
Preventative Measures:
-
Stoichiometry: Use a modest excess of the cyanide source (e.g., 1.1-1.5 equivalents). A large excess can create an overly basic environment.
-
Controlled Addition: Add the cyanide source portion-wise or as a solution over time to maintain a low instantaneous concentration and control the reaction exotherm.
-
Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Immediate Workup: Once the reaction is complete by TLC or LC-MS analysis, proceed immediately to the workup. Letting the crude mixture sit, especially at elevated temperatures, can promote the formation of these byproducts.
-
Q4: Can the reaction produce the isomeric 3-cyano-2-chloro product?
A4: While theoretically possible, the formation of 2-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetonitrile is electronically disfavored and typically not observed in significant quantities. As explained earlier, nucleophilic attack at the C2 position is overwhelmingly preferred due to the stabilization of the reaction intermediate by the ring nitrogen.[4] If you suspect the presence of an isomer, it can be confirmed or refuted using 2D NMR techniques (NOESY/ROESY) to establish the spatial relationship between the -CH₂CN protons and the proton on the pyridine ring.
Recommended Protocols & Parameters
Protocol: Synthesis of this compound
This protocol is a generalized starting point and should be optimized for your specific laboratory conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material). Stir under a nitrogen atmosphere until fully dissolved.
-
Reagent Addition: In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water (if necessary for solubility) or use anhydrous NaCN directly if the solvent is DMSO. Cool the reactor flask to 0-5 °C. Add the cyanide solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 5-10 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Workup (Hydrolysis-Minimizing):
-
Once the starting material is consumed, cool the reaction mixture back to 0-5 °C.
-
Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (10x the volume of the DMF).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with cold brine. Crucially, avoid washes with acidic or strongly basic solutions.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Impact of Key Parameters on Reaction Outcome
| Parameter | Recommended Setting | Rationale & Potential Issues if Deviated |
| Temperature | 25-50 °C | Too Low: Slow or stalled reaction. Too High: Increased risk of polymerization, tar formation, and reagent decomposition. |
| Cyanide Eq. | 1.1 - 1.5 | Too Low: Incomplete conversion. Too High: Increases basicity, promoting hydrolysis and polymerization of the product. |
| Solvent | Anhydrous DMF, DMSO | Must be anhydrous. Protic contaminants (water, alcohols) will consume the nucleophile and promote hydrolysis. |
| Workup pH | 6.0 - 8.0 | Acidic (pH < 5): Rapid hydrolysis of the nitrile to the carboxylic acid.[8] Basic (pH > 9): Promotes hydrolysis to the amide and potential deprotonation of the active methylene group.[9] |
| Catalyst | None or PTC (e.g., TBAB) | A phase-transfer catalyst (PTC) can be beneficial if using a biphasic system or if the cyanide salt has low solubility in the organic solvent. |
References
- 1. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE [vedantu.com]
- 9. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Trifluoromethylpyridines
Welcome to the technical support center for the synthesis and optimization of chlorinated trifluoromethylpyridines. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these critical intermediates. Trifluoromethylpyridines are key structural motifs in a wide array of active agrochemical and pharmaceutical ingredients.[1][2] However, their synthesis, particularly via electrophilic chlorination, presents unique challenges due to the electronic nature of the pyridine ring, which is further deactivated by the potent electron-withdrawing trifluoromethyl group.[3][4]
This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the safe and efficient execution of these demanding reactions.
Fundamental Principles: The Challenge of Chlorinating an Electron-Deficient Ring
The core of the challenge lies in the inherent low reactivity of the pyridine ring towards electrophilic aromatic substitution (EAS). The nitrogen atom's electronegativity reduces the electron density of the ring, making it a poor nucleophile. The addition of a trifluoromethyl (-CF₃) group exacerbates this issue significantly. Consequently, forcing conditions such as high temperatures, pressures, and the use of potent catalysts are often necessary to achieve successful chlorination.[3][5]
The reaction generally proceeds via the formation of a highly electrophilic chlorine species, facilitated by a Lewis acid catalyst or high thermal energy, which then attacks the electron-deficient pyridine ring. The regioselectivity is governed by the stability of the resulting intermediate cation (sigma complex), with substitution typically favored at the 3- and 5-positions.[4]
Caption: General mechanism for electrophilic chlorination of a trifluoromethylpyridine.
Key Reaction Parameters and Optimization Strategies
The success of a chlorination reaction hinges on the careful control of several interdependent parameters. The optimal conditions are highly dependent on the specific trifluoromethylpyridine isomer and the desired product.
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Directly impacts reaction rate and selectivity. Higher temperatures increase conversion but may lead to over-chlorination and by-product formation.[1][6] | Start at a lower temperature (e.g., 125-150°C for liquid phase) and incrementally increase while monitoring the reaction profile by GC.[7][8] Vapor-phase reactions require significantly higher temperatures (150-400°C).[6] |
| Catalyst | Activates the chlorinating agent. The choice of catalyst is critical for both liquid and vapor-phase reactions. Common catalysts include Lewis acids like FeCl₃, AlCl₃, and metal chlorides on supports for vapor-phase processes.[6][7][9] | For liquid-phase reactions, screen common Lewis acids (FeCl₃ is a robust starting point). For vapor-phase, activated carbon or supported metal chlorides (Fe, Sb, Cu, Zn) are effective.[6] Catalyst loading should be optimized to balance reactivity and cost. |
| Chlorinating Agent | The source of chlorine. Gaseous chlorine (Cl₂) is common for both liquid and vapor-phase reactions.[6][8] Other reagents like phosphorus pentachloride (PCl₅) may also be used.[10] | The molar ratio of the chlorinating agent to the substrate is a key handle to control the degree of chlorination. Use a slight excess for mono-chlorination and a larger excess for poly-chlorination, but be mindful that excess reagent can drive over-chlorination.[1][11] |
| Pressure | Primarily relevant for liquid-phase reactions using gaseous reagents like Cl₂. Increased pressure enhances the concentration of the dissolved gas, accelerating the reaction rate.[8][10] | Reactions are often run in sealed autoclaves at pressures ranging from 50 to 1000 psig.[8] The optimal pressure will depend on the reaction temperature and desired conversion rate. |
| Reaction Time | Insufficient time leads to low conversion, while excessive time can result in the formation of undesirable over-chlorinated by-products.[7] | Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., GC, GC-MS). Stop the reaction once the desired conversion of the starting material is achieved and by-product formation begins to accelerate. |
Troubleshooting Guide
This section addresses common problems encountered during the chlorination of trifluoromethylpyridines in a question-and-answer format.
Caption: A workflow for troubleshooting common chlorination reaction issues.
Issue 1: The reaction shows low or no conversion of the starting material.
-
Potential Cause 1: Insufficient Thermal Energy. The activation energy for chlorinating a deactivated pyridine ring is high.
-
Suggested Solution: Gradually increase the reaction temperature in 10-15°C increments. For liquid-phase reactions, ensure you are operating within the safe temperature and pressure limits of your reactor.[8]
-
-
Potential Cause 2: Inactive or Insufficient Catalyst. The Lewis acid catalyst may have degraded due to exposure to atmospheric moisture or may be present in an insufficient amount.
-
Suggested Solution: Ensure the catalyst is anhydrous and handled under an inert atmosphere. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Potential Cause 3: Insufficient Chlorinating Agent. In reactions using gaseous chlorine, poor gas dispersion or a low flow rate can starve the reaction.
Issue 2: The reaction yields a mixture of chlorinated isomers (poor regioselectivity).
-
Potential Cause: Suboptimal Temperature or Catalyst. Regioselectivity is often highly sensitive to the reaction temperature and the specific nature of the catalyst, which dictates the steric and electronic environment of the electrophilic attack.
-
Suggested Solution: Perform a temperature optimization study, analyzing the product distribution at various temperatures. A lower temperature may favor the thermodynamically more stable isomer. Screen a panel of different Lewis acid catalysts (e.g., FeCl₃, AlCl₃, SbCl₅) to identify one that provides superior regioselectivity for your specific substrate.[6]
-
Issue 3: Significant formation of di- and tri-chlorinated products is observed when mono-chlorination is desired.
-
Potential Cause 1: Excess Chlorinating Agent. The most common cause of over-chlorination is an overly high stoichiometric ratio of the chlorinating agent.
-
Potential Cause 2: High Temperature or Prolonged Reaction Time. As the desired mono-chlorinated product forms, it can compete with the starting material for further chlorination, a process favored by higher temperatures and longer reaction times.
-
Suggested Solution: Reduce the reaction temperature. Monitor the reaction closely by GC and terminate it once the optimal balance between starting material conversion and mono-chlorinated product formation is reached. It may be preferable to stop the reaction at a lower conversion (e.g., 70-80%) to maximize the yield of the desired product and recycle the unreacted starting material.[1][12]
-
Issue 4: The reaction stalls or proceeds much slower than expected.
-
Potential Cause: Catalyst Deactivation or System Leak. Impurities in the starting material (especially water) can poison the catalyst. In a pressurized system, a leak will lead to a loss of the gaseous reactant.
-
Suggested Solution: Use rigorously dried solvents and reagents. Purify the starting trifluoromethylpyridine if necessary. For pressurized reactions, perform a leak test on the reactor setup before initiating the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between vapor-phase and liquid-phase chlorination? A1: Vapor-phase chlorination is typically carried out at very high temperatures (150-400°C) by passing the vaporized substrate and chlorine gas over a solid catalyst bed.[6] It is often used in large-scale industrial production.[1][12] Liquid-phase chlorination is performed in a solvent or neat (no solvent) at more moderate temperatures (though still elevated, e.g., 100-250°C), often under pressure in an autoclave. This method is generally more accessible for laboratory and pilot-plant scale synthesis.[10]
Q2: How do I choose the best chlorinating agent? A2: Gaseous chlorine (Cl₂) is the most common and cost-effective reagent for both liquid- and vapor-phase reactions.[6][8] For specific applications, other reagents like phosphorus pentachloride (PCl₅) can be used, which may sometimes offer different selectivity profiles.[10] The choice depends on the desired product, reaction scale, and available equipment.
Q3: Can I run this reaction without a catalyst? A3: While some specific transformations, such as the selective chlorination of 2-chloro-5-(trichloromethyl)pyridine, can be achieved without a catalyst at high temperatures and pressures, most chlorinations on the trifluoromethylpyridine ring require a catalyst to proceed at a reasonable rate due to the ring's deactivation.[8][9]
Q4: How can I purify the final product from unreacted starting material and by-products? A4: The most common method for purification is fractional distillation under reduced pressure, which separates compounds based on their different boiling points. If the boiling points are very close, column chromatography on silica gel may be required for smaller-scale laboratory preparations.
Representative Experimental Protocol: Liquid-Phase Chlorination
This is a generalized protocol and must be adapted based on the specific substrate and desired product. All operations must be performed by trained personnel in a suitable chemical fume hood with appropriate safety precautions.
-
Reactor Preparation: Equip a high-pressure autoclave reactor with a mechanical stirrer, gas inlet/outlet valves, a thermocouple, and a pressure gauge. Ensure all parts are clean, dry, and rated for the intended temperature and pressure.
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with the trifluoromethylpyridine substrate and the anhydrous Lewis acid catalyst (e.g., FeCl₃, 5-10 mol%).
-
Sealing and Inerting: Seal the reactor and purge the system several times with nitrogen to remove air and moisture.
-
Heating: Begin stirring and heat the reactor to the target temperature (e.g., 150-170°C).[7]
-
Chlorination: Once the target temperature is stable, introduce gaseous chlorine (Cl₂) into the reactor to the desired pressure (e.g., 100-200 psig). Maintain a constant pressure throughout the reaction.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (if the reactor setup allows) and analyzing them by GC or GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess chlorine into a scrubber containing a sodium hydroxide or sodium thiosulfate solution.
-
Isolation: Open the reactor and cautiously quench the reaction mixture by pouring it over ice-water. Separate the organic layer, wash it with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the desired chlorinated trifluoromethylpyridine.
Analytical Methods for Reaction Monitoring
Properly monitoring the reaction is crucial for optimization.
-
Gas Chromatography (GC): GC is the primary tool for monitoring the disappearance of starting material and the appearance of products. A GC equipped with a Flame Ionization Detector (FID) provides quantitative data on the relative concentrations of components in the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying the structures of the products and any by-products formed during the reaction, confirming their molecular weight and fragmentation patterns.[13][14]
Critical Safety Precautions
The chlorination of trifluoromethylpyridines involves significant hazards that must be rigorously managed.
-
Reagent Hazards: Gaseous chlorine is extremely toxic, corrosive, and a strong oxidizing agent.[15] Chlorinated and fluorinated pyridines are generally toxic and harmful if inhaled, ingested, or absorbed through the skin.[16][17] Lewis acid catalysts are corrosive and moisture-sensitive.
-
Engineering Controls: All work must be conducted in a high-performance chemical fume hood. Reactions under pressure must be performed in a certified and properly maintained autoclave situated behind a blast shield.[10] A gas scrubber system is mandatory to neutralize excess chlorine gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves.[18][19]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[16] Be familiar with the safety data sheets (SDS) for all chemicals before beginning work.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. US4701532A - Method of selectively chlorinating 2-chloro-5-(trichloromethyl) pyridine in the 3-position - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 11. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 13. Application of different analytical methods for determination of volatile chlorination by-products in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. echemi.com [echemi.com]
- 19. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Stability and Storage of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Document ID: TSD-CTP-ACN-001 Revision: 1.0 Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS No. 157764-10-8). This compound is a critical intermediate in the synthesis of advanced agrochemicals and novel pharmaceutical agents, making the integrity of its chemical structure paramount for successful downstream applications.[1][2]
Section 1: Frequently Asked Questions - Storage and Handling
This section addresses the most common queries regarding the day-to-day handling and storage of the compound.
Q1: What are the optimal conditions for the long-term storage of this compound?
A1: Maintaining the chemical integrity of this compound requires strict control over its storage environment. The trifluoromethyl group generally enhances molecular stability, but the pyridine and acetonitrile functionalities can be susceptible to degradation if not stored correctly.[2] For long-term storage (> 6 months), the following conditions are recommended.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2-8°C | Refrigeration significantly slows the rate of potential degradation pathways. While some related trifluoromethyl pyridines are stable at room temperature, refrigerated conditions provide a crucial safeguard against thermal decomposition.[2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The pyridine ring can be susceptible to oxidation. Storing under an inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis of the nitrile group. This is a best practice for preserving high-purity intermediates.[4] |
| Container | Tightly Sealed Amber Glass Vial or Bottle | The compound should be protected from light, as UV exposure can catalyze degradation.[5] A tightly sealed container is essential to prevent the ingress of atmospheric moisture and oxygen.[6][7] |
| Location | Well-ventilated, designated chemical storage area | Store in a cool, dry, and well-ventilated space away from incompatible materials to ensure safety and stability.[3][8] |
Q2: The solid material has developed a yellow or brown tint. Is it still usable?
A2: The pure compound is typically a white to light yellow solid.[2] A noticeable color change to yellow or brown is a strong indicator of chemical degradation. This is often caused by exposure to air, light, or moisture over time. While the material may still contain a significant amount of the desired compound, the presence of impurities can have a detrimental impact on subsequent reactions. It is strongly recommended to perform a purity analysis (e.g., HPLC, NMR) to quantify the level of degradation before use. If significant impurity peaks are observed, repurification or sourcing a new batch is advised.
Q3: What chemical classes should be considered incompatible with this compound?
A3: To prevent hazardous reactions and degradation, avoid contact with the following substances:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[3][5]
-
Strong Acids: Can protonate the pyridine nitrogen, potentially catalyzing unwanted side reactions.[5]
-
Strong Bases: Can induce hydrolysis of the nitrile group or other base-catalyzed degradation pathways.[7]
-
Heat, Sparks, and Open Flames: The compound should be handled away from ignition sources.[7][8] Thermal decomposition can release toxic gases such as nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3][6]
Section 2: Troubleshooting Stability Issues
Unexpected experimental results can often be traced back to the stability of a starting material. This section provides a logical framework for troubleshooting.
Q4: My reaction yield is lower than expected, and I suspect the starting material. How can I confirm this?
A4: If you suspect the integrity of your this compound, a systematic approach is necessary. First, compare the physical appearance of your material to the expected white or light-yellow solid.[2] Next, perform a side-by-side analytical comparison (using a technique like HPLC, GC-MS, or ¹H NMR) of your current batch against a new, unopened batch or a previously established reference standard. A decrease in the area of the main peak or the appearance of new impurity peaks in your current batch confirms degradation.
Q5: What are the likely degradation products I might see in an LC-MS or GC-MS analysis?
A5: While a full characterization is required for definitive identification, based on the compound's structure, likely degradation pathways include:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) in the presence of moisture, especially under acidic or basic conditions.
-
Oxidation: The pyridine ring can be susceptible to N-oxidation, particularly if exposed to oxidizing agents or atmospheric oxygen over time.
-
Decomposition: At elevated temperatures, the molecule can decompose, leading to the formation of smaller, halogenated fragments and toxic gases.[3][6]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing stability issues encountered during experiments.
Caption: Troubleshooting workflow for stability issues.
Section 3: Protocols for Formal Stability Assessment
For GMP or GLP applications, a formal stability study is often required. The following protocols are based on established regulatory guidelines.[9][10]
Protocol 1: Baseline Purity and Identity Confirmation
Objective: To establish the initial purity and confirm the identity of a new batch of the compound.
Methodology:
-
Visual Inspection: Document the physical appearance (color, form) of the material.
-
Solubility Test: Determine suitable solvents for analysis (e.g., Acetonitrile, Methanol, Dichloromethane).
-
HPLC Analysis:
-
Develop a gradient or isocratic HPLC method capable of separating the main peak from potential impurities. A C18 column is often a good starting point.
-
Inject a standard solution of known concentration.
-
Record the retention time and calculate the peak area percentage to establish initial purity.
-
-
Spectroscopic Analysis:
-
Obtain a ¹H NMR and/or ¹³C NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Confirm that the observed shifts and coupling constants match the expected structure of this compound.
-
-
Documentation: Securely archive all raw data and spectra as the "Time 0" reference for the batch.
Protocol 2: Accelerated Stability Study
Objective: To rapidly assess the chemical stability under stressed conditions to predict the long-term shelf life. This approach is modeled after the Accelerated Stability Assessment Program (ASAP).[11]
Methodology:
-
Sample Preparation: Aliquot approximately 10-20 mg of the compound (whose baseline purity is known from Protocol 1) into several amber glass vials.
-
Exposure to Conditions: Place the vials into stability chambers set to the following conditions, as recommended by EMA/ICH guidelines.[9][10]
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
Long-Term Control: 2-8°C (in a refrigerator)
-
Ambient Control: 25°C / 60% RH
-
-
Time Points: Pull one sample from each condition at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).
-
Analysis:
-
Perform a visual inspection of each sample and document any changes.
-
Analyze each sample using the established HPLC method from Protocol 1.
-
Calculate the percentage of the main peak remaining and quantify any major degradation products that appear relative to the "Time 0" and control samples.
-
-
Data Evaluation: A significant change is typically defined as a >5% loss in purity or the appearance of any single degradant above 1%. If the compound remains stable under accelerated conditions for 8 weeks, it suggests good stability under the recommended long-term storage conditions.
Section 4: Mandatory Safety Precautions
This compound is classified as a hazardous substance.[12][13] All handling must be performed with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[8]
-
Engineering Controls: Handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[5][6][7] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Health Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[12][14] It causes skin and serious eye irritation.[12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
-
Disposal: Dispose of waste material and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7]
References
- 1. 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile | 157764-10-8 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. empbiotech.com [empbiotech.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. 157764-10-8 Cas No. | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | Apollo [store.apolloscientific.co.uk]
Troubleshooting low yield in catalytic hydrogenation of nitriles
Welcome to the technical support center for the catalytic hydrogenation of nitriles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) about Low Yield & Conversion
Question 1: My nitrile hydrogenation reaction shows low or no conversion. What are the likely causes and how can I fix it?
Low conversion is a common issue that can often be traced back to several key factors related to the catalyst, reaction conditions, or substrate purity.
Potential Causes & Troubleshooting Steps:
-
Catalyst Activity:
-
Cause: The catalyst may be inactive or poisoned. Many catalysts, especially Raney®-type Nickel and Cobalt, are sensitive to air and can deactivate upon exposure.[1] Catalyst poisoning can also occur due to impurities in the substrate or solvent.
-
Troubleshooting:
-
Use Fresh Catalyst: Ensure the catalyst is fresh or has been stored under an inert atmosphere.
-
Check for Poisons: Analyze your starting nitrile and solvent for common catalyst poisons like sulfur, halides, or strong coordinating agents. Purify the starting materials if necessary.
-
Catalyst Activation: Some catalysts require an activation step (e.g., pre-reduction under hydrogen) before use. Consult the manufacturer's protocol.
-
-
-
Insufficient Hydrogen Pressure or Availability:
-
Cause: The hydrogenation reaction is dependent on the concentration of hydrogen available at the catalyst surface.[2] Low pressure or poor mass transfer of hydrogen gas into the liquid phase can limit the reaction rate.
-
Troubleshooting:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. An increase from 10 bar to 20 bar has been shown to improve the conversion of phenylacetonitrile.[2]
-
Improve Agitation: Ensure vigorous stirring to maximize the gas-liquid interface and facilitate hydrogen dissolution.
-
Check for Leaks: Ensure your reaction setup is properly sealed and can maintain the set pressure.
-
-
-
Sub-optimal Reaction Temperature:
-
Cause: The reaction temperature significantly influences the reaction rate.[2] A temperature that is too low will result in a slow reaction, while a temperature that is too high can lead to side reactions and catalyst degradation.
-
Troubleshooting:
-
Optimize Temperature: Systematically increase the reaction temperature. For example, the conversion of phenylacetonitrile was significantly lower at 70°C compared to higher temperatures.[2]
-
Monitor for Side Products: Be mindful that increasing the temperature can sometimes negatively impact selectivity. Analyze your reaction mixture for the formation of byproducts.
-
-
-
Solvent Effects:
-
Cause: The choice of solvent can impact substrate and hydrogen solubility, as well as catalyst-substrate interactions.
-
Troubleshooting:
-
Solvent Screening: Screen a variety of solvents. Alcohols like methanol and ethanol are commonly used.[1] In some cases, a two-phase solvent system (e.g., water/dichloromethane) can enhance selectivity and yield.[3]
-
Solvent Purity: Use high-purity, dry solvents to avoid introducing catalyst poisons or water that could interfere with the reaction.
-
-
Section 2: Troubleshooting Poor Selectivity to Primary Amines
The formation of secondary and tertiary amines is a major challenge in nitrile hydrogenation, significantly reducing the yield of the desired primary amine.[3][4]
Question 2: My reaction is converting the nitrile, but I'm getting a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?
The formation of secondary and tertiary amines occurs through side reactions involving the intermediate imine and the primary amine product.[1][5] Controlling these side reactions is key to achieving high selectivity.
Mechanism of Side Product Formation:
The primary imine intermediate can react with the primary amine product to form a secondary imine, which is then hydrogenated to a secondary amine. This process can continue to form tertiary amines.[5]
Caption: Formation of secondary amines from primary imine intermediate.
Strategies to Enhance Primary Amine Selectivity:
-
Catalyst Selection:
-
Cause: The nature of the catalyst plays a crucial role in selectivity.[3][6] Some catalysts are inherently more selective for primary amine formation.
-
Troubleshooting:
-
Choose a Selective Catalyst: Nickel and Cobalt-based catalysts, such as Raney® Ni and Co/SiO₂, are often used for primary amine synthesis.[3] Palladium on carbon (Pd/C) can also be highly selective under the right conditions.[3]
-
Catalyst Support: The support material can influence selectivity. For example, a polysilane/SiO₂-supported palladium catalyst has shown excellent selectivity for primary amines.[7]
-
-
-
Use of Additives:
-
Cause: Additives can suppress the side reactions that lead to secondary and tertiary amines.
-
Troubleshooting:
-
Ammonia: The addition of ammonia is a common industrial practice to shift the equilibrium away from the formation of secondary and tertiary amines.[8]
-
Acids/Bases: The pH of the reaction medium can influence selectivity. The addition of a medium acidic additive like NaH₂PO₄ with a Pd/C catalyst has been shown to achieve excellent selectivity.[3] Basic additives like NaOH can also be effective with certain catalysts like Ni-Co/Al₂O₃.[3]
-
-
-
Reaction Conditions Optimization:
-
Cause: Temperature and pressure can be tuned to favor the hydrogenation of the primary imine to the primary amine over the condensation reaction.
-
Troubleshooting:
-
Lower Temperature: Lowering the reaction temperature can sometimes reduce the rate of the condensation side reaction more than the desired hydrogenation.
-
Higher Hydrogen Pressure: Increasing hydrogen pressure can promote the rapid hydrogenation of the imine intermediate to the primary amine before it can react with another amine molecule.[2]
-
-
Section 3: Catalyst Deactivation and Recycling
Question 3: My catalyst seems to lose activity over time or upon reuse. What causes this and how can I prevent it?
Catalyst deactivation is a significant concern, especially in industrial applications. Understanding the causes can help in extending the catalyst's lifetime.
Common Causes of Catalyst Deactivation:
-
Poisoning: As mentioned earlier, impurities in the feedstock can irreversibly bind to the active sites of the catalyst.
-
Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate, reducing the active surface area.
-
Leaching: The active metal may dissolve into the reaction medium, particularly under acidic or basic conditions.
-
Fouling: The catalyst surface can be blocked by the deposition of byproducts or polymers.
Troubleshooting and Prevention:
-
Purify Starting Materials: Rigorous purification of the nitrile and solvent is the first line of defense against poisoning.
-
Moderate Reaction Conditions: Avoid excessively high temperatures to minimize sintering.
-
Choose a Robust Catalyst: Some catalysts, like those with a carbon coating or supported on stable materials like silicon carbide, can exhibit enhanced stability and reusability.[2][9]
-
Catalyst Washing: In some cases, washing the catalyst with a suitable solvent after the reaction can remove adsorbed species and restore some activity.
-
Regeneration: Depending on the catalyst and the deactivation mechanism, specific regeneration procedures (e.g., high-temperature treatment) may be possible. Consult the catalyst manufacturer for recommendations.
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitrile
This is a general guideline; specific conditions should be optimized for each substrate.
-
Reactor Setup:
-
A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller is charged with the nitrile (1 equivalent) and the solvent (e.g., methanol).
-
The catalyst (e.g., 5 mol% Pd/C) is added under a blanket of inert gas (e.g., Argon or Nitrogen).
-
-
Reaction Execution:
-
The reactor is sealed and purged several times with hydrogen gas.
-
The reactor is pressurized to the desired hydrogen pressure (e.g., 10-50 bar).
-
The reaction mixture is heated to the target temperature (e.g., 60-120°C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
The reaction progress is monitored by techniques like GC, HPLC, or TLC by periodically taking aliquots.
-
Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration (e.g., through a pad of Celite).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation, crystallization, or chromatography.
-
Table 1: Influence of Reaction Parameters on Nitrile Hydrogenation
| Parameter | Typical Range | Effect on Conversion | Effect on Selectivity to Primary Amine | Reference(s) |
| Catalyst | Ni, Co, Pd, Pt, Ru | Varies | Highly dependent on metal and support | [3],[10] |
| Temperature | 25 - 150 °C | Increases with temperature | Can decrease at higher temperatures due to side reactions | [2],[7] |
| H₂ Pressure | 1 - 100 bar | Increases with pressure | Generally improves with higher pressure | [2] |
| Solvent | Alcohols, Ethers, Hydrocarbons | Can have a significant impact | Can be improved with specific solvent systems | [3] |
| Additives | NH₃, Acids, Bases | Can influence rate | Can significantly improve selectivity | [3],[8] |
Section 5: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in nitrile hydrogenation.
References
- 1. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: By-product Analysis in the Preparation of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this critical synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction, ensure the purity of your product, and streamline your development process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent method for synthesizing this compound involves the cyanation of a 2,3-dichloro-5-(trifluoromethyl)pyridine precursor.[1] This nucleophilic substitution reaction replaces the chlorine atom at the 2-position with a cyanide group. Variations in the cyanide source (e.g., sodium cyanide, potassium cyanide), solvent, and catalyst are common.[1][2] An alternative, though less direct, route involves the preparation of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-trifluoromethylpyridine via a fluorination step followed by cyanation.[3]
Q2: I am observing a significant amount of an unknown impurity in my final product. What are the likely culprits?
Based on the typical reaction pathway, the most probable by-products include:
-
Unreacted Starting Material: Incomplete conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine is a common issue.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding amide, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetamide, or the carboxylic acid, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid.[4][5]
-
Over-reaction Products: In some cases, further reaction of the desired product can occur, leading to more complex structures.
-
Isomeric By-products: Depending on the synthetic route of the starting material, isomeric impurities may be present and carried through the synthesis.
Q3: How can I minimize the formation of hydrolysis by-products?
Minimizing water content in your reaction is paramount. Ensure all solvents and reagents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering. If hydrolysis is still a significant issue, consider adjusting the reaction pH. Basic conditions can favor amide formation, while acidic conditions can lead to the carboxylic acid.[5] Milder reaction conditions, such as lower temperatures and shorter reaction times, can also help to reduce the extent of hydrolysis.[6]
Q4: My reaction is sluggish and showing low conversion. What can I do to improve the yield?
Several factors can contribute to low conversion:
-
Insufficiently Activated Substrate: The reactivity of the starting material is key. Ensure the quality of your 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Poor Solubility: The starting material or cyanide salt may have limited solubility in the chosen solvent. Consider a solvent system that better solubilizes all reactants.
-
Catalyst Deactivation: If using a phase-transfer catalyst, it may be deactivated by impurities or water.
-
Inadequate Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, be mindful that higher temperatures can also promote by-product formation.
Troubleshooting Guide: Specific By-product Issues
Issue 1: Presence of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetamide and Acetic Acid
The presence of the corresponding amide and carboxylic acid is a clear indication of nitrile hydrolysis.[4][5][7]
Causality: The nitrile group is an electrophilic center that can be attacked by nucleophiles like water. This process can be catalyzed by both acids and bases.[5][7] The initial hydrolysis product is the amide, which can then undergo further hydrolysis to the carboxylic acid.[4]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas.
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Ensure all reagents, including the cyanide source, are thoroughly dried.
-
-
Control of pH:
-
If your reaction conditions are basic, consider adding a non-nucleophilic base to scavenge any adventitious acid.
-
If acidic conditions are necessary for other reasons, minimize the reaction time and temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.
-
Issue 2: Unreacted 2,3-dichloro-5-(trifluoromethyl)pyridine
Incomplete consumption of the starting material is a common challenge that directly impacts yield and purity.
Causality: This can be due to several factors including poor reagent solubility, insufficient reaction time or temperature, or catalyst inefficiency. The 2-chloro position is activated towards nucleophilic substitution by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, but the reaction still requires sufficient energy to overcome the activation barrier.
Troubleshooting Protocol:
-
Solvent Optimization:
-
Select a solvent in which both the pyridine substrate and the cyanide salt have good solubility. Aprotic polar solvents like DMF, DMAc, or DMSO are often effective.[3]
-
-
Temperature Adjustment:
-
Gradually increase the reaction temperature in small increments (e.g., 10°C) while monitoring the reaction progress. Be cautious of increased by-product formation at higher temperatures.
-
-
Use of a Phase-Transfer Catalyst (PTC):
-
If using an inorganic cyanide salt (e.g., NaCN, KCN) which has low solubility in organic solvents, a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly effective in transporting the cyanide anion into the organic phase. A patent suggests the use of benzyltriethylammonium chloride.[3]
-
Issue 3: Formation of Isomeric or Over-chlorinated By-products
The presence of isomers or compounds with additional chlorine atoms on the pyridine ring can often be traced back to the synthesis of the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine.
Causality: The synthesis of trifluoromethylpyridines can involve high-temperature chlorination and fluorination steps, which can lead to the formation of a mixture of chlorinated isomers and over-chlorinated products.[8][9] These impurities, if not removed, will be carried through to the final product.
Troubleshooting Protocol:
-
Starting Material Analysis:
-
Thoroughly analyze your starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, using GC-MS or LC-MS to identify and quantify any isomeric or over-chlorinated impurities.
-
-
Purification of Starting Material:
-
If significant impurities are detected, purify the starting material before proceeding with the cyanation reaction. Techniques such as fractional distillation or column chromatography may be necessary.
-
-
Source a Higher Purity Starting Material:
-
If purification is not feasible, consider obtaining a higher purity grade of the starting material from a reliable supplier.
-
Data Presentation & Visualization
Table 1: Common By-products and Their Identification
| By-product Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature (MS m/z) |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.99 | 215, 217 |
| 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetamide | C₈H₆ClF₃N₂O | 238.60 | 238, 240 |
| 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid | C₈H₅ClF₃NO₂ | 239.58 | 239, 241 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This is a representative protocol and may require optimization.
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Add an anhydrous aprotic polar solvent (e.g., DMF, 10 mL per gram of starting material).
-
Add sodium cyanide (1.2 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).
-
Heat the reaction mixture to 80-100°C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: Main reaction pathway and formation of hydrolysis by-products.
Caption: Troubleshooting decision tree for by-product analysis.
References
- 1. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 3. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Technical Support Center: Safe Handling and Disposal of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS No. 157764-10-8). Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Section 1: Understanding the Hazard Profile
This compound is a halogenated pyridylacetonitrile compound. Its hazard profile is dictated by the synergistic effects of its constituent functional groups: a chlorinated pyridine ring, a trifluoromethyl group, and a nitrile group.
GHS Hazard Classification: [1][2]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the immediate first aid measures in case of exposure?
A1:
-
Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Q2: What type of personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and aerosols. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect underlying clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust, aerosols, or vapors. |
Q3: Can I store this compound on an open bench?
A3: No. This compound should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The container must be tightly sealed and clearly labeled.
Q4: What are the primary hazards associated with the disposal of this compound?
A4: The primary disposal hazards stem from its toxicity and the potential for the generation of hazardous byproducts. Improper disposal can lead to environmental contamination and pose a risk to public health. The chlorinated and fluorinated nature of the compound also requires specific disposal routes to prevent the formation of persistent organic pollutants.
Section 3: Troubleshooting Guide for Experimental Use
| Issue | Potential Cause | Troubleshooting Action |
| Compound appears discolored or has an unusual odor upon opening. | Potential degradation or contamination. | Do not use the compound. Segregate it for hazardous waste disposal and obtain a fresh supply. |
| Difficulty in achieving complete dissolution in a solvent. | Incorrect solvent choice or insufficient mixing. | Consult solubility data for the compound. Use gentle heating or sonication if appropriate, ensuring adequate ventilation. |
| Unexpected side reactions or low yield in a chemical synthesis. | Reactivity with other reagents or instability under reaction conditions. | Review the chemical compatibility of all reagents. Consider performing the reaction under an inert atmosphere. |
| Accidental spill of the solid compound. | Mishandling of the container. | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a sealed container for hazardous waste disposal. |
| Accidental spill of a solution containing the compound. | Mishandling or container failure. | Evacuate the area. Wearing appropriate PPE, contain the spill with absorbent pads. Absorb the liquid and place the contaminated materials in a sealed container for hazardous waste disposal. |
Section 4: Waste Disposal Protocol
The disposal of this compound waste must be handled as a hazardous waste stream.
Waste Segregation and Collection
Solid Waste:
-
Collect all solid waste contaminated with the compound, including residual powder, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
Liquid Waste:
-
Collect all liquid waste containing the compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Do not mix this waste stream with other organic or aqueous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated waste should be kept separate from non-halogenated waste.[5]
Waste Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and other components of the waste mixture.
-
Store the waste containers in a designated satellite accumulation area within or near the laboratory, away from general work areas.
Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and disposal.
-
This compound will likely be incinerated at a high-temperature facility equipped with scrubbers to neutralize the acidic gases (HCl and HF) produced during combustion.
-
Under the Resource Conservation and Recovery Act (RCRA), this waste may fall under the F002 category for spent halogenated solvents if used in such a manner, or be classified as a D003 (reactivity, due to the nitrile group) or carry toxicity characteristic codes if it meets the criteria.[6][7][8][9] Always consult with your EHS department for the correct waste codes.
Section 5: Visual Workflow Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of the compound.
Waste Disposal Workflow
Caption: Workflow for the proper disposal of waste.
References
- 1. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. wku.edu [wku.edu]
- 8. actenviro.com [actenviro.com]
- 9. Waste Code [rcrainfo.epa.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is a key building block in the synthesis of various active ingredients, where its unique trifluoromethylpyridine moiety imparts desirable physicochemical properties.[1] The presence of even minute quantities of impurities—such as starting materials, by-products, or degradation products—can have profound consequences on the final product's stability, biological activity, and toxicity profile.
This guide provides an in-depth, objective comparison of the primary analytical methods for determining the purity of this compound. As a senior application scientist, my aim is to move beyond mere protocols and delve into the causality behind methodological choices, empowering you to select and implement the most appropriate technique for your specific analytical challenge, be it routine quality control or rigorous reference standard characterization.
Core Analytical Techniques: A Comparative Overview
The choice of an analytical method is dictated by the specific requirements of the analysis, including the need for quantitation, sensitivity, and structural elucidation of impurities. For a molecule like this compound, the principal techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary phase and a liquid mobile phase. | Quantitative purity and impurity profiling. | High resolution, high sensitivity, robust, suitable for non-volatile compounds. | Requires compound to have a UV chromophore. |
| GC-FID/MS | Partitioning between a stationary phase and a carrier gas; separation based on volatility and polarity. | Analysis of volatile impurities (e.g., residual solvents) and thermally stable analytes. | Excellent for volatile and semi-volatile compounds, high sensitivity (especially with MS). | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capability of MS. | Impurity identification and structural elucidation. | Provides molecular weight information, enabling positive identification of unknowns. | More complex instrumentation, potential for matrix effects and ion suppression. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | Absolute purity determination without a specific reference standard. | Provides structural information, primary analytical method. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
Workflow for Analytical Method Selection
The following diagram illustrates a logical workflow for selecting the most suitable analytical method based on the analytical objective.
Caption: Decision tree for selecting the appropriate analytical method.
In-Depth Guide to High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of pharmaceutical intermediates due to its high resolving power and sensitivity.[2][3] A reversed-phase method is the logical starting point for this compound, given its moderate polarity (XLogP3 ≈ 2.1).[4][5]
Expertise & Causality: Why These Conditions?
-
Column: A C18 stationary phase is selected for its hydrophobic characteristics, which will provide good retention for the aromatic pyridine ring and the trifluoromethyl group.
-
Mobile Phase: A gradient of a buffered aqueous phase (A) and an organic solvent like acetonitrile (B) is employed. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.[6] The acidic buffer (e.g., phosphoric acid or formic acid) serves to protonate the pyridine nitrogen, ensuring a single ionic state and sharp, symmetrical peak shapes.
-
Detection: The conjugated system of the pyridine ring provides strong UV absorbance, making a UV detector operating at a wavelength like 254 nm a suitable and robust choice.[2]
Experimental Protocol: HPLC-UV Purity Determination
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by good laboratory practice and regulatory guidelines.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 20 |
| 30.0 | 20 |
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. System Suitability Testing (SST):
-
Before sample analysis, inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor (T) for the main peak between 0.8 and 1.5.
-
Theoretical Plates (N) ≥ 2000.
-
-
Trustworthiness Insight: SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the generated data.
5. Analysis & Calculation:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Workflow Diagram
Caption: Step-by-step workflow for HPLC purity determination.
Orthogonal Technique: Gas Chromatography (GC)
GC is an excellent orthogonal technique to HPLC, meaning it separates compounds based on different chemical principles (volatility vs. polarity/hydrophobicity). This makes it ideal for detecting impurities that might co-elute with the main peak in an HPLC analysis. Given the compound's predicted boiling point of ~245 °C, it is amenable to GC analysis.[4][5][7]
Expertise & Causality: Why GC-MS?
-
Applicability: GC is particularly well-suited for identifying potential volatile impurities from the synthesis, such as residual solvents (e.g., heptane, toluene) or certain starting materials.[8]
-
Derivatization: While the nitrile group is stable, direct injection can sometimes lead to peak tailing on certain columns. For robust analysis, derivatization is an option, though not always necessary. Silylation with reagents like BSTFA can improve peak shape but adds complexity.[9] For this guide, a direct injection method is proposed for simplicity.
-
Detector: A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. However, coupling the GC to a Mass Spectrometer (MS) is far more powerful, providing both quantitative data and mass spectra for positive impurity identification.[10]
Experimental Protocol: GC-MS Purity Determination
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.
2. Chromatographic Conditions:
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization).
-
Scan Range: 40-400 amu.
3. Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Solution: Prepare a solution of ~1 mg/mL.
4. Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Identify the main peak and any impurity peaks. The mass spectrum of each peak can be compared against a library (e.g., NIST) or analyzed for fragmentation patterns to propose structures.
-
Purity is calculated by area normalization of the TIC.
Method Validation and Trustworthiness
No analytical method is complete without proper validation to demonstrate its suitability for the intended purpose.[11] All protocols described herein should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
For the routine purity assessment of this compound, Reversed-Phase HPLC with UV detection is the gold standard . It offers a superb balance of resolution, sensitivity, and robustness for quantitative analysis in a quality control environment.[2][3]
GC-MS serves as an essential orthogonal method. It is highly recommended for a comprehensive impurity profile, particularly for identifying volatile process impurities and for cross-validating the HPLC results. The structural information provided by the mass spectrometer is invaluable during process development and troubleshooting.
For the highest level of characterization, such as for a primary reference standard, a combination of techniques including HPLC, GC-MS, and qNMR would be required to provide a complete picture of the compound's purity and to definitively identify and quantify any impurities.
By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical strategy, ensuring the quality and integrity of their work from early-stage development to final product manufacturing.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publications.iupac.org [publications.iupac.org]
- 7. This compound [myskinrecipes.com]
- 8. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. jordilabs.com [jordilabs.com]
- 15. canadacommons.ca [canadacommons.ca]
A Comparative Guide to HPLC and GC-MS Analysis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile. As a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals, robust and reliable analytical methods for this compound are paramount for ensuring purity, stability, and quality control.[1][2] This document moves beyond procedural lists to explain the fundamental rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Analyte Profile: Understanding the Molecule
Before developing a separation method, a thorough understanding of the analyte's physicochemical properties is essential. These properties dictate its behavior in different analytical systems and guide the selection of the most appropriate technique.
This compound is a multifaceted molecule featuring a pyridine ring, a trifluoromethyl group, a chloro substituent, and a nitrile function. This combination of functional groups results in moderate polarity and lipophilicity, making it amenable to multiple analytical approaches.
| Property | Value | Implication for Analysis | Source |
| Molecular Formula | C₈H₄ClF₃N₂ | --- | [3] |
| Molecular Weight | 220.58 g/mol | Well within the mass range for both HPLC-UV and standard GC-MS. | [3] |
| Appearance | White to yellow/brown crystalline solid | Requires dissolution in an appropriate solvent for analysis. | [1] |
| Predicted Boiling Point | 245.7 ± 35.0 °C | Suggests the compound is sufficiently volatile for GC analysis, but thermal stability must be considered. | [1][4] |
| XLogP3 | 2.1 | Indicates moderate lipophilicity, making it an ideal candidate for reversed-phase HPLC. | [3][4] |
| Predicted Density | 1.429 ± 0.06 g/cm³ | --- | [1][4] |
High-Performance Liquid Chromatography (HPLC): The Robust Workhorse for Quantitation
HPLC is a cornerstone of pharmaceutical and chemical analysis, prized for its versatility, robustness, and applicability to a wide range of compounds, particularly those that are non-volatile or thermally sensitive.
Causality Behind Experimental Choices
The selection of an HPLC method is a logic-driven process based on the analyte's structure.
-
Separation Mode: Given the analyte's moderate polarity (XLogP of 2.1), Reversed-Phase HPLC is the logical choice. This mode utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, separating compounds based on their hydrophobicity.
-
Column Chemistry: A C18 (octadecylsilane) column is the universal starting point for reversed-phase chromatography. It provides excellent hydrophobic retention for a broad array of molecules, including the pyridine derivative .
-
Mobile Phase Selection: The mobile phase must be tailored to achieve adequate retention and sharp, symmetrical peaks.
-
Solvents: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV transparency. Water serves as the weak solvent.
-
pH Control: The pyridine ring contains a basic nitrogen atom. To ensure consistent retention times and prevent peak tailing, it is crucial to maintain a constant ionization state. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase will protonate the pyridine nitrogen, leading to sharper peaks and more reproducible results.
-
-
Detection: The presence of the aromatic pyridine ring constitutes a strong chromophore, making UV detection highly effective. A preliminary scan would identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity, though a standard wavelength like 254 nm is generally effective for aromatic systems.
Experimental Protocol: HPLC-UV
1. Standard and Sample Preparation:
- Stock Standard: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with 50:50 acetonitrile:water diluent.
- Working Standard: Dilute the stock standard to a final concentration of approximately 0.1 mg/mL using the same diluent.
- Sample Preparation: Prepare samples at a similar concentration to the working standard. Ensure samples are fully dissolved and filter through a 0.45 µm syringe filter to remove particulates.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for robust reversed-phase separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 40% B to 80% B over 10 min | Ensures elution of the main peak and any more retained impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Standard volume for good sensitivity without overloading. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors at 254 nm for quantitation and collects full spectra for peak purity. |
3. Data Analysis:
- Integrate the peak corresponding to the analyte.
- Determine purity using an area percent calculation.
- Quantify against the reference standard using a single-point or multi-point calibration curve.
Expected Performance Data
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5.8 min |
| Tailing Factor (Tf) | 1.0 - 1.5 |
| Theoretical Plates (N) | > 5000 |
HPLC Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to data processing.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS is an exceptionally powerful technique that combines the separating power of gas chromatography with the definitive identification capabilities of mass spectrometry. It is ideal for volatile and thermally stable compounds.
Causality Behind Experimental Choices
-
Technique Suitability: With a predicted boiling point around 246°C, the analyte is volatile enough for GC analysis.[1][4] However, the key consideration is thermal stability. The GC inlet and oven temperatures must be carefully optimized to ensure efficient volatilization without causing degradation of the molecule.
-
Column Selection: A low-bleed, mid-polarity column such as a DB-5ms (5% phenyl-methylpolysiloxane) is an excellent choice. It is a robust, general-purpose column that provides good peak shapes for a wide variety of compounds and is highly compatible with mass spectrometry.
-
Inlet Conditions:
-
Injection Mode: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overload and ensuring sharp peaks. A split ratio of 20:1 is a good starting point.
-
Inlet Temperature: The temperature must be high enough for rapid volatilization. A setting of 250°C, slightly above the analyte's boiling point, is appropriate.
-
-
Oven Program: A temperature ramp is essential for good chromatography. Starting at a lower temperature holds the analyte at the head of the column, focusing the band. The temperature is then ramped to elute the analyte and any impurities at distinct times.
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method. It is a high-energy process that reliably produces a unique and reproducible fragmentation pattern, which serves as a molecular "fingerprint."
-
Analysis Mode: A full scan mode is used to acquire the entire mass spectrum, allowing for unequivocal identification by comparing the obtained spectrum to a library or by interpreting the fragmentation pattern. For trace analysis, Selected Ion Monitoring (SIM) could be employed for enhanced sensitivity.
-
Experimental Protocol: GC-MS
1. Standard and Sample Preparation:
- Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble, such as ethyl acetate or dichloromethane.
- Stock Standard: Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with the chosen solvent.
- Working Standard: Dilute the stock to a final concentration of approximately 0.1 mg/mL.
- Sample Preparation: Prepare samples to a similar concentration. Filtration is generally not required unless visible particulates are present.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Industry-standard column for general-purpose MS analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete sample volatilization. |
| Injection Mode | Split, 20:1 Ratio | Prevents column overload and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 5 min | Separates analyte from solvent and potential impurities. |
| MS Source Temp. | 230 °C | Standard source temperature to promote ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Creates a reproducible fragmentation pattern for identification. |
| Scan Range | 40 - 350 m/z | Covers the molecular ion and expected fragments. |
Expected Performance Data
| Parameter | Expected Value |
| Retention Time (tR) | ~ 8.5 min |
| Molecular Ion [M]⁺ | m/z 220 |
| Key Fragment Ions | Fragments corresponding to the loss of Cl, CF₃, CN, and cleavage of the pyridine ring would be expected. |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow from sample preparation to spectral analysis.
Head-to-Head Comparison and Strategic Recommendations
Both HPLC and GC-MS are powerful analytical tools, but their strengths are applied to different challenges. The choice between them depends entirely on the analytical goal.
| Feature | HPLC-UV | GC-MS |
| Primary Use Case | Quantitative Analysis: Purity, assay, stability testing. | Qualitative Analysis: Identity confirmation, impurity structure elucidation. |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and unique mass fragmentation pattern. |
| Sensitivity | Good (ng range). | Excellent (pg range), especially in SIM mode. |
| Thermal Stability | Not Required. Analyte remains at or near room temperature. | Required. Analyte must be volatile and stable at elevated temperatures. |
| Identification Power | Presumptive; based on matching retention time with a standard. | Definitive; provides a structural fingerprint from the mass spectrum. |
| Robustness | Generally considered more robust for routine QC environments. | Can be more complex, requiring vacuum systems and more frequent maintenance. |
| Sample Throughput | Typically higher, with run times often under 15 minutes. | Can be longer due to oven cooling/equilibration cycles. |
Senior Scientist's Recommendations
-
For Routine Quality Control (Assay and Purity): HPLC-UV is the recommended technique. Its robustness, simplicity, and high throughput make it ideal for a manufacturing or quality control setting. The non-destructive nature of the analysis eliminates any concern over thermal degradation, ensuring the most accurate representation of the sample's purity.
-
For Identity Confirmation and Impurity Investigation: GC-MS is the superior choice. If there is any doubt about the identity of the material or if unknown impurities need to be characterized, the structural information from the mass spectrum is indispensable. It provides a level of certainty that HPLC-UV cannot match.
-
Orthogonal Approach for Comprehensive Characterization: For comprehensive method validation and in-depth product understanding, employing both techniques is the best practice. HPLC provides reliable quantitation, while GC-MS confirms the identity of the main peak and can help identify any volatile impurities not seen by HPLC. This dual-technique approach provides a complete analytical picture of the sample.
References
- 1. This compound [myskinrecipes.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
A Comparative Guide to the Characterization of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile scaffold is a key building block in modern synthetic chemistry. The unique combination of a trifluoromethyl group, a chlorine atom, and a reactive acetonitrile moiety on a pyridine ring imparts a distinct set of physicochemical properties to molecules incorporating this framework. These properties, including enhanced metabolic stability, increased lipophilicity, and specific binding affinities, make this class of compounds particularly attractive for the development of novel pharmaceuticals and agrochemicals.[1] This guide will delve into the synthesis, characterization, and comparative analysis of derivatives of this core structure, providing both theoretical insights and practical experimental protocols.
Physicochemical Properties of the Core Scaffold
The parent compound, this compound, possesses a calculated set of properties that make it a versatile intermediate. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃N₂ | PubChem[2] |
| Molecular Weight | 220.58 g/mol | PubChem[2] |
| XLogP3 | 2.1 | Echemi[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | Echemi[3] |
| Rotatable Bond Count | 1 | Echemi[3] |
| Exact Mass | 220.0015103 Da | PubChem[2] |
| Boiling Point (Predicted) | 245.7 ± 35.0 °C | Echemi[3] |
| Density (Predicted) | 1.429 ± 0.06 g/cm³ | Echemi[3] |
These calculated values suggest a compound with moderate lipophilicity and a number of potential coordination sites for interaction with biological targets. The presence of the trifluoromethyl group is known to significantly influence the electronic properties of the pyridine ring, which can be a key factor in modulating biological activity.
Synthesis of this compound and Derivatives
The synthesis of the title compound and its derivatives can be approached through several strategic pathways. A common method involves the nucleophilic substitution of a suitable precursor, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, with a cyanide source.
General Synthetic Workflow
The logical flow for the synthesis and subsequent derivatization is outlined in the diagram below.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol is a representative procedure based on established synthetic methodologies for similar compounds.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in DMSO, add sodium cyanide (1.2 eq) at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and DCM.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Characterization of the Core Scaffold and its Derivatives
A thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following techniques are indispensable.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the acetonitrile group.
-
¹³C NMR: The carbon NMR will provide information on the carbon framework of the molecule.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The trifluoromethyl group will give a distinct signal, and its chemical shift can be sensitive to the electronic environment.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds.
-
Infrared Spectroscopy (IR): The IR spectrum should show characteristic absorption bands for the nitrile (C≡N) group and the aromatic ring.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information. While a crystal structure for the title compound is not available, the structure of a related compound, 2,3,6-trichloro-5-(trichloromethyl)pyridine, has been reported.[6] This suggests that with suitable crystallization conditions, derivatives of this compound could also yield crystals amenable to X-ray analysis.
Comparative Analysis of Derivatives
The true utility of the this compound scaffold lies in its potential for derivatization. The methylene group of the acetonitrile moiety is particularly amenable to substitution, allowing for the introduction of a wide range of functional groups.
Potential Derivatization Strategies
Caption: Potential pathways for the derivatization of the core scaffold.
Impact of Substitution on Physicochemical and Biological Properties
The introduction of different substituents at the α-position of the acetonitrile group can have a profound impact on the properties of the resulting derivatives.
| Substituent (R) | Expected Impact on Lipophilicity (XLogP) | Potential Influence on Biological Activity |
| Small Alkyl (e.g., -CH₃, -C₂H₅) | Increase | May enhance binding to hydrophobic pockets in target proteins. |
| Aryl (e.g., -Ph) | Significant Increase | Can introduce additional π-π stacking or other interactions with the target. |
| Substituted Aryl (e.g., -C₆H₄-Cl) | Variable Increase | Allows for fine-tuning of electronic and steric properties to optimize target engagement. |
| Polar Groups (e.g., -CH₂OH) | Decrease | May improve aqueous solubility and introduce new hydrogen bonding interactions. |
Applications in Drug Discovery and Agrochemicals
Derivatives of this compound have shown promise in several areas of research and development.
-
Pharmaceuticals: This scaffold is a key intermediate in the synthesis of corticotropin-releasing factor (CRF) receptor antagonists, which are being investigated for the treatment of stress-related disorders.
-
Agrochemicals: The related compound, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, is a crucial intermediate for the synthesis of the fungicide Fluopyram.[7] This highlights the importance of the core structure in the development of modern crop protection agents.
Conclusion
The this compound framework represents a privileged scaffold in contemporary chemical research. Its synthesis, while requiring careful optimization, is achievable through established chemical transformations. The true potential of this molecule lies in the diverse array of derivatives that can be generated, each with a unique set of physicochemical and biological properties. This guide has provided a comprehensive overview of the characterization and comparative analysis of these compounds, offering a solid foundation for researchers to build upon in their own investigations. Further exploration of the structure-activity relationships of these derivatives is likely to yield novel and effective therapeutic agents and agrochemicals.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound [myskinrecipes.com]
- 5. biophysics.org [biophysics.org]
- 6. asianpubs.org [asianpubs.org]
- 7. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine: An Essential Agrochemical Intermediate
Introduction: The Significance of 2,3-Dichloro-5-(trifluoromethyl)pyridine
2,3-Dichloro-5-(trifluoromethyl)pyridine is a critical building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a trifluoromethyl group and two chlorine atoms on the pyridine ring, imparts desirable properties to the final active ingredients, such as enhanced biological activity and metabolic stability. The growing demand for high-performance crop protection agents has driven significant research into efficient and scalable synthetic routes to this key intermediate. This guide provides a comprehensive comparison of the principal methods for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, offering in-depth analysis of reaction mechanisms, experimental data, and practical considerations to aid researchers and process chemists in selecting the most suitable method for their specific needs.
Method 1: The Workhorse Route - Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine
This is arguably the most established and industrially significant method for the large-scale production of 2,3-dichloro-5-(trifluoromethyl)pyridine. The core of this approach is the halogen exchange (Halex) reaction, where the three chlorine atoms of the trichloromethyl group are replaced by fluorine atoms.
Reaction Mechanism: A Classic Halogen Exchange
The fluorination of the trichloromethyl group is a classic example of a Swarts reaction.[1][2][3] This reaction typically employs a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF), and a catalyst. The mechanism involves the stepwise exchange of chlorine for fluorine atoms, proceeding through dichlorofluoromethyl and chlorodifluoromethyl intermediates. The choice of catalyst is crucial for the efficiency of the reaction. Lewis acids such as antimony pentachloride (SbCl5) or iron(III) chloride (FeCl3) are often used to activate the C-Cl bond, facilitating nucleophilic attack by the fluoride ion.[4] In some variations, other metal halides like mercuric oxide or tungsten hexachloride are employed to promote the fluorination.[5]
Experimental Protocol: A Representative Procedure
A typical industrial-scale synthesis involves charging a high-pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalyst, such as iron(III) chloride. Anhydrous hydrogen fluoride is then introduced, and the reactor is heated to a specified temperature, often in the range of 150-200°C.[6] The reaction is carried out under elevated pressure to maintain the hydrogen fluoride in the liquid phase. Upon completion, the excess hydrogen fluoride and the hydrochloric acid byproduct are carefully vented, and the crude product is purified by distillation.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 2,3-dichloro-5-(trichloromethyl)pyridine | [6] |
| Reagents | Anhydrous Hydrogen Fluoride, Iron(III) Chloride | [6] |
| Yield | 73% | [6] |
| Purity | High (distillation required) | [7] |
| Reaction Conditions | 175°C, elevated pressure | [6] |
Advantages and Disadvantages
-
Advantages: High throughput, well-established industrial process, relatively high yields.
-
Disadvantages: Requires specialized high-pressure equipment, handling of highly corrosive and toxic anhydrous hydrogen fluoride, potential for incomplete fluorination leading to impurities.
Method 2: The Foundational Approach - Multi-step Synthesis from 3-Picoline and its Derivatives
This method represents a more fundamental approach, starting from the readily available and inexpensive feedstock, 3-picoline (3-methylpyridine). The synthesis involves a sequence of chlorination and fluorination steps.
Reaction Pathway
The synthesis from 3-picoline can be conceptualized in the following stages:
Figure 1: Multi-step synthesis pathway from 3-picoline.
Key Mechanistic Considerations
-
Side-chain Chlorination: The initial chlorination of the methyl group of 3-picoline is a free-radical process, typically initiated by UV light or a radical initiator. This step can be challenging to control and may lead to a mixture of mono-, di-, and trichlorinated products.
-
Ring Chlorination: The subsequent chlorination of the pyridine ring is an electrophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, necessitating the use of a Lewis acid catalyst (e.g., FeCl3, AlCl3) to polarize the Cl-Cl bond and generate a more potent electrophile.[8] The substitution occurs preferentially at the 3- and 5-positions relative to the nitrogen.
-
Fluorination: The final step is the halogen exchange reaction as described in Method 1.
Process Variations: Liquid vs. Vapor Phase
Both liquid-phase and vapor-phase processes have been developed for the chlorination steps.
-
Liquid-phase chlorination offers simpler reactor design and operation but can be slower and may require solvents.[9]
-
Vapor-phase chlorination is often faster and can be operated continuously, making it suitable for large-scale production. However, it requires higher temperatures and more complex equipment.[10][11][12]
Performance Data
| Parameter | Value | Reference |
| Starting Material | 3-Picoline or 2-chloro-5-methylpyridine | [6][13] |
| Overall Yield | Moderate (multiple steps) | [13] |
| Purity | Requires purification at each step | [14] |
| Reaction Conditions | Varies significantly with each step (UV, high temp., catalysts) | [9][10] |
Advantages and Disadvantages
-
Advantages: Utilizes a cheap and abundant starting material (3-picoline).
-
Disadvantages: A multi-step synthesis with lower overall yield, potential for isomer formation and complex purification procedures, can generate significant waste streams.
Method 3: The Convergent Strategy - Direct Chlorination of 2-Chloro-5-(trifluoromethyl)pyridine
This method offers a more convergent approach by introducing the final chlorine atom onto a pre-existing trifluoromethylated pyridine ring.
Reaction Mechanism: Regioselective Electrophilic Aromatic Substitution
The key step in this synthesis is the regioselective electrophilic chlorination of 2-chloro-5-(trifluoromethyl)pyridine. The trifluoromethyl group is a strong electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack. However, the existing chlorine atom at the 2-position and the trifluoromethyl group at the 5-position direct the incoming electrophile primarily to the 3-position. A Lewis acid catalyst, such as ferric chloride (FeCl3), is essential to activate the chlorine molecule.[5]
Experimental Protocol
In a typical procedure, 2-chloro-5-(trifluoromethyl)pyridine is heated with a stoichiometric amount of a chlorinating agent, such as chlorine gas, in the presence of a catalytic amount of ferric chloride. The reaction is typically carried out at elevated temperatures (150-170°C) to achieve a reasonable reaction rate.[5] The product is then isolated and purified, often by distillation.
Performance Data
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-(trifluoromethyl)pyridine | [5] |
| Reagents | Chlorine, Ferric Chloride | [5] |
| Yield | ~45% (based on one reported example) | [5] |
| Purity | Good, but may require purification from starting material and isomers | |
| Reaction Conditions | 150-170°C | [5] |
Advantages and Disadvantages
-
Advantages: A more convergent and shorter synthetic route compared to the multi-step synthesis from 3-picoline.
-
Disadvantages: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is more expensive than 3-picoline. The reaction can be sluggish due to the deactivated nature of the pyridine ring, and regioselectivity may not be perfect, leading to the formation of other chlorinated isomers.
Method 4: The "Building Block" Approach - Pyridine Ring Construction
This innovative strategy involves constructing the desired substituted pyridine ring from acyclic, fluorine-containing precursors. This approach offers the potential for high regioselectivity by pre-installing the substituents in the acyclic starting materials.
Reaction Pathway
A representative example of this approach is the synthesis from 1,1,1-trifluoroacetone and nitromethane. The overall transformation can be visualized as follows:
Figure 2: Pyridine ring construction from acyclic precursors.
Mechanistic Highlights: Hantzsch-like Condensation
While not a classic Hantzsch pyridine synthesis, this method shares conceptual similarities, involving the condensation of carbonyl compounds and a nitrogen source to form the pyridine ring.[15][16][17] The key is the carefully orchestrated sequence of condensation and cyclization reactions that precisely position the trifluoromethyl group and the precursors to the chloro substituents. The final chlorination step converts the dihydroxy intermediate to the desired dichlorinated product.
Performance Data
Advantages and Disadvantages
-
Advantages: High regioselectivity, avoiding the formation of isomers that can be problematic in other methods. Potentially milder reaction conditions compared to high-temperature gas-phase reactions.
-
Disadvantages: A longer synthetic sequence compared to the direct chlorination method. The availability and cost of the acyclic starting materials may be a limiting factor for large-scale production.
Comparative Summary and Outlook
| Synthesis Method | Starting Material(s) | Key Steps | Typical Yield | Key Advantages | Key Disadvantages |
| 1. Fluorination of Trichloromethyl Intermediate | 2,3-dichloro-5-(trichloromethyl)pyridine | Halogen Exchange (Swarts Reaction) | High (e.g., 73%) | Established industrial process, high throughput | Requires handling of HF, specialized equipment |
| 2. Multi-step from 3-Picoline | 3-Picoline or its derivatives | Side-chain chlorination, Ring chlorination, Fluorination | Moderate (overall) | Inexpensive starting material | Multi-step, lower overall yield, isomer formation |
| 3. Direct Chlorination | 2-chloro-5-(trifluoromethyl)pyridine | Electrophilic Aromatic Substitution | Moderate (e.g., ~45%) | Convergent, shorter route | Expensive starting material, potentially sluggish |
| 4. Building Block Approach | Acyclic fluorinated precursors | Condensation, Cyclization, Chlorination | Potentially high | High regioselectivity | Longer sequence, cost of starting materials |
The choice of the optimal synthesis method for 2,3-dichloro-5-(trifluoromethyl)pyridine is a complex decision that depends on a multitude of factors, including the desired scale of production, cost constraints, available equipment, and safety considerations.
For large-scale industrial production, the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (Method 1) , which is itself derived from 3-picoline, remains the dominant and most economically viable route. The efficiency of the final fluorination step and the well-established nature of the overall process make it the preferred choice for bulk manufacturing.
The multi-step synthesis from 3-picoline (Method 2) provides the fundamental basis for the industrial route and is essential for understanding the entire production chain. While the overall yield may be lower due to the number of steps, the low cost of the initial feedstock is a major driver.
The direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine (Method 3) offers an attractive, more convergent option for laboratory-scale synthesis or for the production of smaller quantities where the cost of the starting material is less critical. Its simplicity makes it a valuable tool for research and development.
The "building block" approach (Method 4) represents a more modern and elegant strategy that excels in terms of regioselectivity. As the cost and availability of fluorinated building blocks improve, this method may become increasingly competitive, particularly for the synthesis of highly pure material required for pharmaceutical applications.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, particularly for the fluorination and chlorination steps. The use of less hazardous reagents and the development of continuous flow processes are also promising avenues for improving the safety and environmental footprint of the synthesis of this vital chemical intermediate.
References
- 1. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Swarts Reaction [unacademy.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]
- 10. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. CN100519529C - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. scribd.com [scribd.com]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
A Comparative Guide for Researchers: 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile and its Role as a Key Intermediate in Modern Synthesis
Executive Summary
The strategic incorporation of trifluoromethylpyridine (TFMP) scaffolds has become a cornerstone of modern medicinal and agrochemical research, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] Within the arsenal of TFMP building blocks, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile has emerged as a uniquely versatile intermediate. This guide provides an in-depth comparison of this reagent against other common pyridine intermediates, such as its direct precursor 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) and the related 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. We will dissect their respective synthetic accessibility, reactivity profiles, and functional group tolerance, supported by experimental insights, to provide a clear rationale for strategic intermediate selection in complex synthetic campaigns.
The Ascendancy of Trifluoromethylpyridines in Synthesis
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. The addition of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, profoundly alters the electronic properties of the ring. This modification significantly increases the molecule's resistance to metabolic degradation and can improve its ability to cross cell membranes, making TFMP derivatives highly sought-after. The development of versatile intermediates that allow for the controlled and efficient elaboration of this scaffold is therefore of paramount importance. Three main strategies are used to synthesize TFMP derivatives: chlorine/fluorine exchange from a trichloromethylpyridine precursor, building the ring from a trifluoromethyl-containing acyclic block, or direct trifluoromethylation.[2] This guide focuses on intermediates derived primarily from the first two, more common, industrial methods.
In Focus: this compound
This intermediate possesses a highly strategic arrangement of functional groups, making it a powerful tool for molecular construction.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃N₂ | [3] |
| Molecular Weight | 220.58 g/mol | [3] |
| Boiling Point | 245.7±35.0 °C (Predicted) | [4] |
| Density | 1.429±0.06 g/cm³ (Predicted) | [4] |
| XLogP3 | 2.1 | [3] |
| CAS Number | 157764-10-8 | [3] |
Synthetic Accessibility
The most common route to this compound involves a nucleophilic aromatic substitution (SNAr) on a more readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). The C2 position of 2,3,5-DCTF is more activated towards nucleophilic attack than the C3 position, allowing for selective displacement of the C2-chloro group by a cyanide source, such as sodium cyanide.
This additional step makes the title compound more expensive than its precursor, 2,3,5-DCTF, but introduces a highly versatile cyanomethyl group, which is often a worthwhile trade-off for complex syntheses.
Reactivity Profile: A Tale of Three Handles
The utility of this intermediate stems from its three distinct reactive sites:
-
C3-Chloro Group (SNAr): The potent electron-withdrawing effect of both the adjacent ring nitrogen and the C5-trifluoromethyl group makes the C3-chloro an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles (amines, alcohols, thiols) at this position.
-
Acetonitrile Group: This functional group is a synthetic linchpin.
-
Hydrolysis: It can be readily hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, a key precursor for amides and esters.
-
Reduction: Catalytic hydrogenation (e.g., using Raney Nickel) can reduce the nitrile to a primary amine, yielding 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, a valuable building block for creating larger structures.[5]
-
Cyclizations: The nitrile can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.
-
-
Methylene Bridge (-CH₂-): The protons on the carbon adjacent to the pyridine ring and the nitrile are acidic (pKa ~34-36).[6] They can be deprotonated with a suitable base to form a carbanion, which can then act as a nucleophile for alkylation or acylation reactions, enabling side-chain extension.
A Comparative Landscape of Pyridine Intermediates
To fully appreciate the advantages of this compound, it must be compared with other relevant building blocks.
Alternative 1: 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
As the direct precursor, 2,3,5-DCTF is the most logical first comparison. It is a widely used intermediate in the agrochemical industry for producing fungicides like fluazinam and insecticides.[7]
-
Synthetic Accessibility: Highly accessible and produced on a large scale via chlorination/fluorination of 3-picoline.[8][9] It is generally more cost-effective than its acetonitrile derivative.
-
Reactivity: Offers two sites for SNAr. The C2 position is generally more reactive than the C3 position, allowing for sequential and regioselective introduction of two different nucleophiles. This provides a different, but equally powerful, synthetic strategy.
-
Versatility: Its strength lies in building molecules with two points of diversity around the pyridine core. However, it lacks the inherent side-chain functionality of the acetonitrile group. To achieve similar structures, one would need to introduce a cyanomethyl group via a nucleophile, which is precisely the reaction used to make our primary subject.
Alternative 2: 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
This intermediate introduces a nitro group, one of the most powerful electron-withdrawing groups, in place of a second chlorine.
-
Synthetic Accessibility: Can be prepared from 2-hydroxy-5-nitro-3-trifluoromethylpyridine by reaction with a chlorinating agent like thionyl chloride or POCl₃.[10][11]
-
Reactivity: The C2-chloro group is exceptionally activated towards SNAr due to the combined electron-withdrawing effects of the nitro group and the ring nitrogen. Reactions often proceed under milder conditions compared to 2,3,5-DCTF.
-
Versatility: The primary utility of the nitro group is its reduction to an amine. This provides a route to 3-amino-pyridine derivatives. However, this versatility is more limited compared to the acetonitrile group. The nitro-to-amino transformation is essentially a single-track pathway, whereas the acetonitrile group offers multiple distinct transformations (acid, amine, etc.).
Head-to-Head Analysis
| Feature | 2-(3-Cl-5-CF₃-pyridin-2-yl)acetonitrile | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine |
| Primary Reactive Site(s) | C3-Cl (SNAr), -CH₂CN (alkylation), -CN (hydrolysis/reduction) | C2-Cl & C3-Cl (Sequential SNAr) | C2-Cl (Highly activated SNAr), -NO₂ (reduction) |
| Synthetic Cost | Higher (downstream product) | Lower (upstream precursor) | Moderate |
| Key Advantage | High functional group versatility: Pre-installed handle for acid, amine, or side-chain extension. | Sequential diversification: Allows introduction of two different nucleophiles at C2 and C3. | Extreme SNAr Activation: Enables reactions with weaker nucleophiles or under milder conditions. |
| Best Suited For... | Synthesizing targets requiring a carboxymethyl, aminomethyl, or extended side-chain at the C2 position. | Building libraries with diverse substituents at both the C2 and C3 positions. | Rapidly installing a nucleophile at C2, followed by conversion of the C3-nitro to an amine for further elaboration. |
Experimental Protocol: SNAr on this compound
This protocol details a representative nucleophilic aromatic substitution on the C3 position using a generic primary amine.
Objective: To synthesize 2-(3-(Alkylamino)-5-(trifluoromethyl)pyridin-2-yl)acetonitrile.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 10 mL per mmol of starting material).
-
Causality: A dry, inert atmosphere is crucial to prevent side reactions with moisture, especially if using a strong base. DMF is a polar aprotic solvent that effectively solvates ions and promotes SNAr reactions.
-
-
Addition of Reagents: Add the primary amine (1.2 eq) followed by the base (DIPEA, 2.0 eq).
-
Causality: A slight excess of the amine nucleophile ensures the reaction goes to completion. The base (DIPEA) is a non-nucleophilic amine used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An inorganic base like K₂CO₃ can also be used, particularly at higher temperatures.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary activation energy for the SNAr reaction. Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF, then with brine (1x) to remove residual water.
-
Causality: The aqueous workup removes the solvent and inorganic/water-soluble byproducts. The brine wash helps to break any emulsions and further dries the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion and Strategic Recommendations
The choice of a pyridine intermediate is a critical decision that profoundly impacts the efficiency and flexibility of a synthetic route.
-
This compound is the intermediate of choice when the synthetic target requires a C2-substituent that is best derived from an acetonitrile group (e.g., carboxamide, aminomethyl). Its value lies in its built-in, multi-purpose functional handle, justifying its higher cost for complex, late-stage functionalizations.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) remains the workhorse for constructing molecules with two distinct points of diversity at the C2 and C3 positions via sequential SNAr reactions. It offers a more economical route when the specific functionality of the acetonitrile group is not required.
-
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine offers a niche advantage for extremely rapid C2-substitution, but its overall synthetic utility is narrower, primarily serving as a precursor to 3-aminopyridine derivatives.
Ultimately, a careful retrosynthetic analysis of the final target molecule will dictate the most logical and efficient intermediate. For researchers in drug development, where accessing diverse chemical space from a common intermediate is key, the unparalleled versatility of the acetonitrile moiety makes this compound an indispensable tool.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 6. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Spectroscopic Validation of Novel Trifluoromethylpyridine Compounds
Introduction: The Imperative for Rigorous Validation in Modern Drug Discovery
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in contemporary medicinal and agricultural chemistry. Its strategic incorporation into molecular scaffolds can profoundly enhance metabolic stability, membrane permeability, and binding affinity—attributes critical to the efficacy of therapeutic and agrochemical agents.[1][2] However, the very electronic effects that make the trifluoromethyl group so valuable also necessitate a multi-faceted and rigorous approach to structural validation. Ambiguities in structure, purity, or isomerism can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.
This guide provides an in-depth, experience-driven comparison of the essential spectroscopic techniques required to unambiguously validate novel trifluoromethylpyridine compounds. We will move beyond mere data reporting to explore the causality behind methodological choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
The Primary Spectroscopic Toolkit: A Triad of Unambiguous Confirmation
The structural elucidation of a novel trifluoromethylpyridine compound rests on a foundation of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of trifluoromethylpyridine isomers.[3] The unique spin properties of ¹H, ¹³C, and, crucially, ¹⁹F nuclei allow for a detailed mapping of the molecular framework.
-
¹⁹F NMR: The Essential First Step: Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is exceptionally sensitive.[4] It provides a direct window into the electronic environment of the trifluoromethyl group. The chemical shift of the -CF₃ group is highly sensitive to its position on the pyridine ring and the nature of adjacent substituents.[5] A single, sharp singlet in the typical range of -60 to -70 ppm (relative to CFCl₃) is a strong primary indicator of a successful synthesis.[4][6] Any additional signals may suggest the presence of isomers or fluorine-containing impurities.
-
¹H and ¹³C NMR: Mapping the Scaffold:
-
¹H NMR reveals the substitution pattern on the pyridine ring through characteristic chemical shifts and spin-spin coupling patterns.[3] For example, the protons on a pyridine ring will exhibit distinct splitting patterns (doublets, triplets, etc.) and chemical shifts depending on their proximity to the nitrogen atom and the electron-withdrawing trifluoromethyl group.[7]
-
¹³C NMR complements the proton data by providing information on the carbon skeleton. The carbon of the -CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms.[6] The chemical shifts of the pyridine ring carbons are also diagnostic of the substituent positions.[3]
-
Table 1: Typical NMR Characteristics for a Hypothetical 2-substituted-5-(trifluoromethyl)pyridine
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information Provided |
| ¹⁹F | -60 to -65 | Singlet (s) | Confirms the presence and electronic environment of the -CF₃ group. |
| ¹H | H-3: ~7.8-8.2 | Doublet (d) | Confirms substitution pattern and coupling to adjacent protons. |
| H-4: ~7.9-8.3 | Doublet of Doublets (dd) | ||
| H-6: ~8.8-9.1 | Singlet or Doublet (s/d) | ||
| ¹³C | C-CF₃: ~122-125 | Quartet (q) | Confirms C-F coupling and the presence of the -CF₃ group. |
| Pyridine Carbons | Various | Defines the carbon framework and substitution pattern. |
Note: Chemical shifts are highly dependent on the solvent and other substituents on the ring. The data presented are representative values.[3]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is indispensable for confirming the molecular weight of the newly synthesized compound and providing evidence of its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental formula. Techniques like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure the mass-to-charge ratio (m/z) with high precision.[8] A measured mass that is within 0.003 m/z units of the calculated value for the proposed formula provides strong evidence for the compound's identity.[9]
-
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can offer additional structural clues. Common fragmentation pathways for trifluoromethylpyridines include the loss of the trifluoromethyl radical (•CF₃) or difluorocarbene (:CF₂).[10][11] Analyzing these fragments can help corroborate the proposed structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
While less definitive for overall structure than NMR or MS, IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[12][13] For trifluoromethylpyridine compounds, the IR spectrum will be dominated by strong absorption bands corresponding to C-F and C=N vibrations.
-
C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.
-
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ region.
A Self-Validating Workflow for Structural Confirmation
To ensure trustworthiness, the validation process should be structured as a logical, self-reinforcing workflow. Each step provides a checkpoint that must be passed before proceeding to the next, more resource-intensive analysis.
Caption: A self-validating workflow for novel trifluoromethylpyridine compounds.
Comparative Analysis: Orthogonal Validation Methods
While the primary triad of NMR, MS, and IR is powerful, incorporating orthogonal methods provides an even higher level of confidence, a practice strongly encouraged by many chemistry journals.[9][14]
Table 2: Comparison of Primary and Orthogonal Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed 3D structural connectivity. | Unambiguous structure determination.[3] | Requires soluble, pure sample; can be complex to interpret. |
| Mass Spectrometry | Molecular weight and elemental formula. | High sensitivity; confirms molecular formula.[8] | Provides little connectivity information; isomers are indistinguishable. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive.[13] | Provides limited structural detail; not suitable for complex mixtures. |
| Elemental Analysis | Percent composition of C, H, N, S. | Confirms bulk purity and elemental formula.[15][16] | Requires pure, dry sample; accepted deviation is ±0.4%.[9][14] |
| Single Crystal X-Ray Diffraction | Absolute 3D structure in the solid state. | The "gold standard" for definitive structure proof.[17][18] | Requires high-quality single crystals, which can be difficult to grow.[19][20] |
Elemental Analysis: The Purity Benchmark
Elemental analysis by combustion is a classic, quantitative technique that determines the percentage of Carbon, Hydrogen, and Nitrogen in a sample.[15][21] For a novel compound to be considered pure, the experimentally found values should be within ±0.4% of the calculated values for the proposed molecular formula.[9][14] A successful elemental analysis validates not only the elemental composition but also the overall purity of the bulk sample.
Single Crystal X-ray Diffraction: The Ultimate Confirmation
When all other data points to a specific structure, obtaining a single crystal suitable for X-ray diffraction provides the ultimate, unambiguous proof.[17][22] This technique determines the precise spatial arrangement of every atom in the molecule, confirming connectivity, stereochemistry, and absolute configuration.[18] While powerful, it is contingent on the ability to grow diffraction-quality crystals, which is not always feasible.[20]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the novel compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent dissolves the compound completely and does not have signals that overlap with key analyte resonances.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for ¹H and ¹³C NMR for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ is often used.[6]
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate all signals.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common technique for this class of compounds.
-
Calibration: Ensure the instrument is properly calibrated across the desired mass range to achieve high mass accuracy.
-
Data Acquisition: Acquire the spectrum in high-resolution mode.
-
Analysis: Compare the measured monoisotopic mass of the molecular ion (e.g., [M+H]⁺) to the theoretical mass calculated for the proposed elemental formula. The mass error should ideally be less than 5 ppm.
Conclusion
The validation of novel trifluoromethylpyridine compounds is a critical process that demands a systematic and multi-technique approach. Relying on a single piece of data is insufficient. By following the integrated workflow described—beginning with NMR and MS for core structure and formula determination, and supplementing with IR and elemental analysis for functional group and purity confirmation—researchers can establish a robust, self-validating data package. This rigorous approach not only ensures the scientific integrity of the work but also accelerates the drug discovery and development process by building on a foundation of confirmed, high-quality molecular entities.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]
- 8. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
- 16. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 17. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rigaku.com [rigaku.com]
- 19. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 20. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 21. accessengineeringlibrary.com [accessengineeringlibrary.com]
- 22. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Catalysts for the Synthesis of Trifluoromethylpyridines
Introduction: The Significance of Trifluoromethylpyridines in Modern Chemistry
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring can dramatically alter the physicochemical properties of the parent molecule, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes have made trifluoromethylpyridines a cornerstone in the development of numerous pharmaceuticals and agrochemicals.[1] The synthesis of these valuable compounds, however, presents unique challenges due to the nature of the C-F bond and the electronic properties of the pyridine ring. This guide provides a comparative analysis of the various catalytic systems developed to address these challenges, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the nuances of transition metal catalysis, the elegance of organocatalysis, and the innovation of photoredox catalysis, supported by experimental data and mechanistic insights to inform your selection of the most suitable catalyst for your synthetic needs.
Comparative Analysis of Catalytic Systems
The synthesis of trifluoromethylpyridines can be broadly categorized by the type of catalyst employed. Each class of catalyst offers distinct advantages in terms of reactivity, selectivity, and substrate scope.
Transition Metal Catalysis: The Workhorses of Trifluoromethylation
Transition metal catalysts, particularly those based on palladium, copper, and nickel, are the most extensively studied and widely employed for the synthesis of trifluoromethylpyridines. These methods typically involve the cross-coupling of a trifluoromethyl source with a functionalized pyridine.
Palladium catalysts are renowned for their high efficiency and broad functional group tolerance in cross-coupling reactions. In the context of trifluoromethylation, palladium-catalyzed reactions often utilize aryl halides or triflates as coupling partners. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands such as BrettPhos often being employed to facilitate the challenging reductive elimination step.[2][3]
Mechanism of Palladium-Catalyzed Trifluoromethylation:
The catalytic cycle is generally believed to proceed through a classic Pd(0)/Pd(II) pathway.
Figure 1: Proposed catalytic cycle for Palladium-catalyzed trifluoromethylation.
Copper catalysts offer a cost-effective alternative to palladium and have been successfully used in a variety of trifluoromethylation reactions. Copper-catalyzed methods are particularly effective for the trifluoromethylation of aryl iodides and bromides.[4][5] The in-situ generation of a "CuCF3" species is a common strategy in these reactions.[6]
Mechanism of Copper-Catalyzed Trifluoromethylation:
The mechanism of copper-catalyzed trifluoromethylation is still a subject of debate, with both Cu(I)/Cu(III) and radical pathways being proposed. A plausible ionic mechanism is depicted below.
Figure 2: Proposed ionic catalytic cycle for Copper-catalyzed trifluoromethylation.
Nickel catalysts have emerged as a powerful tool for C-H trifluoromethylation, offering the potential for more direct and atom-economical syntheses.[7] These methods often proceed via radical mechanisms and can be effective for electron-rich heteroarenes. Recent studies have also explored the involvement of high-valent Ni(IV) intermediates.[8][9]
Mechanism of Nickel-Catalyzed C-H Trifluoromethylation:
A proposed radical chain mechanism involving Ni(II)/Ni(III)/Ni(IV) species is a leading hypothesis.
Figure 3: Proposed catalytic cycle for Nickel-catalyzed C-H trifluoromethylation.
Table 1: Comparative Performance of Transition Metal Catalysts
| Catalyst System | Typical Substrate | Trifluoromethyl Source | Typical Yields (%) | Regioselectivity | Key Advantages | Key Limitations |
| Palladium | Aryl chlorides, bromides, iodides, triflates | (TMS)CF3, CF3-anion sources | 70-95 | High (at position of halide/triflate) | Broad functional group tolerance, high yields | High cost of catalyst and ligands, sensitivity to air and moisture |
| Copper | Aryl iodides, bromides | (TMS)CF3, CF3SO2Na | 60-90 | High (at position of halide) | Lower cost than palladium, good for iodo- and bromo-pyridines | Less effective for aryl chlorides, can require stoichiometric amounts of copper |
| Nickel | Electron-rich pyridines (C-H activation) | CF3I, Togni's reagent | 50-80 | Varies with substrate electronics | C-H activation avoids pre-functionalization, lower cost | Limited to certain substrate classes, can have regioselectivity issues |
| Silver | Pyridinium salts | Trifluoroacetic acid | 70-90 | High (ortho to nitrogen) | Good for direct C-H trifluoromethylation, mild conditions | Requires pre-activation of pyridine |
Organocatalysis: A Metal-Free Approach
Organocatalysis offers an attractive metal-free alternative for the synthesis of trifluoromethylpyridines, thereby avoiding potential metal contamination in the final product, which is a significant concern in pharmaceutical synthesis. These methods often rely on the activation of the pyridine ring to facilitate nucleophilic attack by a trifluoromethyl anion equivalent.[10]
Mechanism of Organocatalytic Trifluoromethylation:
One common strategy involves the formation of a pyridinium ylide or a related activated intermediate.
Figure 4: Generalized scheme for organocatalytic trifluoromethylation of pyridine.
Photoredox Catalysis: Harnessing the Power of Light
Photoredox catalysis has emerged as a mild and powerful strategy for generating trifluoromethyl radicals under visible light irradiation.[11][12] This approach allows for the direct C-H trifluoromethylation of a wide range of pyridines and other heterocycles, often with high regioselectivity.[4][13]
Mechanism of Photoredox-Catalyzed Trifluoromethylation:
The mechanism typically involves the generation of a trifluoromethyl radical via single-electron transfer (SET) from an excited-state photocatalyst to a suitable trifluoromethyl source.
References
- 1. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives [frontiersin.org]
- 3. Electrophotochemical Trifluoromethylation of Arenes - ChemistryViews [chemistryviews.org]
- 4. Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization | EurekAlert! [eurekalert.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules.[1] The pyridine nucleus is a common feature in numerous pharmaceuticals, valued for its versatile chemical reactivity and biological significance.[2] This guide focuses on the synthetic potential of a key building block, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, and explores the biological activities of its derivatives, offering a comparative analysis for researchers in drug discovery and development. We will delve into the synthesis of promising compound classes, their comparative biological data, and detailed experimental protocols to provide a comprehensive resource for advancing research in this area.
Synthetic Pathways from a Privileged Starting Material
The title compound, this compound, serves as a versatile precursor for the synthesis of various heterocyclic systems. A particularly fruitful avenue of exploration has been its conversion into pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds known for their potent and diverse biological activities, including anticancer and protein kinase inhibitory effects.[3][4][5]
While direct synthesis from the title compound is not extensively documented in readily available literature, a highly plausible and chemically sound synthetic route can be extrapolated from established methods for analogous compounds. This proposed pathway involves a two-step process: first, the formation of an aminopyrazole intermediate, followed by cyclocondensation to yield the pyrazolo[1,5-a]pyrimidine scaffold.
Diagram of Proposed Synthetic Pathway
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile Analogs for Advanced Agrochemical Research
In the landscape of modern agrochemical development, the quest for novel and effective insecticides is paramount. Among the promising scaffolds, pyridylacetonitrile derivatives have garnered significant attention due to their potent biological activity. This guide provides an in-depth structural analysis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile and its analogs, offering a comparative overview for researchers, scientists, and drug development professionals. By examining the interplay between molecular structure and function, we aim to elucidate the key determinants of activity and provide a framework for the rational design of next-generation crop protection agents.
Introduction: The Significance of the Pyridylacetonitrile Scaffold
The core structure, this compound, combines several key features that contribute to its biological efficacy. The pyridine ring, a common motif in bioactive molecules, provides a scaffold that can be readily functionalized. The chloro and trifluoromethyl substituents are crucial for modulating the electronic properties and lipophilicity of the molecule, which in turn influences its interaction with biological targets. The acetonitrile group serves as a versatile chemical handle and is often implicated in the mechanism of action of this class of compounds. Understanding how modifications to this core structure impact its three-dimensional conformation and physicochemical properties is essential for optimizing its insecticidal activity.
Synthesis and Structural Characterization of Analogs
The synthesis of this compound and its analogs typically proceeds through the nucleophilic substitution of a suitable precursor, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, with an appropriate acetonitrile derivative.[1] Variations in the synthetic route allow for the introduction of diverse substituents on the pyridine ring and the acetonitrile moiety, enabling a systematic exploration of the structure-activity relationship (SAR).
A general synthetic pathway is outlined below:
Caption: Generalized synthetic scheme for this compound analogs.
The characterization of these analogs relies on a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being fundamental. For unambiguous structural elucidation, single-crystal X-ray diffraction is the gold standard.
Physicochemical Properties
The introduction of different substituents can significantly alter the physicochemical properties of the analogs, such as molecular weight, lipophilicity (XLogP3), and topological polar surface area (TPSA). These parameters are critical in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a potential agrochemical.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) |
| Parent Compound | C₈H₄ClF₃N₂ | 220.58 | 2.1 | 36.7 |
| 2-Chlorophenyl Analog | C₁₄H₇Cl₂F₃N₂ | 331.13 | 4.3 | 36.7 |
| 3-(Trifluoromethyl)phenyl Analog | C₁₅H₇ClF₆N₂ | 364.68 | 4.5 | 36.7 |
Table 1. Comparison of computed physicochemical properties of this compound and selected analogs.[2][3][4]
Spectroscopic Analysis: A Comparative Overview
Spectroscopic data provides a detailed fingerprint of the molecular structure. By comparing the spectra of different analogs, we can deduce the influence of various substituents on the electronic environment and bonding within the molecule.
¹H and ¹³C NMR Spectroscopy
Proton and carbon NMR spectroscopy are invaluable for confirming the successful synthesis and purity of the analogs. The chemical shifts of the pyridine ring protons are particularly sensitive to the nature and position of substituents. For the parent compound, the two aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region. The methylene protons of the acetonitrile group will typically present as a singlet.
In analogs where a substituent is introduced at the α-position of the acetonitrile group, the methylene singlet will be absent, and new signals corresponding to the substituent will appear. For instance, in 2-phenylpyridine derivatives, the aromatic protons of the phenyl group will be observed.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups. A characteristic feature in the IR spectra of these compounds is the nitrile (C≡N) stretching vibration, which typically appears in the region of 2240-2260 cm⁻¹. The presence and position of this band confirm the integrity of the acetonitrile moiety. Aromatic C-H and C=C stretching vibrations will also be present.
X-ray Crystallography: Unveiling the Three-Dimensional Structure
While spectroscopic data provides valuable information about connectivity and functional groups, single-crystal X-ray diffraction offers a definitive three-dimensional picture of the molecule. Although a crystal structure for the parent compound is not publicly available, data from closely related structures, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, can provide insights into the geometry of the substituted pyridine ring.[6]
Key structural parameters to consider in a comparative analysis of analogs would include:
-
Bond lengths and angles: Variations in these parameters can indicate changes in hybridization and electronic distribution.
-
Torsional angles: The relative orientation of the pyridine ring and the acetonitrile side chain can have a significant impact on the molecule's overall shape and its ability to bind to a target receptor.
-
Intermolecular interactions: In the solid state, hydrogen bonding and π-π stacking interactions can influence the crystal packing and, by extension, the physical properties of the compound.
The experimental workflow for single-crystal X-ray diffraction is a multi-step process:
Caption: A simplified workflow for single-crystal X-ray crystallographic analysis.
Structure-Activity Relationship (SAR)
The ultimate goal of structural analysis in this context is to establish a clear structure-activity relationship. Studies on related insecticidal pyridine derivatives have shown that the nature and position of substituents can have a dramatic effect on biological activity.[7] For example, the introduction of a substituted phenyl group at the α-position of the acetonitrile can modulate the insecticidal potency.[5]
A comprehensive SAR study would involve synthesizing a library of analogs with systematic variations and evaluating their activity against a panel of insect pests. Key structural modifications to explore include:
-
Substitution on the pyridine ring: Replacing the chloro group with other halogens or small alkyl groups.
-
Modification of the acetonitrile moiety: Introduction of alkyl or aryl substituents at the α-position, or conversion of the nitrile to other functional groups like amides or esters.
By correlating these structural changes with biological data, predictive models can be developed to guide the design of more potent and selective insecticides.
Conclusion and Future Directions
The structural analysis of this compound and its analogs provides a solid foundation for the development of novel agrochemicals. The strategic combination of synthesis, spectroscopy, and crystallography allows for a detailed understanding of the molecular features that govern insecticidal activity. Future work should focus on expanding the library of analogs and employing computational modeling to further refine our understanding of the SAR and to predict the activity of new designs. This integrated approach will be instrumental in bringing new, effective, and safe crop protection solutions to the market.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danabiosci.com [danabiosci.com]
- 4. 338407-22-0|2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile|BLD Pharm [bldpharm.com]
- 5. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Agrochemicals Derived from Trifluoromethylpyridines
In the ever-evolving landscape of crop protection, the trifluoromethylpyridine (TFMP) moiety has emerged as a cornerstone in the development of highly effective and often targeted agrochemicals.[1][2][3][4] The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity and lipophilicity, significantly enhance the biological activity and metabolic stability of these compounds.[1][2][3][4][5] This guide provides an in-depth, objective comparison of the efficacy of key agrochemicals derived from this versatile chemical scaffold, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.
Introduction to Trifluoromethylpyridine-Based Agrochemicals
The strategic incorporation of a trifluoromethyl group onto a pyridine ring has led to the successful commercialization of a diverse range of pesticides, including fungicides, herbicides, and insecticides.[1][2][3] These compounds are integral to modern integrated pest management (IPM) programs, offering novel modes of action and, in some cases, solutions to overcome existing resistance issues. This guide will focus on a selection of prominent TFMP-derived agrochemicals, dissecting their mechanisms of action, and presenting a comparative analysis of their performance based on available scientific literature.
Fungicides: A Tale of Two Modes of Action
Within the realm of trifluoromethylpyridine-derived fungicides, two prominent examples are Fluopyram and Picoxystrobin. While both are highly effective, they operate through distinct biochemical pathways.
Fluopyram: A Succinate Dehydrogenase Inhibitor (SDHI)
Fluopyram is a broad-spectrum fungicide belonging to the pyridinyl ethyl benzamide chemical class.[6] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[6][7] This disruption of cellular respiration effectively halts energy production, leading to fungal death.[7] Fluopyram has demonstrated efficacy against a wide range of pathogens, including Sclerotinia spp., Botrytis spp., and powdery mildews.[6] Notably, it also exhibits significant nematicidal activity.[1]
Mechanism of Action: SDHI Fungicides
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chigroup.site [chigroup.site]
- 4. nbinno.com [nbinno.com]
- 5. ebiochemical.com [ebiochemical.com]
- 6. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 7. site.caes.uga.edu [site.caes.uga.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
This document provides essential safety and handling protocols for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS No: 157764-10-8). As a compound frequently utilized in complex synthetic pathways within pharmaceutical and agrochemical research, a comprehensive understanding of its hazard profile is critical for ensuring laboratory safety. This guide moves beyond mere compliance, offering a framework for risk assessment and procedural implementation grounded in the specific chemical properties of the target molecule. Our objective is to empower researchers to work confidently and safely, minimizing exposure risks and ensuring operational integrity.
Hazard Profile: Understanding the Intrinsic Risks
This compound is a substituted pyridine derivative. The combination of a chlorinated pyridine ring, a trifluoromethyl group, and a nitrile functional group contributes to its reactivity and toxicological profile. A thorough risk assessment begins with a clear understanding of its documented hazards.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple acute toxicity risks.[1][2] The primary routes of exposure—inhalation, skin contact, and ingestion—are all associated with harmful effects.[1][2] Furthermore, it is classified as a skin and serious eye irritant, with the potential to cause respiratory irritation.[1][2][3]
Causality of Hazards:
-
Trifluoromethyl Group & Chlorine: These electron-withdrawing groups enhance the reactivity of the pyridine ring system, potentially contributing to its irritant properties and ability to interfere with biological processes upon exposure.
-
Acetonitrile Moiety: While the nitrile group is a common synthetic handle, related compounds can pose toxicity risks. The overall hazard profile must be considered.
Table 1: GHS Hazard Classification Summary [1][2][4]
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place. These controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[5][6] This is critical to mitigate the risk of inhaling harmful vapors or fine powders.[1][2] The fume hood's airflow provides a physical barrier, drawing contaminants away from the user's breathing zone.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.[7]
-
Proximity of Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[8][9] This is non-negotiable due to the compound's classification as a severe eye and skin irritant.[1][3]
Personal Protective Equipment (PPE): A Mandated Barrier
PPE is the final barrier between the researcher and the chemical. Its selection must directly address the hazards identified in Section 1. Do not treat PPE as a substitute for proper engineering controls and diligent handling techniques.
Table 2: Recommended PPE for Routine Handling
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors causing serious eye irritation.[6][7] When handling larger quantities (>5g) or during procedures with a high splash potential (e.g., quenching a reaction), a full-face shield must be worn in addition to goggles.[6] |
| Hands | Nitrile Gloves (Double-Gloved) | Due to the "Harmful in contact with skin" classification, robust hand protection is critical.[1][2] Nitrile gloves provide good resistance to a range of chemicals.[5] Double-gloving is a best practice that provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Gloves must be inspected for tears or pinholes before each use and removed using the proper technique to avoid skin contact.[10] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, protects against splashes and prevents contamination of personal clothing.[5][11] |
| Respiratory | NIOSH-Approved Respirator (As needed) | In standard operations within a certified fume hood, respiratory protection is not typically required. However, if there is a failure of engineering controls or during a large-scale spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P95 particulate pre-filter should be used.[6][10] All respirator use must be part of a formal institutional program that includes fit-testing and training.[6] |
Procedural Guidance: Safe Handling, Storage, and Disposal
Diligent adherence to established procedures is paramount for minimizing risk.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.
-
PPE Donning: Put on all required PPE as detailed in Table 2.
-
Weighing/Transfer: Conduct all transfers within the fume hood. Use a spatula to handle the solid. If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After completing the task, decontaminate any equipment used. Wipe down the work surface within the fume hood.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[7][8][12]
Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8][12]
-
Keep the container tightly sealed to prevent the release of vapors.[8][12]
-
Ensure the storage location is clearly labeled with the appropriate hazard warnings.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated gloves, paper towels, and empty containers, in a dedicated, clearly labeled hazardous waste container.
-
Container Management: Keep the waste container sealed when not in use.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[10] This material may be suitable for incineration in a facility equipped with an afterburner and scrubber to handle halogenated and nitrogenous byproducts.[10][12]
-
Compliance: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[9]
Emergency Operations: Spill and Exposure Response
Immediate and correct action during an emergency can significantly mitigate harm.
Spill Response Protocol
This workflow outlines the immediate steps to take in the event of a chemical spill outside of primary containment (fume hood).
Caption: Workflow for small chemical spill response.
First Aid for Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][7][8]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][10] Seek immediate medical attention.
References
- 1. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. utoledo.edu [utoledo.edu]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. empbiotech.com [empbiotech.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
